2-Bromo-8-methyl-4-(trifluoromethyl)quinoline
Description
BenchChem offers high-quality 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-8-methyl-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N/c1-6-3-2-4-7-8(11(13,14)15)5-9(12)16-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFYDRQIUOECNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline
Abstract
This technical guide provides a comprehensive overview of a strategic synthetic pathway for the preparation of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated quinoline derivative with potential applications in medicinal chemistry and materials science. The described multi-step synthesis commences with the construction of the core quinoline scaffold, followed by targeted functionalization to introduce the trifluoromethyl and bromo substituents. This document elucidates the mechanistic rationale behind the chosen reactions, offers detailed experimental protocols for each synthetic step, and presents quantitative data in a structured format. Visual aids, including a detailed workflow diagram, are provided to enhance the understanding of the synthetic process. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a robust framework for the laboratory-scale synthesis of this complex quinoline derivative.
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of specific substituents onto the quinoline ring can profoundly influence the molecule's physicochemical properties and pharmacological profile. In particular, the incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[2] Furthermore, the presence of a bromine atom provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, to generate diverse molecular libraries for drug discovery.[3] The target molecule, 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline, combines these features, making it a valuable building block for the synthesis of novel bioactive compounds.
Strategic Approach to the Synthesis
The synthesis of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline is best approached through a convergent multi-step strategy. The proposed pathway focuses on the initial construction of a functionalized quinoline core, followed by the sequential introduction of the trifluoromethyl and bromo groups. This approach allows for greater control over the regioselectivity of the substitutions. The key stages of the synthesis are:
-
Step 1: Synthesis of 8-Methyl-4-(trifluoromethyl)quinolin-2-ol via a Conrad-Limpach reaction.
-
Step 2: Conversion of the 2-hydroxyquinoline to 2-Chloro-8-methyl-4-(trifluoromethyl)quinoline.
-
Step 3: Halogen exchange to yield 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline.
An alternative and often highly effective method for the introduction of a bromine atom at the 2-position involves the Sandmeyer reaction, starting from a 2-aminoquinoline precursor. This guide will also briefly touch upon this alternative route.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from the starting materials to the final product.
Caption: Synthetic pathway for 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline.
Detailed Experimental Protocols
Step 1: Synthesis of 8-Methyl-4-(trifluoromethyl)quinolin-2-ol
This initial step utilizes the Conrad-Limpach reaction, a classic method for the synthesis of 2- and 4-hydroxyquinolines from anilines and β-ketoesters.[4] The reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes thermal cyclization.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, a mixture of 2-methylaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in a high-boiling point solvent such as diphenyl ether is prepared.
-
The mixture is heated to approximately 140-160°C to facilitate the initial condensation and removal of water.
-
After the theoretical amount of water has been collected, the reaction temperature is raised to around 250°C to induce cyclization.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 8-Methyl-4-(trifluoromethyl)quinolin-2-ol.
Step 2: Synthesis of 2-Chloro-8-methyl-4-(trifluoromethyl)quinoline
The conversion of the 2-hydroxyquinoline to the corresponding 2-chloro derivative is a crucial step to enable subsequent nucleophilic substitution or halogen exchange. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.
Methodology:
-
To a flask containing 8-Methyl-4-(trifluoromethyl)quinolin-2-ol (1.0 eq), phosphorus oxychloride (POCl₃, 3-5 eq) is added cautiously at room temperature.
-
The mixture is then heated to reflux (approximately 105-110°C) and maintained at this temperature for 2-4 hours.
-
The progress of the reaction is monitored by TLC.
-
After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
The resulting mixture is neutralized with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
-
The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate.[5]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-Chloro-8-methyl-4-(trifluoromethyl)quinoline. Further purification can be achieved by column chromatography on silica gel.
Step 3: Synthesis of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline
The final step involves the conversion of the 2-chloroquinoline to the desired 2-bromo derivative. This can be achieved through a halogen exchange reaction.
Methodology (using Phosphorus tribromide):
-
2-Chloro-8-methyl-4-(trifluoromethyl)quinoline (1.0 eq) is dissolved in a suitable high-boiling point, inert solvent.
-
Phosphorus tribromide (PBr₃, 1.2-1.5 eq) is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux for several hours, with the progress monitored by TLC.
-
Upon completion, the reaction is cooled and carefully quenched with ice water.
-
The product is extracted with an appropriate organic solvent, and the organic layer is washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product.
-
Purification by column chromatography or recrystallization yields the final product, 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline.
Alternative Route: The Sandmeyer Reaction
An alternative and powerful method for introducing a bromine atom at the 2-position of the quinoline ring is the Sandmeyer reaction.[2][6][7] This would require the synthesis of 2-Amino-8-methyl-4-(trifluoromethyl)quinoline as a precursor.
Conceptual Workflow:
-
Synthesis of 2-Amino-8-methyl-4-(trifluoromethyl)quinoline: This precursor can potentially be synthesized from 8-Methyl-4-(trifluoromethyl)quinolin-2-ol through a multi-step process involving amination.
-
Diazotization: The 2-aminoquinoline is treated with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid like HBr) at low temperatures (0-5°C) to form the corresponding diazonium salt.
-
Sandmeyer Bromination: The in-situ generated diazonium salt is then treated with a solution of copper(I) bromide (CuBr) to facilitate the substitution of the diazonium group with a bromine atom, yielding the target molecule.[6][8]
Data Summary
The following table summarizes the key quantitative aspects of the proposed primary synthetic route. Expected yields are based on analogous reactions reported in the literature for similar substrates.
| Step | Reactants | Reagents/Solvents | Product | Expected Yield (%) |
| 1 | 2-Methylaniline, Ethyl 4,4,4-trifluoroacetoacetate | Diphenyl ether | 8-Methyl-4-(trifluoromethyl)quinolin-2-ol | 60-75 |
| 2 | 8-Methyl-4-(trifluoromethyl)quinolin-2-ol | POCl₃ | 2-Chloro-8-methyl-4-(trifluoromethyl)quinoline | 80-90 |
| 3 | 2-Chloro-8-methyl-4-(trifluoromethyl)quinoline | PBr₃ | 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline | 70-85 |
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline. The described methodologies are based on well-established and reliable chemical transformations. The primary three-step route, commencing with a Conrad-Limpach reaction followed by halogenation and halogen exchange, offers a practical approach for laboratory-scale synthesis. The alternative Sandmeyer reaction provides another viable, albeit potentially longer, synthetic strategy. The successful synthesis of this versatile building block will undoubtedly facilitate the development of novel compounds with potential applications in various fields of chemical and pharmaceutical research.
References
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Chen, J., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
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Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
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-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. [Link]
- Google Patents. (1987). DE3709891A1 - Novel process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolyl].
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PrepChem.com. (n.d.). Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline. [Link]
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Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. [Link]
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International Journal of Chemistry. (n.d.). Synthesis of 8-Trifluloromethyl-2-Thioquinazolin-(3H)-4-One Nucleosides. [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
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Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]
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An In-depth Technical Guide to the Chemical Properties of 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline
A Note on the Target Molecule: Initial research for "2-Bromo-8-methyl-4-(trifluoromethyl)quinoline" did not yield specific experimental data in the public domain. To provide a scientifically accurate and valuable technical guide for researchers, this document focuses on the closely related and commercially available isomer, 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline . The principles of synthesis, reactivity, and potential applications discussed herein are expected to be broadly applicable to other isomers within this chemical class.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The strategic functionalization of the quinoline core with specific substituents can dramatically modulate its physicochemical and pharmacological properties. The introduction of a trifluoromethyl (-CF3) group, for instance, can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Concurrently, the presence of a bromine atom provides a versatile handle for further molecular elaboration through various cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties of 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline, a valuable building block for the synthesis of novel chemical entities.
Physicochemical and Spectral Properties
The fundamental physicochemical properties of 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇BrF₃N | [1] |
| Molecular Weight | 290.08 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | Not available for this specific isomer. A related isomer, 4-Bromo-8-(trifluoromethyl)quinoline, has the CAS number 260973-10-2. | [5] |
Synthesis of 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline
A plausible synthetic route to 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline involves a multi-step sequence, likely beginning with the construction of the quinoline core followed by halogenation. A common method for synthesizing quinolines is the Doebner-von Miller reaction or variations thereof.[6]
Proposed Synthetic Pathway
A potential synthesis could start from 2-methylaniline and an appropriate trifluoromethyl-containing building block to first construct the 8-methyl-2-(trifluoromethyl)quinolin-4-ol intermediate. This intermediate can then be converted to the corresponding 4-chloro derivative, followed by a regioselective bromination. However, a more direct approach might involve the cyclization of a pre-brominated aniline.
A generalized synthetic workflow is depicted below:
Caption: A plausible synthetic workflow for 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline.
Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol based on established methodologies for the synthesis of analogous quinoline derivatives.
Step 1: Synthesis of 8-methyl-2-(trifluoromethyl)quinolin-4-ol
-
To a stirred solution of 2-methylaniline in a suitable solvent (e.g., polyphosphoric acid), add ethyl 4,4,4-trifluoroacetoacetate.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield the quinolin-4-ol intermediate.
Step 2: Synthesis of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
-
Treat the 8-methyl-2-(trifluoromethyl)quinolin-4-ol intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for a few hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloro intermediate.
Step 3: Synthesis of 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline
-
Dissolve the 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline in a strong acid, such as concentrated sulfuric acid.
-
Cool the solution in an ice bath and add N-bromosuccinimide (NBS) portion-wise.
-
Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture onto ice and neutralize with a suitable base.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to afford the final product.
Chemical Reactivity and Derivatization
The 4-bromo substituent on the quinoline ring is a key functional group for further derivatization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position, making it a valuable synthetic intermediate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the bromo-quinoline with a boronic acid or ester in the presence of a palladium catalyst and a base.[7]
General Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline, a boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of various amino-quinolines.[8] This reaction involves the coupling of the bromo-quinoline with a primary or secondary amine, catalyzed by a palladium complex.
General Protocol for Buchwald-Hartwig Amination:
-
To a reaction flask, add 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline, an amine (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equivalents).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify the resulting amino-quinoline by chromatography.
Caption: Key derivatization reactions of 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline.
Potential Applications in Drug Discovery
The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties, which can lead to improved metabolic stability and binding affinity of drug candidates.[9][10] Quinolines containing a trifluoromethyl group have been investigated for a range of therapeutic applications, including as anticancer and antiviral agents.[3] The 4-bromo-8-methyl-2-(trifluoromethyl)quinoline scaffold, with its potential for diverse functionalization, represents a valuable starting point for the development of new therapeutic agents. The ability to introduce various aryl, alkyl, or amino groups at the 4-position allows for the systematic exploration of structure-activity relationships in drug discovery programs.
Safety and Handling
Based on safety information for a related isomer, 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline is expected to be harmful if swallowed (Acute Toxicity, Oral, Category 3).[1] It is therefore recommended to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
References
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8-Bromo-2-methylquinoline. National Center for Biotechnology Information. PubChem Compound Database. [Link]
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MySkinRecipes. 4-Bromo-8-(trifluoromethyl)quinoline. [Link]
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Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
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Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Application of Quinoline Ring in Structural Modification of Natural Products. National Institutes of Health. [Link]
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Xi, G. L., & Liu, Z. Q. (2014). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. [Link]
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ACS Publications. Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines. [Link]
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ACS Publications. Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Institutes of Health. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. [Link]
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Doc Brown's Chemistry. Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
-
5-Bromo-4-chloro-8-(trifluoromethyl)quinoline. National Center for Biotechnology Information. PubChem Compound Database. [Link]
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An In-depth Technical Guide to 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline
This technical guide provides a comprehensive overview of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, characterization, and potential applications.
Introduction and Compound Identification
2-Bromo-8-methyl-4-(trifluoromethyl)quinoline is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore in numerous biologically active compounds and approved drugs, exhibiting a wide range of activities including antibacterial, antiviral, and anticancer properties.[1] The introduction of a bromine atom at the 2-position, a methyl group at the 8-position, and a trifluoromethyl group at the 4-position creates a unique electronic and steric profile, making it a valuable building block for the synthesis of novel chemical entities.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 596845-34-0 | [2] |
| Molecular Formula | C11H7BrF3N | [2] |
| Molecular Weight | 290.08 | [2] |
| MDL Number | MFCD20924617 | [2] |
Synthesis and Mechanistic Rationale
The synthesis of substituted quinolines can be achieved through various established methodologies, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[3] For a highly substituted quinoline like 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline, a multi-step synthetic approach is typically employed. A plausible synthetic route would involve the construction of the core quinoline ring followed by functional group interconversions.
A general and efficient method for the synthesis of 2-trifluoromethylquinolines involves the copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines.[3] This approach offers high yields and excellent regioselectivity.
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of the target molecule, starting from commercially available precursors. The specific reagents and conditions would require experimental optimization.
Figure 1: Conceptual synthetic workflow for 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established quinoline synthesis methodologies and requires adaptation and optimization for this specific target.
-
Synthesis of 2-Hydroxy-8-methyl-4-(trifluoromethyl)quinoline:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-methylaniline and ethyl trifluoroacetoacetate in a suitable high-boiling solvent (e.g., Dowtherm A).
-
Heat the mixture to reflux for several hours to facilitate the Conrad-Limpach reaction, leading to the formation of the quinolinone intermediate, followed by cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
-
Bromination to Yield 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline:
-
To a solution of 2-hydroxy-8-methyl-4-(trifluoromethyl)quinoline in a suitable solvent (e.g., acetonitrile), add a brominating agent such as phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) in the presence of a catalyst.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the quinoline ring system would appear in the downfield region (δ 7.0-8.5 ppm). A singlet corresponding to the methyl group protons would be observed in the upfield region (δ 2.5-3.0 ppm). The coupling patterns of the aromatic protons would provide information about their relative positions. |
| ¹³C NMR | Carbon signals for the quinoline ring would be in the aromatic region (δ 120-160 ppm). The trifluoromethyl group would exhibit a characteristic quartet due to C-F coupling. The methyl carbon would appear at a higher field. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound. |
| IR Spectroscopy | Characteristic absorption bands for C=C and C=N stretching of the quinoline ring, as well as C-H stretching and bending vibrations, would be observed. Strong C-F stretching bands would also be present. |
Potential Applications in Research and Development
Substituted quinolines are of significant interest in medicinal chemistry and materials science.[1][8] The unique combination of functional groups in 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline makes it a versatile intermediate for further chemical modifications.
-
Drug Discovery: The bromine atom at the 2-position is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs.[8] The trifluoromethyl group can enhance metabolic stability and cell permeability of drug candidates.[9]
-
Materials Science: Quinoline derivatives are known for their photophysical properties and have been investigated for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.[8]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling halogenated aromatic compounds should be followed.[10][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2][11] The recommended storage temperature is 2-8°C.[2]
Conclusion
2-Bromo-8-methyl-4-(trifluoromethyl)quinoline is a valuable and versatile chemical intermediate with significant potential in various fields of chemical research, particularly in the synthesis of novel pharmaceuticals and functional materials. This guide has provided a comprehensive overview of its identification, synthesis, characterization, and potential applications, grounded in established chemical principles and data from related compounds. Further experimental investigation will undoubtedly uncover new and exciting applications for this promising molecule.
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An In-depth Technical Guide on the Structure Elucidation of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline
Foreword: The Architectural Significance of Substituted Quinolines in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] From the historical success of antimalarials like chloroquine to contemporary applications in anticancer and anti-inflammatory agents, the versatility of the quinoline ring system is well-documented.[3][4][5][6] The strategic functionalization of this scaffold allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The introduction of a trifluoromethyl (CF3) group, for instance, is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[7] Concurrently, the incorporation of a bromine atom can introduce regioselective handles for further synthetic transformations and can itself contribute to the biological activity of the molecule.[2]
This guide focuses on the comprehensive structure elucidation of a specific, highly functionalized quinoline derivative: 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline . As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for advancing any compound through the development pipeline. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. This document, therefore, is not merely a collection of analytical techniques but a strategic guide to the logical and synergistic application of modern spectroscopic and analytical methods to definitively confirm the constitution and connectivity of this complex heterocyclic system. We will delve into the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity.
The Strategic Imperative of Orthogonal Analytical Techniques
The structure elucidation of a novel or complex small molecule like 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline should never rely on a single analytical technique. Instead, a multi-faceted, orthogonal approach is paramount. Each technique provides a unique piece of the structural puzzle, and their combined data should converge to a single, unambiguous solution. The core suite of analytical tools for this purpose includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for an absolute confirmation of the three-dimensional structure, single-crystal X-ray crystallography.
Caption: A workflow diagram illustrating the synergistic approach to structure elucidation.
Mass Spectrometry: The First Glimpse of Molecular Identity
Mass spectrometry (MS) serves as the initial and indispensable step in the characterization of a newly synthesized compound. It provides the molecular weight of the analyte, which, in conjunction with high-resolution mass spectrometry (HRMS), can yield the elemental composition. For halogenated compounds, MS offers a particularly revealing signature.
Causality of Experimental Choice: The presence of bromine in 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline makes MS a powerful diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[8] This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion peak (M+) is accompanied by an (M+2) peak of almost equal intensity.[8][9] This distinctive "doublet" is a strong indicator of the presence of a single bromine atom in the molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable volatile solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 100 µg/mL.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system. Acquire the mass spectrum in positive ion mode.
-
Data Analysis:
-
Identify the molecular ion peak cluster.
-
Confirm the presence of the M+ and M+2 peaks with a ~1:1 intensity ratio, characteristic of a monobrominated compound.
-
Determine the accurate mass of the monoisotopic peak (containing ⁷⁹Br).
-
Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern.
-
Expected Data and Interpretation
For C₁₁H₇BrF₃N (MW: 290.08 g/mol ), the HRMS data would be expected as follows:
| Feature | Expected Value | Interpretation |
| Calculated Exact Mass | 288.9717 (for C₁₁H₇⁷⁹BrF₃N) | Provides the theoretical mass for the most abundant isotopologue. |
| Observed m/z | ~288.9715 and ~290.9696 | The two prominent peaks in the molecular ion cluster. |
| Isotopic Pattern | ~1:1 ratio for M+ and M+2 | Confirms the presence of one bromine atom. |
| Elemental Composition | C₁₁H₇BrF₃N | Derived from the accurate mass and isotopic distribution, confirming the molecular formula. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
While MS provides the molecular formula, NMR spectroscopy reveals the connectivity of the atoms, allowing for the construction of the molecular skeleton. A suite of NMR experiments is necessary for the complete structural assignment of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline.
¹H NMR: Probing the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Causality of Experimental Choice: The aromatic region of the ¹H NMR spectrum will be particularly informative for determining the substitution pattern on the quinoline ring. The chemical shifts and coupling constants of the aromatic protons will provide crucial evidence for the placement of the methyl and bromo substituents on the benzenoid ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis:
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts (δ) to infer the electronic environment of the protons.
-
Examine the splitting patterns (multiplicity) and coupling constants (J) to determine the number and proximity of neighboring protons.
-
Expected Data and Interpretation for 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline
| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.2 | Singlet | 1H | H-3 | The proton at C-3 is a singlet due to the absence of adjacent protons. Its downfield shift is influenced by the adjacent nitrogen and the electron-withdrawing CF₃ group. |
| ~7.8-8.0 | Doublet | 1H | H-5 | Aromatic proton on the benzenoid ring, likely coupled to H-6. |
| ~7.6-7.8 | Doublet | 1H | H-7 | Aromatic proton on the benzenoid ring, likely coupled to H-6. |
| ~7.4-7.6 | Triplet | 1H | H-6 | Aromatic proton on the benzenoid ring, coupled to both H-5 and H-7. |
| ~2.8-3.0 | Singlet | 3H | -CH₃ | The methyl protons will appear as a singlet in the aliphatic region. |
¹³C NMR: Visualizing the Carbon Framework
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton.
Causality of Experimental Choice: This technique is essential for confirming the total number of carbon atoms, as predicted by the molecular formula from MS. The chemical shifts of the carbon atoms attached to the bromine and trifluoromethyl groups will be particularly diagnostic.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Analysis: Count the number of signals to confirm the number of unique carbon atoms. Analyze the chemical shifts to identify carbons in different functional groups.
Expected Data and Interpretation
-
Total Signals: 11 distinct signals are expected, corresponding to the 11 carbon atoms in the molecule.
-
Quaternary Carbons: The carbons at positions 2, 4, 8, 8a, and 4a will appear as quaternary signals. The carbon of the CF₃ group will also be a quaternary signal, typically split into a quartet due to coupling with the three fluorine atoms.
-
Aromatic CH Carbons: Signals corresponding to C-3, C-5, C-6, and C-7.
-
Aliphatic Carbon: A signal for the methyl carbon (-CH₃).
-
Diagnostic Shifts: The carbon attached to the bromine (C-2) will be shifted downfield. The carbon of the trifluoromethyl group (C-4) will also be significantly downfield and will exhibit a characteristic C-F coupling.
¹⁹F NMR: A Clear Signal for the Trifluoromethyl Group
¹⁹F NMR is a highly sensitive technique that is specifically used to detect fluorine-containing functional groups.
Causality of Experimental Choice: The presence of a trifluoromethyl group makes ¹⁹F NMR an obligatory experiment. It will provide a single, sharp signal, confirming the presence and electronic environment of the CF₃ group.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Data Analysis: A single resonance is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.
2D NMR: Connecting the Dots
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously establishing the connectivity of the molecule.
Causality of Experimental Choice: While 1D NMR provides information about individual atoms, 2D NMR reveals how they are connected.
-
COSY: Identifies proton-proton couplings, which will confirm the connectivity of the protons on the benzenoid ring (H-5, H-6, and H-7).
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is vital for placing the substituents. For example, a correlation between the methyl protons and the carbon at C-8 would confirm the position of the methyl group. Similarly, correlations from H-3 to C-4 and C-4a would help to solidify the quinoline core structure.
Caption: The integrated use of various NMR experiments for structure assignment.
X-ray Crystallography: The Definitive Proof
While the combination of MS and NMR provides a very high degree of confidence in the assigned structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[10] It provides a three-dimensional model of the molecule, revealing the precise spatial arrangement of the atoms and confirming the connectivity, bond lengths, and bond angles.[11]
Causality of Experimental Choice: In a regulatory environment, or for a compound that is a key development candidate, the absolute certainty provided by X-ray crystallography is often required. It eliminates any residual ambiguity that may arise from the interpretation of spectroscopic data.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. The purified compound must be induced to form single crystals of sufficient size and quality. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
Conclusion: A Self-Validating System for Structural Integrity
The structure elucidation of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline is a systematic process that relies on the logical integration of orthogonal analytical techniques. The journey begins with mass spectrometry, which provides the molecular formula and a key diagnostic feature in the isotopic pattern of bromine. This is followed by a comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D) that collectively map out the molecular skeleton and confirm the precise placement of each substituent. Finally, for absolute confirmation, single-crystal X-ray crystallography provides an irrefutable three-dimensional structure.
By following this self-validating workflow, researchers and drug development professionals can ensure the structural integrity of their compounds, providing a solid foundation for all subsequent biological and pharmacological investigations. This rigorous approach is not merely good scientific practice; it is an essential component of the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles that underpin robust and reliable scientific research.
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Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022, June 16). PubMed. Retrieved January 25, 2026, from [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC - NIH. Retrieved January 25, 2026, from [Link]
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(PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]
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Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025, August 7). ResearchGate. Retrieved January 25, 2026, from [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved January 25, 2026, from [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). PubMed Central. Retrieved January 25, 2026, from [Link]
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Gas Chromatographic Analysis of Halogenated Quinoline Compounds. (n.d.). Oxford Academic. Retrieved January 25, 2026, from [Link]
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Synthesis of 2-trifluoromethylated quinolines from CF 3 -alkenes. (2021, April 9). RSC Publishing. Retrieved January 25, 2026, from [Link]
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Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications. Retrieved January 25, 2026, from [Link]
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Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023, February 14). MDPI. Retrieved January 25, 2026, from [Link]
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Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (n.d.). Wiley Online Library. Retrieved January 25, 2026, from [Link]
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Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. (2022, November 15). PMC - NIH. Retrieved January 25, 2026, from [Link]
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Synthesis of trifluoromethyl substituted dihydrofuro[3,4‐b]quinolines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2026, January 21). ACS Publications. Retrieved January 25, 2026, from [Link]
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Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved January 25, 2026, from [Link]
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Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). SpringerLink. Retrieved January 25, 2026, from [Link]
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Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 25, 2026, from [Link]
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The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 25, 2026, from [Link]
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Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021, August 23). Beilstein Archives. Retrieved January 25, 2026, from [Link]
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Introduction: The Strategic Importance of the Trifluoromethyl-Quinoline Scaffold
An In-Depth Technical Guide to the Physical and Chemical Properties of Trifluoromethylquinolines
The quinoline ring system is a foundational scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs renowned for their diverse pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] In modern drug design, the strategic modification of such privileged structures is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. The introduction of the trifluoromethyl (CF₃) group has emerged as a powerful tool in this endeavor.[3]
The CF₃ group is far more than a simple sterically bulky analogue of a methyl group; its profound electronic properties dramatically alter the parent molecule.[4][5] It is strongly electron-withdrawing, highly lipophilic, and exceptionally stable to metabolic degradation.[4][5][6] When appended to the quinoline scaffold, the CF₃ group imparts a unique combination of properties that can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity.[3] This guide provides a comprehensive technical overview of the core physical and chemical properties of trifluoromethylquinolines, offering field-proven insights into their characterization, synthesis, and reactivity, thereby empowering researchers to leverage this remarkable molecular combination in their discovery programs.
Section 1: Core Physicochemical Properties and Their Implications
Understanding the fundamental physicochemical properties of trifluoromethylquinolines is critical for predicting their behavior in biological systems. The CF₃ group's influence is most pronounced in three key areas: lipophilicity, electronic character (basicity), and metabolic stability.
Lipophilicity (LogP)
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The CF₃ group is one of the most lipophilic substituents used in drug design.[5]
-
Causality: The high electronegativity of the fluorine atoms creates a strong molecular dipole, but the symmetrical nature of the CF₃ group and the C-F bonds' resistance to forming hydrogen bonds result in a net increase in lipophilicity. This enhancement facilitates the molecule's ability to cross lipid bilayers, such as the intestinal wall or the blood-brain barrier.[4] However, excessive lipophilicity can lead to poor solubility and increased metabolic turnover, necessitating a carefully balanced design. Studies have shown that fluorination generally increases lipophilicity compared to non-fluorinated or monofluorinated analogues.[7][8]
Electronic Effects and Basicity (pKa)
The quinoline nitrogen atom's basicity (pKa) is fundamental to its physiological solubility and its ability to interact with biological targets via hydrogen bonding or ionic interactions. The CF₃ group exerts a powerful influence on this property.
-
Causality: As a potent electron-withdrawing group, the CF₃ substituent significantly reduces the electron density across the entire quinoline ring system, including the nitrogen atom.[4] This inductive effect makes the nitrogen lone pair less available for protonation, thereby decreasing the basicity and lowering the pKa of the molecule.[9] This modulation is critical; a lower pKa can alter the ionization state of the drug at physiological pH (≈7.4), which in turn affects its solubility, cell permeability, and binding interactions with target proteins.
Metabolic Stability
A primary motivation for incorporating CF₃ groups is to enhance a drug candidate's metabolic stability.[3][4]
-
Causality: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[4] This inherent strength makes the CF₃ group exceptionally resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) family.[6] By replacing a metabolically labile C-H bond with a robust C-CF₃ group, chemists can effectively block common metabolic pathways, leading to a longer biological half-life, reduced patient dosage, and a more predictable pharmacokinetic profile.[4]
The following diagram illustrates the interconnectedness of these core properties and their ultimate impact on a compound's suitability for drug development.
Caption: Impact of the CF₃ group on quinoline properties and drug development.
Summary of Physical Properties
The following table summarizes representative physical property data for trifluoromethyl-substituted quinolines. Note that these values can vary based on the position of the CF₃ group and the presence of other substituents.
| Property | Typical Value/Range | Significance in Drug Development |
| Melting Point (°C) | Generally solid at room temperature | Purity assessment, formulation considerations |
| Lipophilicity (LogP) | 2.5 - 4.5 | Governs membrane permeability and ADME properties |
| pKa | 2.0 - 4.0 | Influences solubility and target interactions at physiological pH |
| Metabolic Stability | High | Leads to longer in-vivo half-life and improved bioavailability |
Section 2: Spectroscopic Characterization
Unambiguous structural confirmation of synthesized trifluoromethylquinolines relies on a combination of modern spectroscopic techniques. The CF₃ group provides highly diagnostic signals, particularly in NMR spectroscopy.
-
¹⁹F NMR Spectroscopy: This is the most direct method for observing the trifluoromethyl group. A trifluoromethylquinoline will typically exhibit a sharp singlet in the ¹⁹F NMR spectrum, with a chemical shift around -60 to -65 ppm (relative to CFCl₃).[10] The absence of coupling confirms the CF₃ structure.
-
¹³C NMR Spectroscopy: The carbon atom of the CF₃ group is readily identified in the ¹³C NMR spectrum. Due to coupling with the three fluorine atoms (¹JCF), the signal appears as a distinct quartet. The chemical shift for this carbon is typically observed in the range of 120-125 ppm.[10]
-
¹H NMR Spectroscopy: While the CF₃ group itself is not observed, its strong electron-withdrawing effect deshields adjacent protons, causing them to appear at a lower field (higher ppm) compared to their non-fluorinated analogues.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.[10][11] The fragmentation pattern can also provide structural information.
-
Infrared (IR) Spectroscopy: The C-F stretching vibrations of the CF₃ group give rise to strong, characteristic absorption bands in the IR spectrum, typically found in the 1100-1350 cm⁻¹ region.[12]
| Technique | Key Spectroscopic Signature | Typical Range/Value |
| ¹⁹F NMR | Singlet for -CF₃ group | -60 to -65 ppm |
| ¹³C NMR | Quartet for -CF₃ carbon | δ ≈ 120-125 ppm, ¹JCF ≈ 275 Hz[10] |
| IR | Strong C-F stretching bands | 1100 - 1350 cm⁻¹ |
Section 3: Chemical Properties and Reactivity
Synthesis Strategies
The synthesis of trifluoromethylquinolines can be broadly approached in two ways: by constructing the quinoline ring using a CF₃-containing building block, or by direct trifluoromethylation of a pre-formed quinoline ring. The former is often more common and regioselective.
-
Causality in Method Selection: Classical quinoline syntheses like the Conrad-Limpach or Doebner-von Miller reactions can be adapted using trifluoromethylated starting materials (e.g., trifluoroacetoacetate).[3] More modern approaches utilize transition-metal-catalyzed annulation reactions between anilines and CF₃-containing alkynes or alkenes, which can offer high efficiency and control.[3][13] Direct C-H trifluoromethylation of quinoline is also possible but can suffer from issues with regioselectivity and harsh reaction conditions, although recent advances in methodology are overcoming these challenges.[14]
The general workflow for a building-block approach is outlined below.
Caption: General synthesis workflow for trifluoromethyl-substituted quinolines.[3]
Reactivity of the Trifluoromethylated Ring
The CF₃ group fundamentally alters the reactivity of the quinoline nucleus.
-
Electrophilic Aromatic Substitution (EAS): The strong electron-withdrawing nature of the CF₃ group deactivates the quinoline ring towards EAS (e.g., nitration, halogenation). Reactions require harsher conditions, and substitution is directed away from the CF₃-bearing ring.
-
Nucleophilic Aromatic Substitution (SNAr): Conversely, the CF₃ group activates the ring for SNAr, particularly when positioned ortho or para to a leaving group (like a halogen). The CF₃ group stabilizes the negative charge of the Meisenheimer complex intermediate, thus facilitating the reaction.
Section 4: Experimental Protocols
The accurate determination of physicochemical properties is essential for building reliable structure-activity relationships (SAR).
Protocol: Determination of Melting Point
-
Principle: The melting point is a fundamental physical property used for identification and purity assessment. A sharp melting range typically indicates a pure compound.
-
Methodology:
-
Sample Preparation: Ensure the trifluoromethylquinoline sample is completely dry and finely powdered.
-
Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to approximately 15-20 °C below the expected melting point.
-
Determination: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
-
Protocol: Measurement of Lipophilicity (LogP) by RP-HPLC
-
Principle: The retention time of a compound on a reverse-phase (RP) HPLC column (e.g., C18) is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be estimated.
-
Methodology:
-
Standard Preparation: Prepare stock solutions (e.g., 1 mg/mL in methanol) of 5-7 standard compounds with a range of known LogP values that bracket the expected LogP of the analyte.
-
Sample Preparation: Prepare a stock solution of the trifluoromethylquinoline test compound at the same concentration.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol (or acetonitrile) and water/buffer. The exact ratio should be optimized to achieve good retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compounds absorb (e.g., 254 nm).
-
-
Analysis:
-
Inject each standard and the test compound, recording the retention time (t_R). Calculate the capacity factor (k) for each compound: k = (t_R - t₀) / t₀, where t₀ is the void time.
-
Plot log(k) versus the known LogP values for the standards.
-
Perform a linear regression to generate a calibration curve.
-
Calculate the log(k) for the test compound and use the calibration curve equation to determine its LogP value.
-
-
Conclusion
Trifluoromethylquinolines represent a class of compounds with immense value for researchers in drug discovery and materials science. The strategic incorporation of the trifluoromethyl group imparts a highly desirable set of physicochemical properties, including enhanced lipophilicity, modulated basicity, and exceptional metabolic stability. These attributes directly translate into improved pharmacokinetic profiles and can enhance biological activity. A thorough understanding of their synthesis, reactivity, and spectroscopic signatures—as detailed in this guide—is essential for any scientist aiming to innovate within this chemical space. The continued exploration of this scaffold is certain to yield novel therapeutic agents and advanced materials.
References
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Title: Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles Source: ChemRxiv URL: [Link]
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Title: Physicochemical properties of the new fluoroquinolones Source: ResearchGate URL: [Link]
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Title: Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases Source: Beilstein Archives URL: [Link]
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Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]
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Title: Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline Source: ResearchGate URL: [Link]
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Title: Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model Source: PubMed URL: [Link]
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Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PubMed Central URL: [Link]
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Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed Central URL: [Link]
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Title: Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline Source: DergiPark URL: [Link]
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Title: In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives Source: PubMed URL: [Link]
-
Title: Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes Source: RSC Publishing URL: [Link]
-
Title: Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]
-
Title: Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production Source: PubMed URL: [Link]
-
Title: Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds Source: PubMed URL: [Link]
-
Title: SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE Source: HETEROCYCLES, Vol. 104, No. 3, 2022 URL: [Link]
-
Title: Study of the effect of replacing CH3 with fluorinated groups on lipophilicity Source: University of Lincoln Library Dissertation Showcase URL: [Link]
-
Title: Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs Source: PubMed Central (NIH) URL: [Link]
-
Title: Annotated Review on Various Biological Activities of Quinoline Molecule Source: Biointerface Research in Applied Chemistry URL: [Link]
-
Title: Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
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- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery and Development
Foreword
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its inherent structural features and synthetic tractability have made it a privileged pharmacophore, giving rise to a vast array of derivatives with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of quinoline derivatives, with a focus on their anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols, offering a comprehensive resource to navigate the promising landscape of quinoline-based drug discovery.
The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry
Quinoline, consisting of a benzene ring fused to a pyridine ring, possesses a unique electronic and structural profile that facilitates interactions with a wide range of biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the planar aromatic system allows for π-π stacking and intercalation with biomacromolecules. The versatility of synthetic methodologies for quinoline derivatization enables the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the development of novel therapeutic agents.[1][2]
Anticancer Activity: A Multi-pronged Assault on Malignancy
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a diverse range of mechanisms to combat tumor growth and proliferation.[2][3] Their multifaceted approach targets various hallmarks of cancer, making them promising candidates for further development.
Mechanisms of Anticancer Action
The anticancer effects of quinoline derivatives are exerted through several key pathways:
-
Inhibition of Tyrosine Kinases: Many quinoline derivatives function as potent inhibitors of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are often overactive in cancer cells and play a crucial role in cell proliferation, survival, and angiogenesis.[4][5] By blocking the ATP-binding sites of these kinases, quinoline compounds can disrupt downstream signaling cascades, including the PI3K/AKT pathway, leading to the inhibition of tumor growth.[2][4]
-
Induction of Apoptosis: A significant number of quinoline derivatives induce programmed cell death, or apoptosis, in cancer cells.[3][5] This is often achieved through the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspases, which are key executioners of the apoptotic process.[6]
-
Cell Cycle Arrest: Quinoline compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[3][5] A common mechanism involves arresting the cell cycle at the G2/M phase, often through the inhibition of tubulin polymerization, a critical process for mitotic spindle formation.[7]
-
Topoisomerase Inhibition: Some quinoline derivatives act as topoisomerase inhibitors, enzymes that are essential for DNA replication and repair.[2][4] By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and ultimately, cell death.[5]
-
DNA Intercalation and Damage: The planar aromatic structure of the quinoline ring allows certain derivatives to intercalate between the base pairs of DNA, disrupting its normal function and leading to DNA damage.[5] Some compounds also exhibit DNA photocleavage activity.[5]
Key Signaling Pathways Targeted by Anticancer Quinoline Derivatives
The following diagram illustrates the major signaling pathways targeted by anticancer quinoline derivatives.
Caption: Major signaling pathways targeted by anticancer quinoline derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[3][5] Key SAR observations include:
-
Substitution at Position 4: The introduction of an amino group or a substituted aniline at the 4-position is a common feature in many potent anticancer quinolines.
-
Halogen and Electron-Withdrawing Groups: The presence of halogens (e.g., chlorine, fluorine) or other electron-withdrawing groups on the quinoline ring or on appended aromatic rings often enhances cytotoxic activity.[3]
-
Chalcone Hybrids: The hybridization of the quinoline scaffold with a chalcone moiety has yielded numerous potent anticancer agents. The α,β-unsaturated ketone of the chalcone can act as a Michael acceptor, contributing to covalent interactions with biological targets.[5]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to cross cell membranes and reach its intracellular target.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | [6][7] |
| HCT-116 (Colon) | 5.34 | [6][7] | ||
| MCF-7 (Breast) | 5.21 | [6][7] | ||
| 4-Anilinoquinoline | Compound 10g | Multiple Human Tumor Cell Lines | <1.0 | [8] |
| 2,8-bis(trifluoromethyl)quinoline | Compound 55 | HL-60 (Leukemia) | 19.88 µg/mL | [3] |
| U937 (Leukemia) | 43.95 µg/mL | [3] |
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line to logarithmic growth phase.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell density to the desired concentration (typically 1 x 10^4 to 1 x 10^5 cells/mL, depending on the cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the quinoline derivative to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software.
-
Self-Validation: The inclusion of a positive control with a known IC50 value for the specific cell line used validates the assay's performance. The vehicle control should exhibit minimal to no cytotoxicity.
Antimalarial Activity: Targeting the Achilles' Heel of the Parasite
Quinoline derivatives have a long and storied history in the fight against malaria, with quinine being one of the first effective treatments for the disease.[5] Modern synthetic quinoline-based antimalarials, such as chloroquine and mefloquine, have been mainstays in malaria treatment, although resistance has become a significant challenge.
Mechanism of Antimalarial Action
The primary mechanism of action for most antimalarial quinolines involves the disruption of the parasite's heme detoxification pathway.[4]
-
Heme Polymerization Inhibition: Inside the human host, the malaria parasite, Plasmodium falciparum, digests hemoglobin in red blood cells, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinoline derivatives accumulate in the parasite's acidic food vacuole and interfere with this polymerization process. They form a complex with heme, preventing its conversion to hemozoin. The accumulation of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, parasite death.[4]
Structure-Activity Relationship (SAR) Insights
The antimalarial activity of quinoline derivatives is influenced by several structural features:
-
The 4-Aminoquinoline Core: The 4-aminoquinoline scaffold is a key pharmacophore for antimalarial activity. The basic side chain at the 4-position is crucial for accumulation in the acidic food vacuole of the parasite.
-
Side Chain Length and Nature: The length and nature of the side chain at the 4-position significantly impact activity. Flexible side chains with terminal amino groups are generally favorable.[4]
-
Substitution on the Quinoline Ring: Substituents on the quinoline ring can modulate the compound's activity and pharmacokinetic properties. For example, a chlorine atom at the 7-position, as seen in chloroquine, is important for activity.
Quantitative Data on Antimalarial Activity
The following table presents the in vitro antimalarial activity of selected quinoline derivatives against Plasmodium falciparum, expressed as IC50 values.
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant | 1.2 | [4] |
| Diethylamine side chain derivative | - | 2.2 | [4] |
| Dimethylamino group derivative | - | 1.2 | [4] |
| Primary amino group derivative | - | 3.3 | [4] |
| Ethyl-substituted analogue | - | 1.8 | [4] |
| Synthesized quinoline derivatives (range) | - | 0.014 to 5.87 µg/mL | [4] |
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)
The SYBR Green I-based fluorescence assay is a widely used and reliable method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[11][12]
Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. The assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA. A decrease in fluorescence intensity indicates inhibition of parasite growth.
Step-by-Step Protocol:
-
Parasite Culture:
-
Maintain a continuous culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes in a complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
Synchronize the parasite culture to the ring stage.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of the quinoline derivatives in the culture medium in a 96-well plate. Include a drug-free control and a positive control (e.g., chloroquine or artemisinin).
-
-
Assay Setup:
-
Adjust the parasitemia of the synchronized ring-stage culture to 0.5-1% and the hematocrit to 1-2%.
-
Add the parasite culture to the drug-containing wells of the 96-well plate.
-
Incubate the plate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2 for 72 hours.
-
-
Lysis and Staining:
-
After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence (from uninfected red blood cells).
-
Plot the fluorescence intensity against the drug concentration and determine the IC50 value using a non-linear regression analysis.
-
Self-Validation: The inclusion of standard antimalarial drugs with known IC50 values for the parasite strains used serves as a quality control for the assay.
Antimicrobial Activity: A Broad Spectrum of Action
Quinoline derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi, making them a valuable scaffold for the development of new antimicrobial agents.[1][13]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of quinoline derivatives are diverse and can include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a well-known class of quinoline-based antibiotics, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.
-
Disruption of Cell Membrane Integrity: Some quinoline derivatives can disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Key Enzymes: Quinoline compounds can inhibit other essential microbial enzymes involved in various metabolic pathways.
-
Antifungal Activity: The antifungal activity of some quinoline derivatives is attributed to the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of quinoline derivatives is influenced by their substitution patterns:
-
Fluorine Atom at Position 6: In fluoroquinolones, the presence of a fluorine atom at the 6-position is crucial for potent antibacterial activity.
-
Substituents at Position 7: The nature of the substituent at the 7-position can affect the spectrum of activity and pharmacokinetic properties.
-
Hybrid Molecules: The hybridization of the quinoline core with other heterocyclic moieties, such as thiazole or imidazole, has led to compounds with enhanced antimicrobial activity.[13]
Quantitative Data on Antimicrobial Activity
The following table provides the Minimum Inhibitory Concentration (MIC) values of selected quinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoline Compound 6 | Clostridium difficile | 1.0 | [14] |
| Quinoline-based amino acid derivative 43a | Various bacterial strains | 0.62 | [1] |
| Quinoline-hydrazone derivatives | Various bacterial strains | Potent activity | [1] |
| Quinoline-imidazolium hybrid 7b | Staphylococcus aureus | 5 µM | [13] |
| Mycobacterium tuberculosis H37Rv | 24 µM | [13] | |
| Sulfonamide-based quinolone derivatives | Various bacterial strains | 0.125-8 | [1] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.
Principle: This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Grow the test microorganism (bacterial or fungal strain) on a suitable agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute this suspension to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10^5 CFU/mL for bacteria).
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the quinoline derivative in an appropriate solvent.
-
Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the antimicrobial dilution with the standardized microbial suspension.
-
Include a growth control (broth with inoculum but no drug) and a sterility control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Self-Validation: The inclusion of a standard antimicrobial agent with a known MIC for the test organism serves as a quality control for the assay. The growth control should show clear turbidity, and the sterility control should remain clear.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Quinoline derivatives have also demonstrated promising anti-inflammatory properties, targeting key mediators of the inflammatory response.[4][15]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quinoline derivatives are mediated through various mechanisms, including:
-
Inhibition of Pro-inflammatory Enzymes: Some quinoline derivatives can inhibit the activity of enzymes such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), which are involved in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[15][16]
-
Modulation of Inflammatory Signaling Pathways: Quinoline compounds can interfere with inflammatory signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory genes.
-
Reduction of Pro-inflammatory Cytokine Production: Certain derivatives have been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[4]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)
Protein denaturation is a well-documented cause of inflammation. This assay provides a simple and rapid method to screen for the anti-inflammatory activity of compounds.
Principle: The ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA), is taken as a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare various concentrations of the quinoline derivative in a suitable solvent.
-
-
Assay Procedure:
-
To a set of test tubes, add the BSA solution and the different concentrations of the quinoline derivative.
-
Adjust the pH of the reaction mixture to 6.3.
-
Incubate the tubes at room temperature for 20 minutes.
-
Heat the tubes in a water bath at 55°C for 30 minutes.
-
Cool the tubes to room temperature.
-
-
Measurement and Analysis:
-
Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Use a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Self-Validation: The positive control should show significant inhibition of protein denaturation.
Conclusion and Future Perspectives
The quinoline scaffold continues to be a fertile ground for the discovery and development of novel therapeutic agents. The diverse biological activities of its derivatives, spanning anticancer, antimalarial, antimicrobial, and anti-inflammatory properties, underscore its immense potential in addressing a wide range of human diseases. The ability to readily modify the quinoline core allows for the optimization of potency, selectivity, and pharmacokinetic profiles.
Future research in this field will likely focus on several key areas:
-
Rational Drug Design: The use of computational tools and a deeper understanding of structure-activity relationships will guide the design of more potent and selective quinoline derivatives.
-
Hybrid Molecules: The strategy of creating hybrid molecules that combine the quinoline scaffold with other pharmacophores will continue to be a promising approach to develop multi-target agents and overcome drug resistance.
-
Elucidation of Novel Mechanisms: Further investigation into the molecular mechanisms of action of quinoline derivatives will uncover new therapeutic targets and strategies.
-
Preclinical and Clinical Development: Promising lead compounds will need to be rigorously evaluated in preclinical and clinical studies to translate their in vitro activity into effective and safe medicines.
References
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink. [Link]
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Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central. [Link]
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Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. [Link]
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Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). PubMed Central. [Link]
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Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Royal Society of Chemistry. [Link]
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). PubMed Central. [Link]
-
Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. (2019). PubMed. [Link]
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A Protocol for Antimalarial Efficacy Testing in vitro. (n.d.). Fidock Lab. [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. [Link]
-
Investigating the Anti-inflammatory Effect of Quinoline Derivative. (2024). PubMed Central. [Link]
-
Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. (n.d.). MDPI. [Link]
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Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. (n.d.). PubMed Central. [Link]
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Antiplasmodial activity (IC 50 values) of quinoline-8-acrylates and an... (n.d.). ResearchGate. [Link]
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The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis Online. [Link]
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Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. (2016). ResearchGate. [Link]
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Design, Synthesis, and Evaluation of Triazolyl Quinoline Derivatives as Potential Antimalarial Agents. (2025). MalariaWorld. [Link]
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Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). MDPI. [Link]
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Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. [Link]
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MIC (mg/mL) of quinoline scaffolds against bacterial strains. (n.d.). ResearchGate. [Link]
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MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Pharmaceutical and Clinical Research. [Link]
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Spectroscopic Scrutiny of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline: A Technical Guide for Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for fine-tuning of electronic and steric properties, leading to compounds with a wide array of biological activities. Among these, 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline stands out as a promising, yet under-characterized, building block. The strategic placement of a bromine atom, a methyl group, and a trifluoromethyl moiety on the quinoline core presents a unique combination of functionalities ripe for exploitation in drug discovery programs. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this compound. The insights provided herein are grounded in established spectroscopic principles and data from closely related structural analogs, offering a robust framework for researchers in the field.
The Strategic Importance of Spectroscopic Characterization
The precise structural elucidation of any novel chemical entity is paramount in drug development. An erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. For a molecule like 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline, each substituent imparts distinct spectroscopic signatures. The bromine atom introduces a characteristic isotopic pattern in mass spectrometry, the methyl group provides a clear singlet in ¹H NMR, and the trifluoromethyl group offers a powerful handle in ¹⁹F NMR. A comprehensive spectroscopic analysis not only confirms the molecular structure but also provides insights into the electronic environment of the molecule, which can influence its reactivity and biological interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for a complete assignment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number and connectivity of protons in the molecule. Based on the analysis of related compounds, such as 8-Bromo-2-methylquinoline and 2-Methyl-4-(trifluoromethyl)quinoline, the following proton signals are anticipated.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H3 | ~7.5 - 7.7 | Singlet (s) | The proton at the 3-position is adjacent to the electron-withdrawing trifluoromethyl group, leading to a downfield shift. It has no adjacent protons, resulting in a singlet. |
| H5 | ~8.0 - 8.2 | Doublet (d) | This proton is part of the benzo-ring system and is influenced by the overall aromaticity. It will be split by the adjacent H6 proton. |
| H6 | ~7.4 - 7.6 | Triplet (t) or Doublet of Doublets (dd) | This proton is coupled to both H5 and H7, resulting in a triplet or a doublet of doublets. |
| H7 | ~7.8 - 8.0 | Doublet (d) | Coupled to the H6 proton, this signal will appear as a doublet. |
| 8-CH₃ | ~2.6 - 2.8 | Singlet (s) | The methyl protons are not coupled to any other protons, resulting in a characteristic singlet. Its chemical shift is influenced by its position on the aromatic ring. |
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Caption: Workflow for ¹H NMR analysis.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the presence of 11 carbon atoms and the lack of symmetry, 11 distinct signals are expected.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~150 - 155 | The carbon bearing the bromine atom will be significantly deshielded. |
| C3 | ~120 - 125 | This carbon is adjacent to the CF₃ group. |
| C4 | ~135 - 140 (quartet) | The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
| C4a | ~145 - 150 | Quaternary carbon at the ring junction. |
| C5 | ~128 - 132 | Aromatic CH carbon. |
| C6 | ~125 - 128 | Aromatic CH carbon. |
| C7 | ~128 - 132 | Aromatic CH carbon. |
| C8 | ~135 - 140 | The carbon bearing the methyl group. |
| C8a | ~140 - 145 | Quaternary carbon at the ring junction. |
| 8-CH₃ | ~18 - 25 | The methyl carbon signal will be in the typical aliphatic region. |
| -CF₃ | ~120 - 125 (quartet) | The trifluoromethyl carbon will be a quartet with a large C-F coupling constant. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds[1]. For 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline, a single signal is expected for the -CF₃ group.
-
Predicted Chemical Shift: -60 to -70 ppm (relative to CFCl₃).
-
Multiplicity: Singlet, as there are no other fluorine atoms in the vicinity to cause splitting.
The chemical shift of the trifluoromethyl group is sensitive to the electronic environment of the quinoline ring, making it a valuable probe for studying intermolecular interactions.
Infrared (IR) Spectroscopy: Fingerprinting the Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule[2]. The IR spectrum of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline will be characterized by several key absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H stretching | Medium to Weak |
| 2980 - 2850 | Aliphatic C-H stretching (from -CH₃) | Medium |
| 1620 - 1580 | C=C and C=N stretching in the quinoline ring | Medium to Strong |
| 1470 - 1430 | Aromatic ring skeletal vibrations | Medium |
| 1350 - 1100 | C-F stretching (from -CF₃) | Strong, often multiple bands |
| 850 - 750 | C-H out-of-plane bending | Strong |
| Below 600 | C-Br stretching | Medium to Weak |
Experimental Protocol for IR Spectroscopy
Caption: Workflow for IR spectral analysis.
Mass Spectrometry (MS): Confirming the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound[3].
Expected Molecular Ion Peak
The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum[4].
-
Molecular Formula: C₁₁H₇BrF₃N
-
Monoisotopic Mass (for ⁷⁹Br): 288.97 g/mol
-
Expected Molecular Ion Peaks: m/z 289 (M+) and m/z 291 (M+2) with approximately equal intensity.
Predicted Fragmentation Pattern
The fragmentation of the molecular ion will provide further structural information. Common fragmentation pathways for quinoline derivatives involve the loss of substituents and cleavage of the heterocyclic ring.
-
Loss of Br: A significant fragment at m/z 210, corresponding to the loss of the bromine radical.
-
Loss of CF₃: A fragment at m/z 220, resulting from the loss of the trifluoromethyl radical.
-
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles, leading to a fragment at m/z 262.
Experimental Protocol for Mass Spectrometry
Caption: Workflow for mass spectrometric analysis.
Conclusion
The comprehensive spectroscopic characterization of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline is a critical step in its journey from a promising chemical scaffold to a potential therapeutic agent. This guide has provided a detailed, predictive analysis of its NMR, IR, and MS spectra, grounded in the established principles of spectroscopic interpretation and data from analogous structures. By following the outlined experimental protocols and leveraging the insights into the expected spectral features, researchers can confidently identify and characterize this molecule, paving the way for its successful application in drug discovery and development. The self-validating nature of combining these orthogonal analytical techniques ensures a high degree of confidence in the structural assignment, a cornerstone of scientific integrity in the pharmaceutical sciences.
References
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Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]
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Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
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WebSpectra. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
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A Senior Application Scientist's Guide to the In Vitro Screening of Novel Quinoline Compounds
Authored by: Gemini, Senior Application Scientist
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents. The versatility of the quinoline ring system allows for extensive chemical modification, leading to vast libraries of novel compounds with untapped therapeutic potential. This in-depth technical guide provides a comprehensive framework for the in vitro screening of novel quinoline compounds, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, this guide emphasizes the scientific rationale behind experimental design, data interpretation, and the construction of a robust, self-validating screening cascade. We will delve into the practicalities of high-throughput screening, primary and secondary assays for hit identification and mechanism of action studies, and the critical importance of early-stage ADME-Tox profiling.
Introduction: The Quinoline Scaffold and the Rationale for In Vitro Screening
The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, acting as growth inhibitors by inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and disrupting cell migration.[1] In the realm of oncology, quinoline-based drugs have been developed as tyrosine kinase inhibitors, topoisomerase inhibitors, and tubulin polymerization inhibitors.[2][3] Furthermore, their efficacy extends to infectious diseases, with a long history of use as antimalarial and antibacterial agents.[2]
The synthetic tractability of the quinoline core allows for the creation of large, diverse chemical libraries.[2] High-throughput screening (HTS) of these libraries is an essential first step in identifying promising lead compounds.[4] In vitro screening offers a rapid and cost-effective means to assess the biological activity of thousands of compounds, enabling the prioritization of a manageable number of hits for further investigation.[5][6] This guide will walk you through a structured, tiered approach to screening, designed to maximize the identification of high-quality hits while minimizing false positives.
Compound Library Management and High-Throughput Screening (HTS)
The success of any screening campaign begins with a well-managed compound library. For HTS, compounds are typically stored in multi-well plates, such as 96, 384, or 1536-well formats.[7][8] Automated liquid handling systems are crucial for accurately and reproducibly dispensing compounds into assay plates, minimizing human error and increasing throughput.[9][10]
Key Considerations for Compound Library Management:
-
Solubilization: Compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. It is critical to ensure complete solubilization to avoid inaccurate concentration measurements.
-
Plate Mapping: A clear and accurate map of which compound is in which well of the source plates is essential for tracking and data analysis.
-
Storage: Compound libraries should be stored in a controlled environment, typically at low temperatures (-20°C or -80°C) and low humidity, to prevent degradation.
-
Assay-Ready Plates: For large-scale screens, it is common practice to create "assay-ready" plates, which are pre-spotted with the compounds and can be stored until needed. This streamlines the screening process by eliminating the need for compound dispensing at the time of the assay.
A Tiered Screening Cascade for Novel Quinoline Compounds
A tiered or cascaded screening approach is a strategic and efficient method for identifying promising drug candidates. This involves progressing a large number of compounds through a series of assays of increasing complexity and biological relevance.
Caption: A tiered workflow for in vitro screening of novel quinoline compounds.
Tier 1: Primary Screening - Identifying Initial Hits
The goal of primary screening is to rapidly assess the biological activity of the entire compound library at a single concentration. The choice of primary assay will depend on the therapeutic area of interest.
For anticancer drug discovery, a common primary screen is a cytotoxicity assay to identify compounds that inhibit cell proliferation or induce cell death in cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.[11]
Experimental Protocol: MTT Cytotoxicity Assay [12][13]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add the quinoline compounds from the library to the wells at a final concentration (e.g., 10 µM). Include appropriate controls: vehicle control (e.g., DMSO), positive control (a known cytotoxic drug), and a no-cell control (media only).
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Presentation: Hypothetical Cytotoxicity Screening Data
| Compound ID | Cancer Cell Line | % Inhibition at 10 µM |
| QN-001 | MCF-7 | 85.2 |
| QN-002 | MCF-7 | 5.6 |
| QN-003 | A549 | 92.1 |
| QN-004 | A549 | 12.5 |
| Doxorubicin | MCF-7 | 98.7 |
| Doxorubicin | A549 | 99.1 |
For the discovery of new antibacterial agents, the broth microdilution method is a standard primary assay to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[14][15]
Experimental Protocol: Broth Microdilution for MIC Determination [14][16]
-
Compound Preparation: Prepare serial two-fold dilutions of the quinoline compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Hypothetical Antibacterial Screening Data
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| QN-101 | S. aureus | 8 |
| QN-102 | S. aureus | >128 |
| QN-103 | E. coli | 4 |
| QN-104 | E. coli | >128 |
| Ciprofloxacin | S. aureus | 1 |
| Ciprofloxacin | E. coli | 0.5 |
Tier 2: Hit Confirmation and Selectivity
Compounds identified as "hits" in the primary screen are then subjected to a series of assays to confirm their activity and assess their selectivity. This is a critical step to eliminate false positives and prioritize the most promising compounds.[6]
-
Dose-Response Confirmation: Hits are re-tested over a range of concentrations (typically 8-10 points) to generate a dose-response curve and determine the IC50 (for cytotoxicity) or confirm the MIC (for antibacterial activity).
-
Selectivity/Counter-Screening: For anticancer hits, it is important to assess their selectivity for cancer cells over normal cells. This is typically done by testing the compounds against a non-cancerous cell line (e.g., HEK293). For antibacterial hits, counter-screening against a panel of different bacterial strains can reveal the spectrum of activity.
Tier 3: Mechanism of Action (MoA) and Early ADME-Tox
Once hits are confirmed and shown to be selective, the focus shifts to understanding their mechanism of action and assessing their drug-like properties.
A variety of cell-based and biochemical assays can be employed to elucidate the MoA of quinoline compounds.
Cell Cycle Analysis by Flow Cytometry: This technique is used to determine if a compound arrests the cell cycle at a particular phase (G0/G1, S, or G2/M).[17]
Experimental Protocol: Cell Cycle Analysis [18]
-
Treatment: Treat cancer cells with the quinoline compound at its IC50 concentration for 24-48 hours.
-
Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-binding fluorescent dye such as propidium iodide (PI), which also requires RNase treatment to remove RNA.[19]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in the cells.
-
Data Analysis: The resulting DNA content histogram can be analyzed to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Detection by DAPI Staining: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to DNA. In apoptotic cells, the chromatin condenses and the nucleus fragments, leading to characteristic changes in DAPI staining that can be observed by fluorescence microscopy.[11]
Experimental Protocol: DAPI Staining for Apoptosis [20]
-
Treatment: Treat cells grown on coverslips with the quinoline compound.
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Staining: Incubate the fixed cells with a DAPI staining solution (e.g., 300 nM in PBS) for 1-5 minutes.
-
Washing: Wash the cells with PBS to remove excess stain.
-
Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented compared to the uniform, round nuclei of healthy cells.
Biochemical Assays: In Vitro Kinase Inhibition: Many quinoline compounds exert their anticancer effects by inhibiting protein kinases.[21] In vitro kinase assays can be used to directly measure the ability of a compound to inhibit a specific kinase.
Caption: A representative signaling pathway (PI3K/Akt/mTOR) often targeted by quinoline kinase inhibitors.
Experimental Protocol: In Vitro Kinase Assay (Generic)
-
Reaction Setup: In a microplate well, combine the kinase enzyme, its specific substrate, and ATP in a suitable reaction buffer.
-
Compound Addition: Add the quinoline compound at various concentrations.
-
Incubation: Incubate the reaction mixture for a defined period to allow the kinase to phosphorylate its substrate.
-
Detection: Use a detection reagent that can quantify the amount of ADP produced (a byproduct of the kinase reaction) or the amount of phosphorylated substrate. This is often achieved using fluorescence- or luminescence-based methods.[22]
-
Data Analysis: The signal is measured using a plate reader, and the percentage of kinase inhibition is calculated for each compound concentration to determine the IC50 value.
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to avoid costly late-stage failures in drug development.[2][23]
Common In Vitro ADME-Tox Assays:
-
Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. This provides an indication of how quickly the compound might be cleared from the body.
-
CYP450 Inhibition: Determines if the compound inhibits major cytochrome P450 enzymes, which is important for predicting potential drug-drug interactions.
-
Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins, as only the unbound fraction is typically considered pharmacologically active.
-
Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays are used to predict a compound's ability to be absorbed across the intestinal wall.
-
Cardiotoxicity (hERG Assay): The hERG potassium channel is a critical off-target that can lead to cardiac arrhythmias. An in vitro hERG assay is a standard safety screen to assess a compound's potential for cardiotoxicity.
Data Analysis, Hit Confirmation, and Validation
Rigorous data analysis is essential to confidently identify true hits and avoid false positives.[24] For each assay, appropriate statistical methods should be used to determine hit thresholds (e.g., Z-score, percent inhibition).
Hit Validation Cascade:
-
Re-synthesis and Re-testing: The most promising hits should be re-synthesized to confirm their identity and purity, and then re-tested in the primary assay to ensure the observed activity is reproducible.
-
Orthogonal Assays: Confirm the activity of hits using an alternative assay format that relies on a different detection technology. This helps to rule out assay artifacts.
-
Structure-Activity Relationship (SAR) Exploration: Synthesize and test a small number of analogs of the confirmed hit to begin to understand the relationship between the compound's structure and its biological activity.
Conclusion
The in vitro screening of novel quinoline compounds is a dynamic and multifaceted process that is central to the discovery of new medicines. By employing a strategic, tiered screening cascade, researchers can efficiently navigate vast chemical libraries to identify compounds with promising therapeutic potential. This guide has provided a framework for this process, emphasizing the importance of robust assay design, careful data interpretation, and the early integration of MoA and ADME-Tox profiling. The successful application of these principles will undoubtedly accelerate the translation of novel quinoline compounds from the laboratory to the clinic.
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Dispendix. (2024). The Benefits of Automation in High Throughput Screening. Retrieved from [Link]
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Thayyullathil, F., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(22), e1643. [Link]
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Bromo-Quinoline Derivatives
Foreword: The Strategic Role of Bromine in Quinoline-Based Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from antimalarial to anticancer and antimicrobial.[1][2] Its rigid, bicyclic aromatic structure provides a versatile template for chemical modification, allowing for the fine-tuning of pharmacological properties.[3][4] Among the various possible substitutions, the introduction of a bromine atom is a particularly powerful strategy. Bromine, as a halogen, imparts significant changes to the parent molecule's physicochemical profile. Its size, electronegativity, and lipophilicity can enhance binding affinity to biological targets, modulate metabolic stability, and alter the electronic character of the aromatic system. This guide delves into the nuanced structure-activity relationships (SAR) of bromo-quinoline derivatives, offering a synthesis of current research to guide the rational design of next-generation therapeutic agents.
The Influence of Bromine Substitution on Anticancer Activity
The development of quinoline derivatives as anticancer agents is a highly active area of research.[5][6] The position and number of bromine substituents on the quinoline ring critically dictate the compound's antiproliferative potency and mechanism of action.
Positional Isomerism: A Key Determinant of Cytotoxicity
Research consistently demonstrates that the placement of bromine on the quinoline core is not arbitrary. Specific positions are "hotspots" for enhancing biological activity.
-
Activity at C-5 and C-7: Substitutions at the C-5 and C-7 positions of the quinoline ring have been shown to be particularly crucial for conferring significant antiproliferative effects.[7] For instance, compounds featuring bromine atoms at both C-5 and C-7 demonstrate marked inhibition of cancer cell proliferation across various cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[7][8]
-
Limited Contribution of C-3, C-6, and C-8: In contrast, substitutions at the C-3, C-6, and C-8 positions often result in compounds with little to no inhibitory activity.[7] Studies on 3,6,8-tribromoquinoline showed it to be inactive against the same panel of cancer cells where C-5/C-7 substituted analogs were potent.[7] This highlights a distinct regiochemical requirement for cytotoxicity.
Synergistic Effects with Other Functional Groups
The anticancer potential of bromo-quinolines can be dramatically amplified by the presence of other functional groups, creating a synergistic effect.
-
The Hydroxyl Group at C-8: The combination of bromine at C-5 and/or C-7 with a hydroxyl group at the C-8 position is a recurring motif in potent anticancer quinolines.[8] 5,7-Dibromo-8-hydroxyquinoline, for example, exhibits strong antiproliferative activity, with IC50 values ranging from 6.7 to 25.6 µg/mL against C6, HeLa, and HT29 cell lines.[8] The C-8 hydroxyl group can act as a hydrogen bond donor and a chelating agent, which may be critical for target engagement.
-
The Nitro Group at C-5: The introduction of a strongly electron-withdrawing nitro group can significantly boost potency. 6,8-Dibromo-5-nitroquinoline was found to have remarkable inhibitory activity against C6, HT29, and HeLa cells (IC50 values of 50.0, 26.2, and 24.1 μM, respectively), whereas its precursor, 6,8-dibromoquinoline, was completely inactive.[7] The nitro group not only enhances the electrophilic character of the ring system but also activates adjacent bromine atoms for subsequent nucleophilic substitution, providing a versatile handle for further chemical derivatization.[7][9]
Mechanism of Action: Targeting DNA Topoisomerase
A primary mechanism through which many cytotoxic bromo-quinoline derivatives exert their effect is the inhibition of human DNA topoisomerase I.[7][8] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[1]
-
Inhibition by Bromo-Hydroxyquinolines: Derivatives such as 5,7-dibromo-8-hydroxyquinoline have been confirmed to inhibit the relaxation of supercoiled plasmid DNA by suppressing Topoisomerase I activity.[8] This enzymatic inhibition disrupts DNA maintenance, ultimately leading to apoptosis (programmed cell death) in cancer cells.[7][8] The ability of these compounds to induce apoptosis has been further validated through DNA laddering assays.[7]
Caption: A generalized workflow for the discovery and optimization of bromo-quinoline derivatives.
Quantitative SAR Data Summary
The following table summarizes the cytotoxic activity of representative bromo-quinoline derivatives against various human cancer cell lines.
| Compound/Derivative | Substitutions | Target Cell Line | IC50 (µM) | Reference |
| 6,8-dibromoquinoline | 6-Br, 8-Br | C6, HT29, HeLa | No Inhibition | [7] |
| 6,8-dibromo-5-nitroquinoline | 6-Br, 8-Br, 5-NO₂ | C6 | 50.0 | [7] |
| HT29 | 26.2 | [7] | ||
| HeLa | 24.1 | [7] | ||
| 5,7-dibromo-8-hydroxyquinoline | 5-Br, 7-Br, 8-OH | C6, HT29, HeLa | 6.7-25.6 µg/mL* | [8] |
| 3,6,8-tribromoquinoline | 3-Br, 6-Br, 8-Br | C6, HT29, HeLa | No Inhibition | [7] |
*Note: Original data reported in µg/mL.
The Influence of Bromine Substitution on Antimicrobial Activity
Bromo-quinoline derivatives also exhibit a broad spectrum of antimicrobial activities. The bromine atom often enhances the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
-
Broad-Spectrum Activity: Hydrazone derivatives of 6-bromo-2-methyl-quinoline have demonstrated good activity against both Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), as well as pathogenic fungi.[10]
-
Targeting Specific Pathogens: Certain derivatives show selective potency. For example, some 7-bromoquinoline-5,8-dione analogs incorporating aryl sulphonamides were identified as potential leads for designing drugs selective for Klebsiella pneumoniae and Salmonella typhi.[11]
-
Activity Against Resistant Strains: A series of 9-bromo substituted indolizinoquinoline-5,12-dione derivatives were found to be potent antibacterial agents, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 2 µg/mL.[3]
Caption: A diagram illustrating critical positions on the quinoline ring for anticancer SAR.
Experimental Protocols for SAR Elucidation
A robust SAR study relies on standardized and reproducible experimental methodologies. Below are representative protocols for the synthesis and biological evaluation of bromo-quinoline derivatives.
Protocol: Synthesis of a Bromo-Quinoline Precursor (5-Bromoanthranilic Acid)
This protocol describes the bromination of anthranilic acid, a common starting material for quinoline synthesis, using N-bromosuccinimide (NBS). The rationale for using NBS is its ability to provide a controlled, electrophilic source of bromine under mild conditions, often leading to higher regioselectivity than using elemental bromine.
Materials:
-
Anthranilic acid
-
N-bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve anthranilic acid (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.[12]
-
Reagent Preparation: In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in anhydrous acetonitrile.
-
Addition: Transfer the NBS solution to a dropping funnel and add it dropwise to the stirred anthranilic acid solution at room temperature. The controlled addition helps to manage any exotherm and prevent side reactions.
-
Reaction: Stir the resulting mixture at room temperature for approximately 2-4 hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Upon completion, a precipitate of 5-bromoanthranilic acid will have formed. Isolate the solid product by vacuum filtration using a Buchner funnel.[12]
-
Washing and Drying: Wash the collected precipitate with a small amount of cold acetonitrile to remove any unreacted NBS or soluble impurities. Dry the product at room temperature to afford the final compound.[12]
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screening method to determine the cytotoxic potential of novel compounds.
Materials:
-
Human cancer cell lines (e.g., HT29, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test bromo-quinoline compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromo-quinoline derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like 5-Fluorouracil or Doxorubicin (positive control).[13]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Perspectives
The structure-activity relationship of bromo-quinoline derivatives is a rich and compelling field for drug discovery. The evidence clearly indicates that the strategic placement of bromine, often in concert with other key functional groups like hydroxyl or nitro moieties, is paramount for achieving high biological potency, particularly in the anticancer domain. The C-5 and C-7 positions have emerged as critical loci for enhancing cytotoxicity, frequently by inducing apoptosis via the inhibition of DNA Topoisomerase I.
Future research should focus on expanding the chemical space around these privileged scaffolds. The use of the bromo-substituent as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can generate novel derivatives with diverse side chains, potentially improving target selectivity and pharmacokinetic properties. Furthermore, exploring multi-target agents by hybridizing the bromo-quinoline core with other pharmacophores could lead to compounds that overcome drug resistance mechanisms. A continued, systematic approach to synthesis and biological evaluation, guided by the SAR principles outlined herein, will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.
References
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH.
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate.
- Review on recent development of quinoline for anticancer activities. (n.d.). No source provided.
- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2025). No source provided.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH.
- Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. (2019). ResearchGate.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). NIH.
- Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025). TÜBİTAK Academic Journals.
- Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. (2017). Der Pharma Chemica.
- Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives. (n.d.). MDPI.
- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
- Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. (n.d.). PubMed.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2025). ResearchGate.
- The Antimicrobial Potential of Substituted Quinolines: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.
- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (n.d.). No source provided.
Sources
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- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline
Introduction: The Strategic Importance of Trifluoromethylated Quinolines and the Suzuki-Miyaura Coupling
In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The introduction of a trifluoromethyl (-CF3) group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The subject of this guide, 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline, is a key building block, primed for carbon-carbon bond formation to generate a diverse library of substituted quinolines.
The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging C-C bonds, lauded for its mild reaction conditions, tolerance of a wide array of functional groups, and the use of generally stable and less toxic organoboron reagents.[2] This palladium-catalyzed reaction has become indispensable in both academic and industrial laboratories for the synthesis of biaryls, heteroaryls, and other conjugated systems.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline in Suzuki coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss critical parameters that influence reaction success.
Physicochemical Properties and Safety Considerations
Table 1: Estimated Physicochemical Properties of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline
| Property | Estimated Value/Information | Source/Justification |
| Molecular Formula | C₁₁H₇BrF₃N | Based on structure |
| Molecular Weight | 290.08 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Analogy to similar bromo-quinolines |
| Melting Point | Expected to be in the range of solid organic compounds | Data for 8-Bromo-2-(trifluoromethyl)quinolin-4-ol is 136°C[3] |
| Boiling Point | Estimated to be >275.5°C at 760 mmHg | Data for 8-Bromo-2-(trifluoromethyl)quinolin-4-ol[3] |
| Solubility | Likely soluble in common organic solvents like dioxane, THF, DMF, and toluene | General solubility of organic halides used in cross-coupling[4] |
Safety Precautions:
Trifluoromethylated and brominated aromatic compounds should be handled with care. Based on data for similar compounds, 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline should be considered harmful if swallowed, and may cause skin and serious eye irritation, as well as respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline, forming a Pd(II) complex.[8] The electron-withdrawing nature of the trifluoromethyl group can facilitate this step.
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center. This step is typically base-mediated, which activates the organoboron species.[9]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust starting point for the Suzuki coupling of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline with a variety of boronic acids. Optimization may be required for specific substrates.
Figure 2: A generalized experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Suzuki Coupling with Arylboronic Acids
This protocol is suitable for a wide range of aryl- and heteroarylboronic acids.
Materials:
-
2-Bromo-8-methyl-4-(trifluoromethyl)quinoline
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with 10-30% water)[4]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (repeat three times).
-
Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[8]
Table 2: Recommended Reaction Parameters for Arylboronic Acids
| Parameter | Recommended Conditions | Rationale/Comments |
| Catalyst | Pd(dppf)Cl₂ (2-3 mol%) | Often effective for heteroaryl halides. |
| **Ligand (if using Pd(OAc)₂) ** | SPhos or XPhos (1.1-1.2 eq to Pd) | Buchwald ligands are excellent for challenging couplings.[11] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq) | Cs₂CO₃ is often more effective for less reactive substrates. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) | A common and effective solvent system. Water is often necessary to facilitate the catalytic cycle.[4] |
| Temperature | 90-100 °C | A good starting temperature for aryl bromides. |
| Reaction Time | 4-24 hours | Monitor by TLC or GC-MS for completion. |
Protocol 2: Anhydrous Suzuki Coupling for Base-Sensitive Substrates
For substrates containing base-labile functional groups, an anhydrous protocol can be employed.
Materials:
-
2-Bromo-8-methyl-4-(trifluoromethyl)quinoline
-
Arylboronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, CsF, or potassium trimethylsilanolate (TMSOK))[12] (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Follow the general procedure outlined in Protocol 1, ensuring all reagents and solvents are strictly anhydrous. The workup procedure will be similar, but an initial aqueous quench may be omitted if the product is water-sensitive.
Table 3: Recommended Reaction Parameters for Anhydrous Conditions
| Parameter | Recommended Conditions | Rationale/Comments |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) with a ligand | A common Pd(0) source. |
| Ligand | RuPhos or tBuXPhos (2.2-2.4 eq to Pd₂(dba)₃) | Electron-rich and bulky ligands are often required. |
| Base | K₃PO₄ (3 eq) or TMSOK[12] | K₃PO₄ is a strong, non-nucleophilic base suitable for many anhydrous couplings. |
| Solvent | Anhydrous Toluene or 2-MeTHF | Good choices for anhydrous conditions. |
| Temperature | 100-110 °C | Higher temperatures may be needed in the absence of water. |
| Reaction Time | 6-24 hours | Monitor for completion. |
Troubleshooting and Optimization
Low or No Conversion:
-
Catalyst Inactivity: Ensure the catalyst is active and was handled under inert conditions. Consider using a different palladium source or ligand. For electron-deficient heteroaryl bromides, more electron-rich and bulky phosphine ligands can be beneficial.[13]
-
Insufficient Base: The choice of base is critical.[4] For challenging couplings, a stronger base like Cs₂CO₃ or K₃PO₄ may be required.
-
Solvent Effects: The solvent can significantly impact the reaction.[4] Consider screening different solvents or solvent/water ratios.
-
Temperature: The reaction may require higher temperatures.
Side Reactions:
-
Protodebromination (hydrodehalogenation): This side reaction, where the bromine atom is replaced by a hydrogen, can be minimized by ensuring a sufficiently active catalyst system to favor the cross-coupling pathway.
-
Homocoupling of the Boronic Acid: This can occur, especially at higher temperatures. Using a slight excess of the boronic acid can mitigate the impact on the yield of the desired product.
Conclusion
The Suzuki-Miyaura coupling of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline is a powerful and versatile method for the synthesis of a wide range of functionalized quinoline derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can effectively utilize this key building block in their synthetic endeavors. The protocols provided herein offer a solid foundation for achieving successful outcomes and can be adapted and optimized for specific applications in drug discovery and materials science.
References
- Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura coupling in the pharmaceutical industry. In Suzuki–Miyaura Coupling (pp. 23-64). Springer, Berlin, Heidelberg.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025-03-29). [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
-
New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]
-
MSDS of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. Capot Chemical. (2008-10-27). [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate. (2014-02-06). [Link]
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 131(20), 6961–6963.
- Fantasia, S., & Nolan, S. P. (2008). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Topics in Organometallic Chemistry, 24, 1–39.
- Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2019-06-05). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]
- Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799–2812.
- Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
-
Preparation and Properties of Quinoline. [Link]
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- 8. youtube.com [youtube.com]
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- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromoquinolines: An Application Guide for Researchers
Introduction: The Strategic Importance of 2-Substituted Quinolines
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Specifically, functionalization at the 2-position of the quinoline ring system introduces molecular diversity that is critical for modulating biological activity and material properties. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, starting from readily available 2-bromoquinolines.
This technical guide provides an in-depth exploration of three cornerstone palladium-catalyzed reactions—the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as applied to 2-bromoquinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the underlying principles and rationale for experimental design, ensuring both technical accuracy and practical success.
The Challenge of N-Heterocyclic Substrates
The presence of the nitrogen atom in the quinoline ring introduces a unique challenge not typically encountered with simple aryl halides. The lone pair of electrons on the nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes. This necessitates a careful selection of ligands that can effectively stabilize the active catalytic species and promote the desired reaction pathway over catalyst deactivation. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have proven particularly effective in this regard, as they can sterically and electronically shield the palladium center and facilitate the key steps of the catalytic cycle.[1][2]
Part 1: The Suzuki-Miyaura Coupling for 2-Arylquinoline Synthesis
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, coupling an organoboron reagent (typically a boronic acid or its ester) with an organic halide.[3] This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The base plays a crucial role in the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[4] For a substrate like 2-bromoquinoline, the choice of ligand is critical to ensure efficient oxidative addition and prevent catalyst inhibition by the quinoline nitrogen.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of 2-Bromoquinoline with Phenylboronic Acid
This protocol provides a reliable method for the synthesis of 2-phenylquinoline using a classic palladium catalyst.
Materials:
-
2-Bromoquinoline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromoquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of inert gas, add toluene (5 mL) and water (1 mL).
-
Reaction: Stir the mixture vigorously and heat to 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-phenylquinoline.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂/PPh₃ | A readily available and effective catalyst system for many Suzuki couplings. |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the Pd(0) species and facilitates the catalytic cycle. |
| Base | K₂CO₃ (aqueous) | A moderately strong inorganic base that effectively promotes transmetalation.[4] |
| Solvent | Toluene/Water | A biphasic system that aids in dissolving both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the reaction to completion. |
Part 2: The Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling amines with aryl halides.[5][6] This reaction has revolutionized the synthesis of anilines and other arylamines, which are prevalent in medicinal chemistry.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the 2-bromoquinoline to a Pd(0) complex.[7] The resulting Pd(II) complex then coordinates the amine. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[7] The choice of a bulky, electron-rich phosphine ligand, such as Xantphos, is often crucial for promoting the reductive elimination step, especially with challenging substrates.[8]
Sources
- 1. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sci-Hub: are you are robot? [sci-hub.fr]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Investigating 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline in Oncological Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Quinoline Scaffold as a Privileged Structure in Cancer Drug Discovery
The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities.[1] Its derivatives have been instrumental in the development of therapeutics for a wide array of diseases, including cancer.[2] Several quinoline-based drugs have entered the market, targeting various mechanisms of tumorigenesis and progression.[3] These mechanisms are diverse, ranging from inducing apoptosis and cell cycle arrest to inhibiting angiogenesis and cell migration.[4] The incorporation of specific substituents, such as halogens (e.g., bromine) and trifluoromethyl groups, can significantly modulate the physicochemical properties and biological activity of the quinoline core, often enhancing potency and metabolic stability.[5][6]
This document provides a detailed guide for researchers investigating the potential anticancer applications of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline . While direct literature on this specific molecule is nascent, this guide synthesizes established methodologies and mechanistic insights from closely related bromo- and trifluoromethyl-quinoline analogs to provide a robust framework for its evaluation.[7][8] We will explore its hypothesized mechanism of action, provide detailed protocols for its in vitro characterization, and present a logical workflow for its preclinical assessment.
Hypothesized Mechanism of Action: A Multi-Targeted Approach
Based on structure-activity relationships of analogous compounds, 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline is postulated to exert its anticancer effects through one or more of the following mechanisms. The presence of the electron-withdrawing trifluoromethyl group and the reactive bromo group suggests potential interactions with key enzymatic and signaling pathways critical for cancer cell survival and proliferation.
Inhibition of Topoisomerase I
Many substituted quinolines have been identified as potent inhibitors of DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[7] By stabilizing the covalent complex between the enzyme and DNA, these inhibitors lead to single-strand breaks, which, upon collision with a replication fork, are converted into lethal double-strand breaks, ultimately triggering apoptosis. The planar quinoline core can intercalate into the DNA, while the substituents at various positions can interact with the enzyme or the DNA backbone to enhance binding and inhibitory activity.[9]
Modulation of Apoptotic Pathways
Quinoline derivatives frequently induce apoptosis in cancer cells.[7] This can be initiated through intrinsic or extrinsic pathways. The intrinsic pathway is often triggered by cellular stress, such as DNA damage, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8.
Cell Cycle Arrest
Disruption of the cell cycle is a hallmark of many effective anticancer agents.[10] Quinoline compounds have been shown to cause cell cycle arrest at various phases, most commonly G2/M or G1.[10] This prevents the cell from progressing through division, providing an opportunity for DNA repair mechanisms to be activated or for the cell to be directed towards apoptosis if the damage is irreparable. This effect is often mediated through the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
Below is a diagram illustrating the potential signaling pathways that could be targeted by 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline.
Caption: Hypothesized signaling cascade for the anticancer activity of the title compound.
Experimental Protocols for In Vitro Evaluation
The following protocols provide a comprehensive framework for the initial assessment of the anticancer properties of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline.
Protocol 1: Cell Viability and Cytotoxicity Assessment
Objective: To determine the effect of the compound on the viability and cytotoxicity in a panel of human cancer cell lines (e.g., HT29 colorectal adenocarcinoma, HeLa cervical cancer, and C6 glioma) and a non-cancerous cell line (e.g., L929 fibroblasts) to assess selectivity.[7]
A. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer and non-cancerous cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
2-Bromo-8-methyl-4-(trifluoromethyl)quinoline (dissolved in DMSO to create a 10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well microplates, multichannel pipette, incubator, microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the compound in complete medium from the 10 mM stock. Final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.[9]
-
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Cells and compound dilutions prepared as in the MTT assay.
-
-
Procedure:
-
Follow the cell seeding and compound treatment steps as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
-
Protocol 2: Apoptosis Detection by DNA Laddering
Objective: To qualitatively assess whether the compound induces apoptosis, which is characterized by the cleavage of genomic DNA into nucleosomal fragments.[7]
-
Materials:
-
Cancer cells (e.g., HT29)
-
6-well plates
-
Compound at its IC₅₀ and 2x IC₅₀ concentrations
-
DNA extraction kit
-
RNase A
-
Agarose gel electrophoresis system
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
UV transilluminator
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).
-
Harvest both adherent and floating cells and extract genomic DNA using a commercial kit.
-
Treat the extracted DNA with RNase A to remove RNA contamination.
-
Quantify the DNA and load equal amounts (e.g., 1-2 µg) into the wells of a 1.5% agarose gel.
-
Perform electrophoresis until the dye front has migrated sufficiently.
-
Stain the gel with a DNA stain and visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments indicates apoptosis.
-
Protocol 3: Topoisomerase I Inhibition Assay
Objective: To determine if the compound inhibits the activity of human topoisomerase I.[7]
-
Materials:
-
Human Topoisomerase I assay kit (e.g., from TopoGEN)
-
Supercoiled plasmid DNA (e.g., pHOT1)[7]
-
Human Topoisomerase I enzyme
-
Reaction buffer
-
Stop solution/loading dye
-
Compound dilutions
-
Positive control inhibitor (e.g., Camptothecin)
-
Agarose gel electrophoresis system
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and human Topoisomerase I enzyme, as per the kit instructions.[7]
-
Add the compound at various concentrations to the reaction mixture. Include a no-enzyme control, an enzyme-only control (positive for relaxation), and a positive inhibitor control.
-
Incubate the reaction at 37°C for 30 minutes.[7]
-
Stop the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel and visualize the DNA bands. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band and a reduction in the relaxed DNA band compared to the enzyme-only control.
-
Experimental Workflow Visualization
The following diagram outlines a logical workflow for the preclinical evaluation of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline.
Caption: A structured workflow for the preclinical evaluation of a novel quinoline compound.
Data Interpretation and Expected Outcomes
The following table provides a template for summarizing the key quantitative data that would be generated from the initial in vitro screening.
| Cell Line | Type | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | % Cytotoxicity at IC₅₀ (LDH) | Selectivity Index (SI) * |
| HT29 | Colorectal Adenocarcinoma | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| HeLa | Cervical Carcinoma | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| C6 | Glioma | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| L929 | Non-cancerous Fibroblast | [Experimental Value] | [Experimental Value] | [Experimental Value] | N/A |
*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
A promising compound would exhibit low micromolar or nanomolar IC₅₀ values against the cancer cell lines, a high selectivity index, and clear evidence of apoptosis induction and/or topoisomerase I inhibition. Such results would provide a strong rationale for advancing the compound to more complex in vitro and subsequent in vivo studies, as outlined in the workflow diagram.
Conclusion
2-Bromo-8-methyl-4-(trifluoromethyl)quinoline represents a novel chemical entity with potential for development as an anticancer agent. Although specific data for this compound is not yet available, the established anticancer properties of the broader quinoline class provide a solid foundation for its investigation. The protocols and workflow detailed in this guide offer a comprehensive and scientifically rigorous approach to elucidating its biological activity, mechanism of action, and therapeutic potential. By systematically applying these methodologies, researchers can effectively evaluate this compound and contribute to the ongoing effort to develop new and more effective cancer therapies.
References
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- Chaudhary, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery.
- El-Damasy, D. A., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals.
- Sigma-Aldrich. (n.d.). 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline.
- Mishra, P., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry.
- Al-Ostoot, F. H., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.
- Chaudhary, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Köprülü, T. K., et al. (2021). Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Archiv der Pharmazie.
- Zhang, H., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry.
- Li, Y., et al. (2011). 8-Bromo-2-methyl-quinoline. Acta Crystallographica Section E: Structure Reports Online.
- Qin, Q. P., et al. (2021). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. RSC Advances.
- Al-Suhaimi, K. S., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Journal of Molecular Structure.
- Al-Nuri, M. A., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem.
- Brindisi, M., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules.
- Singh, S., & Singh, P. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology.
- Xu, G., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Medicinal Chemistry Research.
- Mphahlele, M. J., & Gildenhuys, S. (2022). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules.
- MySkinRecipes. (n.d.). 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline.
- MySkinRecipes. (n.d.). 4-Bromo-8-(trifluoromethyl)quinoline.
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- 3. benthamdirect.com [benthamdirect.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. tandfonline.com [tandfonline.com]
- 6. 4-Bromo-8-(trifluoromethyl)quinoline [myskinrecipes.com]
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- 8. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Antimalarial Drug Development with Quinoline Analogs
Introduction: The Enduring Legacy and Modern Imperative of Quinoline Antimalarials
For centuries, the quinoline scaffold has been the cornerstone of antimalarial chemotherapy, a journey that began with the isolation of quinine from Cinchona bark.[1] This class of compounds has been pivotal in the global fight against malaria, a devastating parasitic disease that continues to threaten nearly half of the world's population.[2][3] The synthetic 4-aminoquinoline, chloroquine, was a breakthrough in malaria treatment due to its high efficacy and low cost.[4] However, the emergence and spread of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, have rendered many quinoline-based drugs ineffective in various parts of the world, creating an urgent need for the development of novel and more potent analogs.[2][4][5]
This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of next-generation quinoline-based antimalarial agents. We will delve into the mechanistic underpinnings of quinoline action, explore synthetic strategies and structure-activity relationships (SAR), and provide validated, step-by-step protocols for the in vitro and in vivo evaluation of novel quinoline analogs.
Section 1: Mechanism of Action and Resistance
The Hemoglobin Digestion Pathway: The Primary Target
The intraerythrocytic stages of the malaria parasite digest copious amounts of host hemoglobin within an acidic food vacuole.[6] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline pigment called hemozoin.[1][5]
Quinoline antimalarials, particularly 4-aminoquinolines like chloroquine, are weak bases that accumulate to high concentrations within the acidic food vacuole of the parasite.[6][7] Here, they are thought to interfere with hemozoin formation by capping the growing crystal face of hemozoin, preventing further polymerization of heme.[5][7] The resulting buildup of free heme leads to oxidative stress and parasite death.[6]
The following diagram illustrates the proposed mechanism of action for 4-aminoquinoline antimalarials.
Caption: Mechanism of 4-aminoquinoline action in the parasite's digestive vacuole.
Mechanisms of Drug Resistance
The primary mechanism of resistance to chloroquine involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the digestive vacuole.[8] These mutations are believed to reduce the accumulation of the drug within the vacuole, possibly by increasing its efflux.[8][9] Other transporters, such as the P. falciparum multidrug resistance protein 1 (PfMDR1), have also been implicated in modulating resistance to various quinoline antimalarials.[9]
Section 2: Medicinal Chemistry and Structure-Activity Relationship (SAR)
The development of novel quinoline analogs focuses on modifying the core structure to enhance activity against resistant parasite strains, improve the safety profile, and optimize pharmacokinetic properties.[2]
Key Structural Features and Modifications
The quinoline scaffold offers multiple positions for chemical modification. The general structure of a 4-aminoquinoline is shown below, highlighting key features for SAR studies.
Caption: General workflow for the synthesis of a 4-aminoquinoline analog library.
Section 3: In Vitro Screening Protocols
The initial evaluation of newly synthesized quinoline analogs involves determining their potency against P. falciparum cultures and assessing their toxicity to mammalian cells.
Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)
This protocol is a widely used fluorescence-based method for determining the 50% inhibitory concentration (IC₅₀) of compounds against asexual intraerythrocytic stages of P. falciparum.
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which serves as an indicator of parasite growth.
Materials:
-
P. falciparum culture (e.g., 3D7 - chloroquine-sensitive, Dd2 - chloroquine-resistant)
-
Complete parasite culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human O+ erythrocytes
-
96-well black, clear-bottom microplates
-
Test compounds and standard antimalarial drugs (e.g., chloroquine, artemisinin)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing SYBR Green I)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the culture medium. Typically, a 2-fold dilution series is prepared.
-
Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage (e.g., using 5% D-sorbitol treatment).
-
Assay Plate Setup:
-
Add 100 µL of the compound dilutions to the wells of a 96-well plate in triplicate. Include wells for positive (parasitized RBCs, no drug) and negative (uninfected RBCs) controls.
-
Prepare a parasite suspension with a final parasitemia of ~0.5% and a hematocrit of 2%.
-
Add 100 µL of the parasite suspension to each well.
-
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.
-
Lysis and Staining:
-
After incubation, carefully remove the plates from the incubator.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading: Read the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Normalize the data to the positive control (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression dose-response curve.
-
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the general cytotoxicity of the compounds against a mammalian cell line (e.g., HEK293, HepG2) to determine the selectivity index (SI). [10] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. [11]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. [10][11] Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear microplates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Absorbance plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the 50% cytotoxic concentration (CC₅₀).
-
Calculate the Selectivity Index (SI) as: SI = CC₅₀ (mammalian cells) / IC₅₀ (P. falciparum) . A higher SI value indicates greater selectivity for the parasite.
-
Section 4: In Vivo Efficacy Protocols
Promising compounds with high in vitro potency and selectivity are advanced to in vivo efficacy studies using murine malaria models. [12]
Protocol: 4-Day Suppressive Test in Plasmodium berghei-Infected Mice
This is a standard primary in vivo screen to assess the schizontocidal activity of a test compound. [13] Principle: The test measures the ability of a compound to suppress the growth of parasites in mice during the early stages of infection.
Materials:
-
Plasmodium berghei (e.g., ANKA strain)
-
Mice (e.g., Swiss albino, 6-8 weeks old)
-
Test compound and vehicle
-
Standard antimalarial drug (e.g., Chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect mice intraperitoneally with ~1 x 10⁷ P. berghei-parasitized red blood cells on Day 0.
-
Treatment:
-
Randomly group the mice (typically 5 per group).
-
Starting 2-4 hours post-infection, administer the test compound orally or subcutaneously once daily for four consecutive days (Day 0 to Day 3).
-
Include a vehicle-treated control group and a positive control group treated with a standard drug.
-
-
Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.
-
Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitemia by counting at least 500 red blood cells.
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of suppression using the formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
-
Compounds showing significant suppression are considered active. The dose can be varied to determine the 50% and 90% effective doses (ED₅₀ and ED₉₀). [13]
-
Section 5: Data Presentation and Interpretation
For effective comparison and decision-making, it is crucial to present the screening data in a clear and organized manner.
Table 1: Example Data Summary for Novel Quinoline Analogs
| Compound ID | In Vitro IC₅₀ (nM) vs. 3D7 | In Vitro IC₅₀ (nM) vs. Dd2 | Resistance Index (RI) (IC₅₀ Dd2 / IC₅₀ 3D7) | In Vitro CC₅₀ (nM) vs. HEK293 | Selectivity Index (SI) (CC₅₀ / IC₅₀ 3D7) | In Vivo % Suppression @ 25 mg/kg (P. berghei) |
| QN-001 | 25 | 250 | 10 | >10,000 | >400 | 95% |
| QN-002 | 150 | 180 | 1.2 | >10,000 | >66 | 60% |
| Chloroquine | 20 | 200 | 10 | >10,000 | >500 | 99% |
Interpretation:
-
QN-001 shows good potency against the sensitive strain but a high RI, similar to chloroquine, suggesting a similar mechanism and potential for cross-resistance. However, it has a high SI and excellent in vivo efficacy.
-
QN-002 is less potent but has a very low RI, indicating it may be effective against chloroquine-resistant strains. Its lower in vivo efficacy might be due to pharmacokinetic issues that require further investigation.
Conclusion and Future Directions
The development of new antimalarial drugs based on the quinoline scaffold remains a high priority in the face of widespread drug resistance. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of novel quinoline analogs. Future research will likely focus on:
-
Rational design of resistance-breaking analogs: Utilizing structural biology and computational modeling to design compounds that evade existing resistance mechanisms.
-
Development of hybrid molecules: Combining the quinoline core with other pharmacophores to create multi-target or synergistic drugs. [3][14]* Targeting other life cycle stages: Developing quinolines that are also active against liver stages (hypnozoites) and transmission stages (gametocytes) of the parasite. [15] By integrating advanced medicinal chemistry with systematic biological evaluation, the research community can continue to leverage the remarkable therapeutic potential of the quinoline scaffold to combat malaria.
References
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Singh, H., & Unnithan, R. R. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 25(1), 295-302. Retrieved from [Link]
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Kaur, K., Jain, M., Kaur, H., & Jain, R. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences, 2(2), 73–80. [Link]
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Musilek, M., Cechova, P., Klimesova, V., & Dohanosova, J. (2023). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 28(14), 5366. [Link]
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Khan, S., Fida, Z., Khan, M. S., & Asif, M. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC advances, 12(45), 29336–29362. [Link]
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Zogbo, K. K., & N'guessan, J. D. (2022). Antimalarial Drugs with Quinoline Nucleus and Analogs. In Recent Progress in Pharmaceutical Sciences. IntechOpen. Retrieved from [Link]
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Melaku, Y., & Belay, A. (2021). A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. Ethiopian Journal of Science and Sustainable Development, 8(2). Retrieved from [Link]
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Cowman, A. F., Karcz, S., Galatis, D., & Culvenor, J. G. (1994). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Journal of Cell Biology, 127(6), 2119-2129. [Link]
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Ginsburg, H., & Krugliak, M. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. Biochemical pharmacology, 43(1), 63–70. [Link]
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Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance. Toxicology letters, 82-83, 213–218. [Link]
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Kapishnikov, S., Hempel, C., El-Sabbagh, S., Kityk, A., Kurtz-Oreol, J., Schaffer, M., … Leiserowitz, L. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences of the United States of America, 116(46), 22946–22952. [Link]
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Angulo-Barturen, I., Jiménez-Díaz, M. B., Mulet, T., Rullas, J., Herreros, E., Ferrer, S., … Fernández, E. (2014). A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes. PLoS ONE, 9(5), e97862. [Link]
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Singh, P., Kumar, A., & Singh, S. K. (2018). Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. BMC chemistry, 12(1), 131. [Link]
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Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx. Retrieved from [Link]
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de Souza, M. V. N., de Almeida, M. E. F., & da Silva, A. D. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
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Mabhida, S. E., & Soliman, M. E. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules (Basel, Switzerland), 22(12), 2268. [Link]
- Sharma, M., & Joshi, K. (2019). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Journal of advances in biology & biotechnology, 1-13.
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ResearchGate. (n.d.). Structure–activity relationships (SAR) of quinoline antimalarial agents. Retrieved from [Link]
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van Schaijk, B. C., van der Vegt, D. S., Luty, A. J., & Sauerwein, R. W. (2009). Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. Antimicrobial agents and chemotherapy, 53(5), 2048–2054. [Link]
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Khanyile, K. S., & Gibhard, L. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 27(21), 7434. [Link]
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Antonova-Nikolova, S., Nikolova, K., He, S., Machado, M., & Moll, K. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of medicinal chemistry, 61(19), 8968–8985. [Link]
- de Oliveira, R. B., de Souza, T. B., de Faria, A. R., & de Paula, R. C. (2020). Dual quinoline-hybrid compounds with antimalarial activity against Plasmodium falciparum parasites. New Journal of Chemistry, 44(40), 17351-17361.
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SciELO. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Retrieved from [Link]
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Academia.edu. (n.d.). Synthesis of Quinoline Analogs: Search for Antimalarial Agents. Retrieved from [Link]
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- Melaku, Y., & Belay, A. (2021). A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. Ethiopian Journal of Science and Sustainable Development, 8(2), 1-18.
- Al-Ostath, A. I., & El-Faham, A. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(3), 329.
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White, N. J. (2017). The assessment of antimalarial drug efficacy in-vivo. Trends in parasitology, 33(10), 757–768. [Link]
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Kumar, Y., Kumar, A., & Kumar, R. (2017). In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes. Malaria journal, 16(1), 37. [Link]
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MESA. (2025). In vitro efficacy assessment of targeted antimalarial drugs synthesized following in silico design. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Synthesis of Quinoline Derivatives: A Senior Application Scientist's Guide to the Skraup and Doebner-von Miller Reactions
Introduction: The Enduring Legacy of the Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. First isolated from coal tar in 1834, its derivatives have proven to be a rich source of therapeutic agents, exhibiting a broad spectrum of biological activities.[1] From the historical significance of quinine in combating malaria to modern applications in anticancer, antibacterial, and anti-inflammatory drugs, the quinoline scaffold remains a privileged structure in drug discovery and development.[2]
Among the classical methods for constructing this vital heterocyclic system, the Skraup and Doebner-von Miller reactions are venerable and powerful tools.[3] These acid-catalyzed cyclization reactions, dating back to the late 19th century, provide a direct and versatile means of synthesizing a wide array of substituted quinolines from readily available anilines and carbonyl compounds. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of these seminal reactions, providing not only step-by-step protocols but also the underlying mechanistic rationale and practical insights to ensure successful and safe execution in the laboratory.
The Skraup Synthesis: A Classic Approach to Unsubstituted and Substituted Quinolines
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a robust method for preparing quinolines by heating an aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[3]
Reaction Mechanism: A Stepwise Annulation
The reaction proceeds through a series of well-defined steps, each driven by the harsh acidic and oxidizing conditions:
-
Dehydration of Glycerol: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[3]
-
Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to the acrolein intermediate.
-
Cyclization: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a 1,2-dihydroquinoline intermediate.
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product. Nitrobenzene is a common oxidizing agent and can also serve as the solvent.[3][4]
Diagram: Mechanism of the Skraup Synthesis
Sources
Application Notes and Protocols for 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline in Advanced Materials Science
An In-Depth Technical Guide
Foreword: The Strategic Value of Functionalized Quinoline Scaffolds
The quinoline ring system, a bicyclic heterocycle containing nitrogen, is a privileged scaffold in both medicinal chemistry and materials science.[1][2] Its rigid, planar structure and inherent electronic properties make it an exceptional building block for creating functional organic materials. The strategic introduction of specific substituents onto the quinoline core allows for the fine-tuning of its photophysical and electronic characteristics.
This guide focuses on 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline , a trifunctional building block with significant potential for developing next-generation materials. The molecule's design incorporates three key features:
-
The Quinoline Core : Provides a robust, electron-deficient aromatic system that often imparts desirable charge transport and fluorescent properties.[3]
-
The Trifluoromethyl (-CF₃) Group : A potent electron-withdrawing group that enhances metabolic stability in drug candidates and serves crucial roles in materials science. It can improve electron transport capabilities, increase material stability, and modulate molecular stacking, which is critical for applications in organic light-emitting diodes (OLEDs).[4]
-
The Bromo (Br) Group : Positioned at the 2-position, this halogen serves as a highly versatile synthetic handle. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the straightforward construction of complex, conjugated molecular architectures.[3][5]
This document provides a comprehensive overview of the potential applications of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline and detailed protocols for its utilization as a precursor in the synthesis of advanced functional materials.
Physicochemical Profile and Handling
A thorough understanding of the molecule's properties is foundational to its successful application.
| Property | Value | Source / Comment |
| Molecular Formula | C₁₁H₇BrF₃N | Calculated |
| Molecular Weight | 290.08 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on similar quinoline derivatives |
| Boiling Point | ~301 °C at 760 mmHg (Predicted) | Based on similar structures[6] |
| Key Functional Groups | Quinoline, Bromo, Methyl, Trifluoromethyl | --- |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Dimethylformamide (DMF). | General property of similar organic molecules |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. | Standard practice for reactive organic intermediates[6] |
Core Application: A Precursor for OLED Emitter Synthesis
The primary application envisioned for this quinoline derivative is as a key intermediate in the synthesis of novel materials for Organic Light-Emitting Diodes (OLEDs). Quinoline derivatives are known to be valuable as fluorescent emitters and host materials in OLED devices.[7][8][9] The combination of the electron-withdrawing trifluoromethyl group and the extended conjugation possible via the bromo handle makes this molecule particularly suitable for creating blue-emitting or host materials.
Rationale for Application in OLEDs
The strategic design of an OLED emitter requires precise control over the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
-
The Quinoline Core & -CF₃ Group : The electron-deficient nature of the quinoline ring, amplified by the powerful -CF₃ group, helps to lower both the HOMO and LUMO levels. This is advantageous for creating stable electron-transporting materials and can be used to tune the emission color, often pushing it towards the blue region of the spectrum.
-
The Bromo Handle : The C-Br bond at the 2-position is the key to extending the molecule's π-conjugated system. By replacing the bromine with an aromatic or electron-donating group via a Suzuki cross-coupling reaction, one can create a donor-acceptor (D-A) type structure. This architecture is highly effective for achieving efficient charge recombination and high fluorescence quantum yields.
Workflow for Synthesizing a Novel OLED Material
The following diagram illustrates the proposed workflow, from the starting quinoline building block to a final, functional material ready for device fabrication.
Caption: Experimental workflow for material synthesis and device testing.
Detailed Protocol: Suzuki Coupling for Arylation
This protocol details the synthesis of a novel material, 2-(Naphthalen-2-yl)-8-methyl-4-(trifluoromethyl)quinoline , a potential blue-emitting material, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
Materials and Reagents
| Reagent | CAS Number | M.W. | Amount | Moles | Rationale for Use |
| 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline | N/A | 290.08 | 290 mg | 1.0 mmol | Limiting Reagent : The core building block. |
| Naphthalene-2-boronic acid | 32316-92-0 | 171.99 | 206 mg | 1.2 mmol | Coupling Partner : Provides the aryl group to extend conjugation. A slight excess (1.2 eq) ensures complete consumption of the starting material. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | 35 mg | 0.03 mmol | Catalyst : A robust and common Pd(0) catalyst for Suzuki couplings. 3 mol% is a standard catalytic loading. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 mg | 3.0 mmol | Base : Essential for activating the boronic acid in the catalytic cycle. An inorganic base is easily removed during workup. 3 equivalents is typical. |
| Toluene | 108-88-3 | --- | 10 mL | --- | Solvent : A high-boiling, non-polar solvent suitable for Suzuki reactions. |
| Deionized Water | 7732-18-5 | --- | 2.5 mL | --- | Co-solvent : Required to dissolve the inorganic base and facilitate the reaction. |
Step-by-Step Procedure
-
Reactor Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline (290 mg, 1.0 mmol) and Naphthalene-2-boronic acid (206 mg, 1.2 mmol).
-
Expert Insight: Ensure all glassware is oven-dried before use to minimize moisture, which can deactivate the catalyst and hydrolyze the boronic acid.
-
-
Inert Atmosphere : Seal the flask with a septum and purge with dry Argon or Nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures.
-
Solvent and Base Addition : Add Toluene (10 mL) and a solution of K₂CO₃ (415 mg, 3.0 mmol) in deionized water (2.5 mL) to the flask via syringe.
-
Degassing : Bubble Argon through the stirred solution for another 15 minutes. This step is a self-validating system; proper degassing is crucial for catalyst longevity and reaction efficiency. Incomplete degassing is a common cause of failed Suzuki reactions.
-
Catalyst Addition : Under a positive pressure of Argon, quickly add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol) to the flask.
-
Expert Insight: The yellow color of the Pd(PPh₃)₄ should be visible. If it immediately turns black (Pd black), the catalyst has decomposed, and the reaction will likely fail. This indicates poor degassing or solvent impurities.
-
-
Reaction Execution : Heat the reaction mixture to 90 °C in an oil bath and allow it to stir vigorously overnight (12-16 hours).
-
Monitoring : The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, typically more fluorescent, product spot indicates reaction progression.
-
Workup : a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel. c. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : a. The crude product will appear as a solid or oil. Purify it using silica gel column chromatography. A gradient elution system (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate) is recommended to separate the product from residual starting materials and catalyst byproducts. b. For high-purity material required for OLED applications, a final purification step of temperature-gradient sublimation is often necessary.
Characterization and Data Analysis
Validation of the final product's identity and properties is non-negotiable.
| Technique | Purpose | Expected Outcome for 2-(Naphthalen-2-yl)-8-methyl-4-(trifluoromethyl)quinoline |
| ¹H and ¹⁹F NMR | Structural confirmation and purity assessment. | The ¹H NMR spectrum should show characteristic aromatic proton signals for both the quinoline and naphthalene rings, along with a singlet for the methyl group. The ¹⁹F NMR will show a singlet for the -CF₃ group. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass determination. | The measured mass should match the calculated exact mass of the product (C₂₁H₁₄F₃N), confirming its elemental composition. |
| UV-Vis Spectroscopy | Analysis of electronic absorption properties. | The spectrum, likely recorded in a solvent like DCM, will show absorption bands corresponding to π-π* transitions of the conjugated system. |
| Photoluminescence (PL) Spectroscopy | Measurement of emission properties. | Exciting the sample at its absorption maximum should result in a fluorescence emission spectrum, likely in the blue region (400-480 nm). The quantum yield should be calculated relative to a known standard (e.g., quinine sulfate). |
Concluding Remarks
2-Bromo-8-methyl-4-(trifluoromethyl)quinoline is a strategically designed building block with considerable potential in materials science. Its true value is unlocked through chemical modification, particularly via cross-coupling reactions at the bromine site. The protocols and insights provided here offer a robust starting point for researchers to explore the synthesis of novel, high-performance organic electronic materials. The combination of the quinoline scaffold's inherent properties with the electronic influence of the trifluoromethyl group and the synthetic versatility of the bromo group makes it a compelling candidate for innovation in OLEDs and beyond.
References
- 2-Bromo-4-methylquinoline CAS 64658-04-4: High-Purity OLED Intermediate Supplier in China. Vertex AI Search.
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- 8-Bromo-2-methyl-quinoline. PubMed.
- The important role of the bromo group in improving the properties of organic nonlinear optical materials. RSC Publishing.
- Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. National Institutes of Health (NIH).
- Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. National Institutes of Health (NIH).
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
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- A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. ResearchGate.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield and Purity in Quinoline Synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of quinoline derivatives. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting guides and FAQs to address the specific challenges you may encounter at the bench.
General FAQs for Quinoline Synthesis
This section addresses overarching questions that apply to multiple quinoline synthesis methods.
Q1: My reaction is producing a significant amount of dark, intractable tar, severely complicating purification and lowering my yield. What is the primary cause and what general strategies can I employ to mitigate this?
A1: Tar formation is a pervasive issue in many classical quinoline syntheses, particularly those employing strong acids and high temperatures like the Skraup and Doebner-von Miller reactions. The primary cause is the acid-catalyzed polymerization of highly reactive intermediates, such as α,β-unsaturated aldehydes and ketones (e.g., acrolein formed from glycerol dehydration in the Skraup synthesis).[1][2]
Root Cause Analysis & Mitigation Strategies:
-
Moderation of Reaction Vigor: Highly exothermic reactions can create localized "hot spots" that accelerate polymerization. In the Skraup synthesis, the use of a moderator is critical. Ferrous sulfate (FeSO₄) is commonly employed to ensure the reaction proceeds smoothly over a longer period, preventing it from becoming uncontrollably violent.[3][4] Boric acid has also been used for this purpose.[5]
-
Control of Reagent Concentration: The concentration of the polymerizable intermediate should be kept low. This can be achieved by the slow, controlled addition of one of the reactants. For instance, in the Doebner-von Miller synthesis, adding the α,β-unsaturated carbonyl compound portion-wise can minimize its self-condensation.
-
Temperature Management: Avoid excessive temperatures. The reaction should be heated gently to initiate, and if it becomes strongly exothermic, external heating should be removed immediately to maintain control.[3]
-
Solvent System Optimization: For reactions like the Doebner-von Miller, employing a biphasic solvent system (e.g., water/toluene) can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its contact with the strong acid in the aqueous phase and thus minimizing polymerization.
Q2: I am observing incomplete conversion of my starting materials. What are the likely reasons?
A2: Incomplete conversion can stem from several factors, often related to reaction kinetics and equilibria.
-
Insufficient Catalyst Activity or Loading: The acid or base catalyst is crucial for key steps like cyclization. Ensure the catalyst is of good quality and used in the appropriate amount. For instance, in the Friedländer synthesis, a range of catalysts from strong Brønsted acids (H₂SO₄) to Lewis acids and even bases can be used, and the optimal choice depends on the specific substrates.[6][7]
-
Suboptimal Temperature: Many quinoline syntheses, like the Conrad-Limpach, require high temperatures (often >250°C) for the final electrocyclic ring-closing step.[8] Insufficient heating will lead to an accumulation of the Schiff base intermediate.
-
Reversibility of Initial Steps: The initial condensation steps to form intermediates like Schiff bases or enamines can be reversible. To drive the reaction forward, it is often necessary to remove a byproduct, typically water, for example, by using a Dean-Stark apparatus or a dehydrating agent.
-
Steric Hindrance: Bulky substituents on either the aniline or the carbonyl compound can slow down the reaction rate, requiring more forcing conditions (higher temperature, longer reaction time, or a more active catalyst) to achieve full conversion.
Q3: My final product is impure, with side-products that are difficult to separate. What are some common purification strategies for quinoline derivatives?
A3: Purification can be challenging due to the basic nature of the quinoline ring and the presence of often-polar byproducts.
-
Acid-Base Extraction: A classic and effective method is to dissolve the crude product in a non-polar organic solvent (e.g., toluene or dichloromethane) and wash with dilute aqueous acid (e.g., 1M HCl). The basic quinoline will be protonated and move into the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free quinoline, which can be extracted back into an organic solvent.
-
Steam Distillation: For volatile quinolines, particularly after a Skraup synthesis, steam distillation is an excellent method for purification. After neutralizing the reaction mixture, the quinoline co-distills with water, separating it from non-volatile tars and inorganic salts.[3]
-
Chromatography: Silica gel column chromatography is a standard method for purifying less volatile or solid quinolines. A solvent system of hexanes/ethyl acetate is a common starting point, with the polarity adjusted based on the substitution pattern of the quinoline.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or hexanes) can be a highly effective final purification step.
Method-Specific Troubleshooting Guides
The Skraup Synthesis
The Skraup synthesis involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline.[9] It is notoriously exothermic.[4]
Q: My Skraup reaction is extremely violent and difficult to control, leading to extensive charring and a very low yield. How can I tame this reaction?
A: The violence of the Skraup reaction is its most well-known drawback, stemming from the rapid, exothermic dehydration of glycerol to acrolein and its subsequent reactions.[1]
-
Detailed Protocol for Moderation:
-
Correct Order of Addition: This is critical. In a suitable flask, combine the aniline, nitrobenzene, and ferrous sulfate heptahydrate (FeSO₄·7H₂O). Mix thoroughly.
-
Slow Acid Addition: Cool the mixture in an ice bath and add concentrated sulfuric acid slowly with vigorous stirring. The temperature should be kept under control during the addition.
-
Gentle Initiation: Warm the mixture gently. Once the reaction begins (indicated by bubbling or a rise in temperature), immediately remove the external heat source. The reaction should sustain itself. If it subsides, gentle heating can be reapplied cautiously.[3]
-
-
Causality: Ferrous sulfate acts as an oxygen carrier, moderating the oxidation step and smoothing out the heat evolution, preventing a dangerous runaway reaction.[3] Adding the sulfuric acid last ensures that the dehydration of glycerol to the highly reactive acrolein does not begin prematurely.
The Doebner-von Miller Synthesis
This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, often catalyzed by strong acids.[10]
Q: I am attempting a Doebner-von Miller reaction, but my primary product is a polymeric solid, with very little of the desired quinoline. How can I prevent this polymerization?
A: The polymerization of the α,β-unsaturated aldehyde or ketone is the most common side reaction, catalyzed by the strong acid required for the main reaction.[9]
-
Workflow for Minimizing Polymerization:
Caption: Troubleshooting workflow for polymerization in Doebner-von Miller synthesis.
-
Experimental Insight: A practical approach is to dissolve the aniline in aqueous hydrochloric acid and then add the α,β-unsaturated carbonyl dissolved in toluene. The reaction is then heated to reflux. The interface between the two phases provides a sufficient reaction zone, while the bulk of the sensitive carbonyl component is protected in the organic layer.
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[11]
Q: I am using an unsymmetrical β-diketone in a Combes synthesis and obtaining a mixture of two regioisomers that are difficult to separate. How can I control the regioselectivity?
A: Regioselectivity is a known challenge in the Combes synthesis with unsymmetrical diketones.[12] The outcome is determined by which carbonyl group of the diketone is preferentially attacked by the aniline and which resulting enamine intermediate is more favorable for cyclization. This is governed by both steric and electronic factors.[11]
-
Controlling Factors:
-
Steric Hindrance: The aniline will preferentially attack the less sterically hindered carbonyl group of the β-diketone.
-
Electronic Effects: Electron-donating groups on the aniline will favor cyclization at the more electron-deficient position of the intermediate, while electron-withdrawing groups will have the opposite effect.
-
Catalyst Choice: While concentrated sulfuric acid is traditional, polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can offer different selectivity profiles and may favor one isomer over the other.[11]
-
-
Troubleshooting Protocol:
-
Analyze the Substrates: Predict the likely major isomer based on the steric bulk of the R groups on the diketone (e.g., methyl vs. trifluoromethyl).
-
Screen Acid Catalysts: Run small-scale parallel reactions using H₂SO₄, PPA, and PPE to determine which catalyst provides the best isomeric ratio.
-
Vary Temperature: The cyclization step is often the rate-determining and selectivity-determining step.[11] Varying the reaction temperature may influence the kinetic vs. thermodynamic product ratio.
-
| Parameter | Condition A | Condition B | Effect on Regioselectivity |
| β-Diketone | Benzoylacetone | Trifluoroacetylacetone | The more electrophilic carbonyl (adjacent to CF₃) is preferentially attacked. |
| Aniline | Aniline | 4-Nitroaniline | Electron-withdrawing groups on the aniline can alter the cyclization preference. |
| Catalyst | Conc. H₂SO₄ | Polyphosphoric Ester (PPE) | PPE has been shown to be a more effective dehydrating agent and can alter isomer ratios.[11] |
The Friedländer Synthesis
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6]
Q: My Friedländer synthesis is giving a low yield, and I suspect side reactions. How can I optimize the conditions?
A: While generally high-yielding, the Friedländer synthesis can suffer from low yields if conditions are not optimal, often due to self-condensation (aldol reaction) of the methylene component or low reactivity of the starting materials.[13]
-
Optimization Strategy:
-
Catalyst Screening: The choice of catalyst is paramount. Traditional strong acids or bases can be harsh. Modern, milder catalysts often give superior results.
-
Solvent Selection: The solvent can significantly impact reaction rates and yields. Greener solvents like water or glycerol, or solvent-free conditions, have been successfully employed.[14]
-
Temperature Control: Monitor the reaction temperature carefully. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in some cases.[15]
-
| Catalyst Type | Examples | Typical Conditions | Yield Range | Reference |
| Brønsted Acid | p-TsOH, H₂SO₄ | Reflux in Ethanol/Toluene | 60-85% | [6] |
| Lewis Acid | ZnCl₂, FeCl₃ | Varies, often milder temps | 70-95% | [16] |
| Base | KOH, NaOH | Reflux in Ethanol | 65-90% | [7] |
| Polymer-Supported | PEG-SO₃H | 60°C in water | 85-98% | [14] |
| Nanocatalyst | nano-TiO₂ | Solvent-free, 120°C | 90-97% | [17] |
-
Mechanism Insight: The reaction can proceed via two main pathways: an initial aldol condensation followed by imine formation, or initial Schiff base formation followed by an intramolecular aldol reaction.[6] Understanding which pathway is dominant for your substrates (often dictated by the catalyst) can help in optimizing conditions. For example, a base catalyst will strongly favor the aldol pathway.
Caption: The two primary mechanistic pathways of the Friedländer synthesis.
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 25, 2026, from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
- Nikpassand, M., & Zare, M. (2018). Advances in polymer based Friedlander quinoline synthesis. MOJ Biorg Org Chem, 2(1), 1-9.
- Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p. 478; Vol. 2, p. 79.
-
Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
- Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19365-19391.
-
Combes quinoline synthesis. (2023, September 26). In Wikipedia. Retrieved January 25, 2026, from [Link]
- Cohn, E. J., & Hamilton, C. S. (1941). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 63(1), 186-187.
-
Friedländer synthesis. (2023, November 29). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Request PDF. Retrieved January 25, 2026, from [Link]
-
Nikpassand, M., & Zare, M. (2021). Advances in polymer based Friedlander quinoline synthesis. ResearchGate. Retrieved January 25, 2026, from [Link]
-
Bailey, H. V., Mahon, M. F., Vicker, N., & Potter, B. (2020). Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. ResearchGate. Retrieved January 25, 2026, from [Link]
-
Conrad–Limpach synthesis. (2023, May 22). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Al-Zaydi, K. M. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1806. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Conrad-limpach-knorr synthesis of Quinolone. (2019, July 27). YouTube. Retrieved January 25, 2026, from [Link]
-
Making quinoline - the Skraup synthesis. (2024, August 24). YouTube. Retrieved January 25, 2026, from [Link]
-
The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 25, 2026, from [Link]
-
Horn, J., Marsden, S. P., Nelson, A., House, D., & Weingarten, G. G. (2008). Convergent, regiospecific synthesis of quinolines from o-aminophenylboronates. Organic Letters, 10(18), 4117–4120. [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Asadi, S. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Retrieved January 25, 2026, from [Link]
-
An Efficient and Green Catalytic Method for Friedländer Quinoline Synthesis Using Tungstophosphoric Acid Included in a Polymeric. (2015, April 20). CONICET. Retrieved January 25, 2026, from [Link]
-
Doebner–Miller reaction. (2023, October 2). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Reddy, C. R., Kumar, K. R., & Grée, R. (2016). Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes with Terminal Alkynes. Organic Letters, 18(15), 3842–3845. [Link]
-
Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. (2022, December 2). White Rose Research Online. Retrieved January 25, 2026, from [Link]
-
Conrad–Limpach reaction | Request PDF. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
- Skraup reaction process for synthesizing quinolones. (n.d.). Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H [ ] )-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
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- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. iipseries.org [iipseries.org]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quinoline synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Mastering Regioselective Quinoline Functionalization
Welcome to the technical support center for the regioselective functionalization of quinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the quinoline scaffold. Quinoline derivatives are pivotal in drug discovery and materials science, making precise control over their functionalization a critical challenge.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and the latest research.
Section 1: Troubleshooting Guide - Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Poor or No Regioselectivity in C-H Arylation of Quinoline N-Oxides.
Question: "I am attempting a palladium-catalyzed C-H arylation of a substituted quinoline N-oxide and obtaining a mixture of C2 and C8 isomers, with low overall yield. How can I improve C8 selectivity?"
Answer:
Achieving high regioselectivity between the C2 and C8 positions in quinoline N-oxides is a common challenge, governed by a delicate balance of electronic, steric, and solvent effects.[3] The N-oxide group acts as an excellent directing group for both positions, but subtle variations in the reaction conditions can tip the balance.
Potential Causes & Solutions:
-
Steric Hindrance: The C8 position is sterically more hindered than the C2 position.[4] If your quinoline N-oxide or your aryl coupling partner has bulky substituents, the catalyst may preferentially react at the less hindered C2 position.
-
Solution: If possible, consider using a smaller protecting group on your quinoline substituent or a less sterically demanding arylating agent.
-
-
Electronic Effects: The electronic nature of the substituents on the quinoline ring significantly influences the reactivity and selectivity. Electron-donating groups on the quinoline ring can enhance the yield of C8-acylation, for instance.[5] Conversely, electron-withdrawing groups on the quinoline N-oxide have been shown to favor C2-arylation.[1]
-
Solution: Carefully consider the electronic properties of your substrate. If you are targeting C8, substrates with electron-donating groups may give better results.
-
-
Catalyst and Ligand Choice: The choice of palladium catalyst and any associated ligands is crucial. Some catalytic systems have an inherent preference for a specific position.
-
Solution: For C8-selective arylation of quinoline N-oxides, palladium catalysts are commonly employed.[3][5] Ensure you are using a well-precedented catalyst system for C8 functionalization. Sometimes, the choice of the metal itself can be the issue. For instance, copper catalysts are often effective for C2-amidation of quinoline N-oxides, while palladium catalysts may be inefficient.[1]
-
-
Solvent Effects: The solvent can play a significant role in stabilizing key intermediates and influencing the regiochemical outcome.[3]
-
Solution: A thorough solvent screen is recommended. Polar aprotic solvents like DMF or DMSO are common, but sometimes less intuitive solvents can provide superior results. For Rh-catalyzed C2 arylation, a switch from dioxane to toluene was found to be beneficial.[6]
-
-
Additives: Additives such as acids or oxidants can dramatically alter the reaction pathway and selectivity. For example, the addition of PivOH and Ag2CO3 has been shown to be effective in certain Pd-catalyzed C2-arylations.[1]
-
Solution: Systematically screen additives. For C8-selective reactions, ensure the additives you are using are compatible with and promote the desired pathway.
-
Workflow for Optimizing C8-Selectivity:
Caption: A systematic workflow for troubleshooting and optimizing C8 regioselectivity in quinoline N-oxide functionalization.
Issue 2: Undesired N-Functionalization or Decomposition When Targeting C-H Functionalization.
Question: "I'm trying to perform a metal-catalyzed C-H functionalization on a quinoline substrate, but I'm observing significant byproducts resulting from reaction at the nitrogen atom, or in some cases, decomposition of my starting material. What's going wrong?"
Answer:
The lone pair of electrons on the quinoline nitrogen makes it a nucleophilic center and a coordination site for metal catalysts. This inherent reactivity can sometimes compete with the desired C-H activation, leading to N-functionalization or catalyst inhibition and subsequent decomposition under harsh conditions.
Potential Causes & Solutions:
-
Direct N-Coordination and Deactivation: The quinoline nitrogen can coordinate strongly to the metal center, potentially leading to an inactive catalyst or favoring undesired reaction pathways. This is particularly true for certain transition metals.
-
Solution 1: Use of N-Oxide: Converting the quinoline to its corresponding N-oxide is a very common and effective strategy. The N-oxide oxygen then acts as the directing group, steering the functionalization to the C2 or C8 positions and preventing direct N-coordination issues.[1][6]
-
Solution 2: Lewis Acid Additives: A Lewis acid can be used to coordinate with the quinoline nitrogen, effectively "blocking" it and leaving the C-H bonds more accessible for the catalyst. This strategy has been successfully employed to redirect functionalization to the C4 position using a Nickel/Lewis Acid catalytic system.[1]
-
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to decomposition, especially if the desired C-H activation has a high energy barrier.[1]
-
Solution: Explore milder reaction conditions. Photocatalysis or the use of more active catalysts might allow for lower temperatures. Additionally, ensure your starting materials and solvents are pure and dry, as impurities can contribute to side reactions and decomposition.
-
-
Incompatible Reagents: Some reagents may be inherently reactive towards the quinoline nitrogen.
-
Solution: Carefully review the compatibility of all reagents in your reaction mixture with the quinoline scaffold. Consider if a different source for your functional group could be less reactive towards the nitrogen.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions about achieving regioselectivity in quinoline functionalization.
1. How do directing groups (DGs) work to control regioselectivity in quinoline C-H functionalization?
Directing groups are functional groups attached to the quinoline scaffold that coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond.[1] This proximity effect lowers the activation energy for the C-H cleavage at that specific position, leading to high regioselectivity. The nitrogen atom of the quinoline ring and the oxygen of a quinoline N-oxide are considered "embedded" directing groups that typically direct functionalization to the C2 and C8 positions.[1] For other positions, an external directing group must be installed, such as an amide group at the C8 position, which can then direct functionalization to the C7 position.[1]
2. What is the role of quinoline N-oxide in regioselective functionalization?
The quinoline N-oxide is a versatile intermediate that serves multiple purposes:
-
Activation: The N-oxide group electronically activates the quinoline ring, making it more susceptible to certain functionalizations.
-
Directing Group: The oxygen atom of the N-oxide is an excellent directing group for transition metal catalysts, primarily directing functionalization to the C2 and C8 positions.[1][4]
-
Blocking N-Reactivity: It prevents side reactions at the quinoline nitrogen.
3. How can I achieve functionalization at the C3 or C4 positions, which lack a proximate directing group?
Functionalizing the C3 and C4 positions is more challenging due to the lack of a nearby atom to act as a directing group. However, several strategies have been developed:
-
For C3-Functionalization:
-
Radical Pathways: Radical-mediated processes can exhibit different regioselectivity compared to transition-metal-catalyzed reactions. Computational studies have shown that high local nucleophilic indices at the C3 position can explain the observed regioselectivity in some radical thiolations.[4]
-
Dearomative Activation: A metal-free protocol involving a de-aromative activation mode has been developed for the C3 functionalization of azaarenes, including quinoline.[4]
-
-
For C4-Functionalization:
-
Lewis Acid Co-catalysis: The addition of a Lewis acid (e.g., an Al-complex) can coordinate to the quinoline nitrogen. This blocks the nitrogen from acting as a directing group for a nickel catalyst, thereby redirecting the C-H activation to the C4 position.[1]
-
Sequential Functionalization: A combination of Br/Mg exchange reactions and direct magnesiations can allow for a stepwise and regioselective functionalization of multiple positions on the quinoline ring, including C4.[7]
-
4. What are the key differences between radical-mediated and transition-metal-catalyzed quinoline functionalization in terms of regioselectivity?
The key difference lies in the mechanism of C-H bond cleavage and the factors that determine which C-H bond is targeted.
| Feature | Transition-Metal Catalyzed | Radical-Mediated |
| Primary Driver | Coordination to a directing group. | Inherent electronic properties and stability of the resulting radical intermediate. |
| Common Positions | C2, C8 (with N or N-O directing). Other positions require specific DGs. | Can target positions less accessible by directed C-H activation, such as C3. |
| Mechanism | Involves steps like oxidative addition, concerted metalation-deprotonation, and reductive elimination.[1] | Often involves hydrogen atom transfer (HAT) or single-electron transfer (SET) to generate a radical intermediate.[8] |
| Controlling Factors | Catalyst, ligands, directing group, solvent. | Radical initiator/photocatalyst, electronic nature of the radical and substrate. |
5. How can computational studies aid in predicting and improving regioselectivity?
Computational studies, such as Density Functional Theory (DFT), are powerful tools for understanding and predicting regioselectivity. They can:
-
Calculate Activation Barriers: By calculating the energy barriers for C-H activation at different positions, computational models can predict the most likely site of reaction.[4]
-
Analyze Electronic Properties: They can determine properties like local nucleophilic indices, which can explain the regioselectivity of radical additions.[4]
-
Elucidate Reaction Mechanisms: Computational studies can help to elucidate complex reaction mechanisms and identify key intermediates that control selectivity.[3] This understanding can then guide the rational design of more selective catalysts and reaction conditions.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C8-Arylation of Quinoline N-Oxides
This protocol is a general guideline based on commonly reported procedures.[3] Optimization will be required for specific substrates.
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the quinoline N-oxide (1.0 equiv.), iodoarene (1.5-2.0 equiv.), Pd(OAc)2 (5-10 mol%), and a suitable ligand if required.
-
Solvent and Base: Add a degassed solvent (e.g., toluene, dioxane, or DMF) and a base (e.g., K2CO3, Cs2CO3, 2.0-3.0 equiv.).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-180 °C) with vigorous stirring for the specified time (1-24 h). Microwave irradiation can often reduce reaction times significantly.[3]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A streamlined experimental workflow for the C8-arylation of quinoline N-oxides.
References
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
- Regioselective Functionalization of Quinolines through C-H Activ
- Multiple Regioselective Functionalizations of Quinolines via Magnesi
- Regioselectivity of Friedländer Quinoline Syntheses.
- Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilyl
- Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydrobor
- Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines.
- Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
- A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis.
- C8-Selective Acylation of Quinoline N-Oxides with α-Oxocarboxylic Acids via Palladium-Catalyzed Regioselective C-H Bond Activation.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline
Welcome to the technical support center for the purification of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar halogenated trifluoromethylquinoline derivatives. Here, we address common challenges and provide practical, experience-driven solutions to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline?
A1: The two primary and most effective purification techniques for this class of compounds are flash column chromatography on silica gel and recrystallization. Flash chromatography is particularly useful for separating the target compound from a complex mixture of impurities with varying polarities. Recrystallization is an excellent method for achieving high purity of a solid compound, especially for removing minor impurities after an initial chromatographic separation.
Q2: My crude product is a dark, tarry residue. What is the likely cause and how should I proceed with purification?
A2: The formation of dark, polymeric tars is a common issue in quinoline syntheses, particularly in reactions like the Doebner-von Miller synthesis which often employ strong acidic conditions that can promote polymerization of starting materials or intermediates.
Troubleshooting Approach:
-
Initial Cleanup: Before attempting fine purification, it is advisable to perform a preliminary filtration through a plug of silica gel. Dissolve your crude material in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short column of silica gel, eluting with a non-polar solvent like hexanes to remove highly non-polar impurities, followed by a slightly more polar solvent to elute your product, leaving the polar tars adsorbed to the silica.
-
Column Chromatography: After the initial cleanup, proceed with flash column chromatography on silica gel for a more refined separation.
-
Steam Distillation: For quinolines that are sufficiently volatile, steam distillation can be a highly effective, albeit less common, method to separate them from non-volatile tars.
Q3: I am observing degradation of my compound on the silica gel column. What are my options?
A3: Trifluoromethylated and halogenated heterocycles can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.
Mitigation Strategies:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry in your chosen eluent and adding 1-2% of a base like triethylamine. This will help to prevent the degradation of acid-sensitive compounds.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral alumina or Florisil®.
-
Minimize Contact Time: Perform flash chromatography to reduce the residence time of your compound on the column.
Q4: How do I choose an appropriate solvent system for column chromatography?
A4: The best starting point is to use Thin Layer Chromatography (TLC) to screen for an effective solvent system.
Solvent Selection Workflow:
-
Initial Screening: Begin with a 1:1 mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate).
-
Adjusting Polarity:
-
If your compound has a low Rf value (remains near the baseline), increase the eluent's polarity by increasing the proportion of ethyl acetate or by adding a small amount of a more polar solvent like methanol.
-
If your compound has a high Rf value (travels with the solvent front), decrease the polarity by increasing the proportion of the non-polar solvent.
-
-
Optimal Rf: Aim for an Rf value of approximately 0.3-0.4 for your target compound to ensure good separation on the column.
Troubleshooting Purification Challenges
This section provides solutions to specific problems you may encounter during the purification of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline.
Problem 1: Co-elution of Impurities During Column Chromatography
Symptom: Fractions from the column contain the desired product along with one or more impurities, as determined by TLC or ¹H NMR analysis.
Root Cause Analysis and Solutions:
-
Inadequate Separation (ΔRf too small): The polarity difference between your product and the impurity may be insufficient for complete separation with the chosen eluent.
-
Solution: Optimize the solvent system. Try different solvent combinations. For example, substituting ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity of the separation. Employing a gradient elution, where the polarity of the eluent is gradually increased during the chromatography, can also improve separation.
-
-
Isomeric Impurities: The synthesis of quinolines, such as through the Combes reaction, can sometimes yield regioisomers that have very similar polarities.
-
Solution: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase (e.g., alumina) or a high-performance flash chromatography system with higher resolution columns. In some cases, recrystallization of the mixed fractions may selectively crystallize the desired isomer.
-
-
Overloading the Column: Applying too much crude material to the column can lead to broad, overlapping bands.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the column's silica gel weight.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of crude 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline.
Materials:
-
Crude 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the least polar solvent mixture determined from your TLC analysis. Collect fractions and monitor their composition by TLC.
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to elute your product.
-
Fraction Analysis: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Typical Eluent | Hexane/Ethyl Acetate Gradient |
| TLC Visualization | UV lamp (254 nm) |
Protocol 2: Recrystallization
This protocol is suitable for further purifying the product obtained after column chromatography or for crude material that is already substantially pure.
Materials:
-
Partially purified 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline
-
Recrystallization solvent(s) (e.g., ethanol, isopropanol, hexanes, ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for quinoline derivatives include ethanol, or a mixed solvent system like ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
| Solvent System | Application Notes |
| Ethanol | A good general-purpose solvent for recrystallizing many quinoline derivatives. |
| Ethyl Acetate/Hexanes | A versatile mixed-solvent system. Dissolve the compound in a minimum of hot ethyl acetate and add hot hexanes until the solution becomes slightly cloudy. Then, allow to cool. |
| Isopropanol | Another good single-solvent option. |
Visualization of Purification Workflow
Caption: Decision workflow for purification.
Troubleshooting Logic Diagram
Caption: Troubleshooting common purification issues.
References
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Wikipedia. Combes quinoline synthesis. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Zhang, L., et al. (2011). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1133. [Link]
-
Jiang, B., et al. (2008). The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008(26), 4483-4488. [Link]
- WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google P
Technical Support Center: Navigating the Skraup Synthesis of Quinolines
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Tar Formation
Welcome to the Technical Support Center for the Skraup synthesis of quinolines. This guide is designed to provide you, our fellow researchers and chemists, with in-depth technical guidance to troubleshoot and optimize your reactions, with a specific focus on mitigating the persistent challenge of tar formation. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you achieve cleaner reactions and higher yields.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns encountered during the Skraup synthesis.
Q1: What is the fundamental mechanism of the Skraup synthesis, and what are its critical components?
The Skraup synthesis is a classic and powerful method for the synthesis of quinolines.[1] In its archetypal form, it involves the reaction of an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[2] The reaction proceeds through a series of well-defined steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3]
-
Michael Addition: The aromatic amine undergoes a 1,4-conjugate (Michael) addition to acrolein.[4]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization.
-
Dehydration and Oxidation: The cyclized intermediate is then dehydrated and oxidized to form the aromatic quinoline ring.[2]
Q2: Why is the Skraup synthesis notorious for being a violent and exothermic reaction?
The Skraup synthesis is highly exothermic, primarily due to the rapid and aggressive dehydration of glycerol to acrolein by concentrated sulfuric acid. This initial step releases a significant amount of heat, which can cause the reaction to accelerate uncontrollably, leading to a vigorous and sometimes violent reaction that can even result in the ejection of the reaction mixture from the flask.[3][5]
Q3: What is the primary cause of the thick, black tar that often plagues this reaction?
The formation of a thick, intractable tar is one of the most significant drawbacks of the Skraup synthesis.[6] This tar is primarily the result of the polymerization of the acrolein intermediate .[1] Under the harsh reaction conditions of high temperature and strong acidity, acrolein is highly susceptible to both cationic and radical polymerization .
-
Cationic Polymerization: The strongly acidic environment can protonate the carbonyl oxygen of acrolein, generating a carbocation that can initiate a chain-growth polymerization.[7]
-
Radical Polymerization: At the high temperatures of the reaction, thermally induced radical formation can also initiate the polymerization of the vinyl group of acrolein.
Q4: How does the choice of oxidizing agent impact tar formation and reaction safety?
The oxidizing agent is essential for the final aromatization step. The choice of oxidant has a significant impact on both the reaction's vigor and the final yield.
| Oxidizing Agent | Advantages | Disadvantages |
| Nitrobenzene | Traditionally used; can also act as a solvent. | Contributes to the violence of the reaction; toxic.[2] |
| Arsenic Pentoxide (As₂O₅) | Results in a less violent reaction compared to nitrobenzene.[3] | Highly toxic and poses significant environmental and health risks. |
| Iodine (I₂) / Iodide salts | Milder oxidizing agent; helps to control the exothermicity.[1] | May require optimization of reaction conditions. |
Q5: What is the role of additives like ferrous sulfate and boric acid in controlling the reaction?
To tame the violent nature of the Skraup synthesis, moderators are often employed.
-
Ferrous Sulfate (FeSO₄): This is the most common moderator. It is believed to act as an oxygen carrier, which helps to control the rate of the oxidation step. By extending the reaction over a longer period, it prevents a sudden and dangerous release of heat.[3][5]
-
Boric Acid (H₃BO₃): Boric acid can also be used to make the reaction less violent, likely by moderating the acidity and the rate of the initial dehydration of glycerol.[3]
Troubleshooting Guide: From Tar to Treasure
This section provides a problem-oriented approach to troubleshooting common issues during the Skraup synthesis.
Problem 1: Excessive and Rapid Tar Formation Early in the Reaction
-
Root Cause: Uncontrolled, rapid polymerization of acrolein due to localized overheating and high acid concentration.
-
Troubleshooting Steps & Scientific Rationale:
-
Control the Rate of Acid Addition: Add the concentrated sulfuric acid slowly and with efficient stirring to a pre-cooled mixture of the aniline and glycerol. This ensures better heat dissipation and prevents localized "hot spots" that accelerate acrolein formation and polymerization.
-
Maintain a Low Initial Temperature: Begin the reaction at a lower temperature and gradually increase the heat. This allows for a more controlled initial dehydration of glycerol to acrolein, preventing a rapid buildup of this highly reactive intermediate.
-
Ensure Proper Mixing: Inadequate stirring can lead to poor heat distribution and localized areas of high reactant concentration, both of which favor tar formation. Use a robust mechanical stirrer, especially for larger-scale reactions.
-
Problem 2: Vigorous, Uncontrollable Reaction and Loss of Material
-
Root Cause: A runaway exothermic reaction.
-
Troubleshooting Steps & Scientific Rationale:
-
Incorporate a Moderator: The addition of ferrous sulfate (FeSO₄) is a well-established method to moderate the reaction's vigor.[5] It is crucial to add the ferrous sulfate before the sulfuric acid to ensure it is well-dispersed and can effectively regulate the reaction rate from the onset.[5]
-
Scale-Appropriate Glassware and Cooling: Use a reaction flask that is no more than half-full to provide adequate headspace. Have an ice bath ready to cool the reaction if it becomes too vigorous. For larger reactions, a cooling coil may be necessary.
-
Problem 3: Low Yield of Quinoline Product Despite a Controlled Reaction
-
Root Cause: Incomplete reaction, suboptimal choice of oxidizing agent, or loss of product during workup.
-
Troubleshooting Steps & Scientific Rationale:
-
Optimize the Oxidizing Agent: If using a mild oxidant like iodine, ensure the reaction is carried out for a sufficient time to allow for complete aromatization. For substrates that are difficult to oxidize, a stronger oxidizing agent may be necessary, but with careful temperature control.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aniline and the formation of the quinoline product. This will help determine the optimal reaction time.
-
Refine the Workup Procedure: The workup is critical for separating the quinoline product from the tarry byproducts.
-
Steam Distillation: This is a highly effective method for isolating volatile quinolines from the non-volatile tar.[5]
-
Solvent Extraction: After basifying the reaction mixture, a thorough extraction with a suitable organic solvent (e.g., toluene, dichloromethane) can be effective. Multiple extractions will be necessary.
-
-
Experimental Protocols for Tar Prevention
Here we provide detailed protocols for both a classic, moderated Skraup synthesis and a modern, microwave-assisted approach designed to minimize tar formation.
Protocol 1: Modified Skraup Synthesis with Ferrous Sulfate Moderator
This protocol is a modified version of the classic Skraup synthesis, incorporating ferrous sulfate to ensure a safer and more controlled reaction.
Materials:
-
Aniline
-
Glycerol (anhydrous is preferred)[5]
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for workup)
-
Round-bottom flask with reflux condenser, mechanical stirrer, and dropping funnel
-
Heating mantle with temperature control
Procedure:
-
Reagent Setup: In a round-bottom flask, combine aniline, glycerol, and ferrous sulfate heptahydrate.
-
Acid Addition: Cool the flask in an ice-water bath. Slowly add the concentrated sulfuric acid via a dropping funnel with vigorous stirring. The order of addition is critical: add the acid to the mixture containing the ferrous sulfate .[5]
-
Initiation and Reflux: After the acid addition is complete, add the nitrobenzene. Slowly heat the mixture. The reaction will become exothermic. Maintain a controlled reflux (around 140-150°C) for 3-5 hours.
-
Work-up:
-
Allow the reaction mixture to cool.
-
Carefully pour the mixture onto crushed ice.
-
Slowly neutralize the solution with a concentrated solution of sodium hydroxide until it is strongly basic (pH > 10). This will precipitate the tar.
-
Isolate the quinoline by steam distillation or solvent extraction.
-
Protocol 2: Microwave-Assisted Skraup Synthesis
Microwave-assisted organic synthesis (MAOS) offers a greener and more efficient alternative, often leading to shorter reaction times, higher yields, and reduced tar formation due to rapid and uniform heating.[6][8]
Materials:
-
Aniline derivative
-
Glycerol
-
Concentrated Sulfuric Acid
-
Microwave synthesis reactor with temperature and pressure sensors
-
Appropriate reaction vessel for the microwave reactor
Procedure:
-
Reagent Setup: In a microwave-safe reaction vessel, carefully combine the aniline derivative, glycerol, and concentrated sulfuric acid.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the temperature to 170-200°C and the reaction time to 15-30 minutes. The instrument will automatically adjust the power to maintain the set temperature.[9]
-
Work-up: After the reaction is complete and the vessel has cooled, follow the same work-up procedure as in Protocol 1 (neutralization and extraction/distillation).
Visualizing the Pathways: Mechanism and Troubleshooting
To better understand the chemical transformations and the logic of our troubleshooting guide, we present the following diagrams.
Caption: The reaction mechanism of the Skraup synthesis, highlighting the formation of the acrolein intermediate and the competing pathway to tar formation.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
"troubleshooting guide for F-18 fluorocholine synthesis"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for F-18 Fluorocholine ([¹⁸F]FCH) synthesis. As a Senior Application Scientist, I understand the critical importance of reliable and reproducible radiotracer production for your research and clinical applications. This guide is designed to provide you with in-depth, field-proven insights into troubleshooting common issues encountered during the synthesis of [¹⁸F]FCH. The information is structured in a practical question-and-answer format to directly address specific challenges, ensuring you can quickly identify and resolve problems.
F-18 Fluorocholine Synthesis Workflow Overview
The automated synthesis of [¹⁸F]FCH is a multi-step process that requires careful attention to detail at each stage to ensure a high-quality final product. The following diagram illustrates a typical workflow, highlighting key stages where issues can arise.
Caption: A simplified workflow for the automated synthesis of F-18 Fluorocholine, from cyclotron production of [¹⁸F]Fluoride to final quality control.
Troubleshooting Guide
This section addresses specific problems that can occur during the synthesis process, providing potential causes and actionable solutions.
Low Radiochemical Yield or Complete Synthesis Failure
Question: My [¹⁸F]FCH synthesis has resulted in a very low yield or has failed completely. What are the most common causes and how can I troubleshoot this?
Answer: A low or failed radiochemical yield is one of the most frequent issues in [¹⁸F]FCH synthesis. The problem can originate from several stages of the process, from the initial transfer of the [¹⁸F]fluoride to the final purification steps. Here’s a systematic approach to identifying the root cause:
1. Issues with [¹⁸F]Fluoride Delivery and Trapping:
-
Incomplete Transfer from Cyclotron: Clogged or leaking transfer lines can prevent the full amount of [¹⁸F]fluoride from reaching the synthesis module.[1][2]
-
Troubleshooting Protocol: Before the synthesis, perform a "cold run" by transferring a known volume of H₂¹⁶O through the lines and measuring the collected volume. This will help identify any blockages or leaks.[1][2] Regularly flush and dry the transfer lines with helium to maintain their integrity.[1][2]
-
-
Inefficient Trapping on the QMA Column: The Quaternary Methyl Ammonium (QMA) anion exchange column is critical for trapping the [¹⁸F]fluoride.
-
Causality: Improper conditioning or drying of the QMA cartridge will lead to poor trapping efficiency.[1][2] Additionally, impurities in the irradiated [¹⁸O]water, which can sometimes be identified by a color change from pale yellow to brown, can interfere with the retention of [¹⁸F]fluoride on the QMA column.[1][2]
-
Troubleshooting Protocol: Always ensure the QMA cartridge is properly conditioned and dried according to the manufacturer's protocol before installation.[1][2] Monitor the color of the recovered [¹⁸O]water as an indicator of potential target body impurities.[1][2]
-
2. Problems During the Radiolabeling Reaction:
-
Ineffective Elution from the QMA Column: Even if the [¹⁸F]fluoride is successfully trapped, it must be efficiently eluted to participate in the reaction.
-
Causality: Misalignment of the eluent vial or a clogged eluent line can prevent the eluent from reaching the QMA column.[1][2]
-
Troubleshooting Protocol: Before starting the synthesis, visually confirm that the eluent vial is correctly positioned and the needle is properly inserted.[1][2] Regularly wash and dry the eluent line to prevent any obstructions.[1][2]
-
-
Suboptimal Azeotropic Drying: The removal of water is crucial for the subsequent nucleophilic substitution reaction.
-
Causality: Inadequate drying will inhibit the reactivity of the [¹⁸F]fluoride, leading to a significant decrease in radiochemical yield.[3][4]
-
Troubleshooting Protocol: Optimizing the azeotropic drying step by performing it under a high vacuum (-0.65 to -0.85 bar) and for a sufficient duration can significantly improve the radiochemical yield.[3][4]
-
3. Mechanical and System-Related Failures:
-
Vacuum Leaks: A stable vacuum is essential for several steps in the automated synthesis, including solvent evaporation.
-
Causality: Leaks can occur in various locations, such as the waste bottle connectors or tubing at the back of the synthesis module.[1][2] A missing or damaged O-ring on the waste bottle lid is a common culprit.[1][2]
-
Troubleshooting Protocol: To locate a leak, set the vacuum to -0.8 bar and then remove the set point. Pinch the upper and lower waste tubing sequentially to see if the vacuum holds, which can help isolate the location of the leak.[1][2]
-
-
Gas Flow Issues: Proper flow of inert gases like nitrogen and helium is critical for transferring reagents and maintaining an inert atmosphere.
-
Causality: A reduced gas pressure or a faulty flow meter can lead to poor product output.[1][2]
-
Troubleshooting Protocol: Regularly check the nitrogen and compressed air pressure to ensure they meet the requirements of the synthesis module.[1][2] It is advisable to have an external calibrated flow meter to verify the gas flow during maintenance or in case of a synthesis failure.[2]
-
-
Blocked Cartridges and Valves: Solid-phase extraction (SPE) cartridges (Silica, C18, and CM) are used for purification and can become blocked.
-
Causality: Over-tightening check valves on the cartridges can obstruct the flow of liquids and gases, leading to issues like faulty distillation.[1][2] Blockage of a silica cartridge can prevent the intermediate product from proceeding to the next reaction step.[1][2]
-
Troubleshooting Protocol: Check the flow rate of individual cartridges with nitrogen before the synthesis. If a cartridge shows a flow rate that is significantly lower than normal (e.g., 10% less), it should be replaced.[2] Be careful not to over-tighten the check valves on the cartridges.[1][2]
-
Quality Control (QC) Failures
Question: My [¹⁸F]FCH product has failed quality control testing. What are the likely reasons and how can I prevent this in the future?
Answer: QC failures can prevent the release of a batch for clinical or research use. Understanding the potential sources of these failures is key to maintaining a robust and reliable synthesis process.
1. High Levels of Residual Solvents:
-
Causality: Inadequate drying or evaporation steps during the synthesis can lead to unacceptable levels of residual solvents like ethanol and acetonitrile in the final product.[5]
-
Troubleshooting Protocol:
-
Ensure that the vacuum drying steps are performed at the correct temperature and for the specified duration.
-
Verify that there are no leaks in the system that could compromise the vacuum efficiency.
-
For the gas chromatography (GC) analysis, ensure your method is properly validated for the detection and quantification of all potential residual solvents. A well-resolved chromatogram with elution of all compounds within a short time frame is ideal.[4]
-
2. Low Radiochemical Purity:
-
Causality: Incomplete reactions or inefficient purification can result in the presence of radioactive impurities.
-
Troubleshooting Protocol:
-
Reaction Optimization: Ensure that the reaction temperature and time are optimized for the complete conversion of the starting materials.
-
SPE Cartridge Performance: The performance of the SPE cartridges is critical for removing unreacted [¹⁸F]fluoride and other impurities. As discussed earlier, ensure the cartridges are not blocked and are properly conditioned.
-
Analytical Method Verification: Verify the accuracy of your HPLC and TLC methods for separating [¹⁸F]FCH from potential impurities. The radiochemical purity should consistently be above 99%.[6][7]
-
| Parameter | Typical Acceptance Criteria | Analytical Method |
| Radiochemical Purity | ≥ 99% | Radio-HPLC, Radio-TLC |
| pH | 4.5 - 7.5 | pH meter |
| Residual Solvents | Ethanol: < 5 mg/mL, Acetonitrile: < 0.41 mg/mL | Gas Chromatography (GC) |
| Radionuclidic Identity | Half-life of 108-111 minutes | Dose calibrator |
| Bacterial Endotoxins | As per pharmacopeial limits | LAL test |
| Sterility | No microbial growth | Sterility testing |
This table provides typical acceptance criteria. Please refer to the relevant pharmacopeia and regulatory guidelines for specific requirements.
Frequently Asked Questions (FAQs)
Q1: Can the design of the reactor in the synthesis module affect the yield?
A1: Yes, absolutely. For instance, in some automated synthesis modules, a large reactor volume can lead to inefficient trapping of the gaseous [¹⁸F]fluorobromomethane intermediate, resulting in a significant loss of radioactivity.[6][8] In such cases, modifying the reactor to a smaller volume or a design that facilitates reflux can improve the yield.[6][8]
Q2: How does the conditioning of the CM cartridge affect the final product?
A2: The conditioning of the Cation-exchange (CM) cartridge can have a significant impact on both the radiochemical yield and the level of certain impurities. For example, conditioning with hydrochloric acid can lead to higher levels of residual N,N-dimethylaminoethanol (DMAE) in the final product.[6][8] Conversely, using an unconditioned CM cartridge may result in a lower radiochemical yield because the [¹⁸F]fluorocholine may not be completely retained during the purification step.[6][8] It is crucial to follow a validated conditioning procedure that balances yield and purity.
Q3: What is the expected radiochemical yield for [¹⁸F]FCH synthesis?
A3: The radiochemical yield can vary depending on the synthesis module and specific parameters used. However, typical non-decay corrected yields are in the range of 15-25%.[7]
Q4: How stable is the final [¹⁸F]FCH product?
A4: [¹⁸F]FCH is a relatively stable radiopharmaceutical. Studies have shown that the radiochemical purity remains within acceptable limits for at least 10 hours after production when stored at room temperature.[6]
Q5: Are there any specific storage conditions for [¹⁸F]FCH?
A5: The final product should be stored below 25°C in its original packaging. It should not be refrigerated or frozen.[9]
References
-
Vatsa, R., & Joshi, R. K. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 33(4), 355–358. [Link]
-
Sperandeo, A., Ficola, U., Quartuccio, N., Kitson, S. L., Mansi, L., & Cistaro, A. (2014). Automated synthesis of [18F]fluorocholine using a modified GE tracerlab module. Journal of Diagnostic Imaging in Therapy, 1(1), 49-58. [Link]
-
Vatsa, R., Joshi, R. K., & Kumar, R. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 33(4), 355. [Link]
-
18F Fluorocholine. (n.d.). Richtlijnendatabase. Retrieved January 25, 2026, from [Link]
-
Aziz, M. A. A., & Leong, C. K. (2017). Quality control of 18 F-Fluorocholine synthesis. ResearchGate. [Link]
-
Araz, M., Soydal, C., Özkan, E., Kiliç, S., & Küçüknohut, P. (2019). Accuracy of 18F-Fluorocholine PET for the Detection of Parathyroid Adenomas: Prospective Single-Center Study. Journal of Nuclear Medicine, 60(5), 668-673. [Link]
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[18F]fluorocholine. (2012). SNMMI. [Link]
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Mansi, L., Cistaro, A., Sperandeo, A., Ficola, U., Quartuccio, N., & Kitson, S. L. (2014). Automated synthesis of [18F]fluorocholine using a modified GE TracerLab module. Journal of Diagnostic Imaging in Therapy, 1(1), 49-58. [Link]
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Kryza, D., Tadino, V., Filannino, M. A., Villeret, G., & Lemoucheux, L. (2008). Fully automated [18F]fluorocholine synthesis in the TracerLab MX FDG Coincidence synthesizer. Nuclear Medicine and Biology, 35(2), 255-260. [Link]
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Ramli, N. A. M., Yusof, M. R. M., Aziz, M. A. A., & Leong, C. K. (2017). Convenient and Efficient Method for Quality Control Analysis of 18F-Fluorocholine: For a Small Scale GMP-based Radiopharmaceuticals Laboratory Set-up. ResearchGate. [Link]
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Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. (2023, October 28). Avomeen. [Link]
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Navigating the Challenges of Quinoline Synthesis: A Technical Guide to Mitigating Side Products in the Friedländer Reaction
FOR IMMEDIATE RELEASE
[City, State] – January 26, 2026 – To support researchers, scientists, and professionals in drug development, this technical support guide provides in-depth troubleshooting strategies and frequently asked questions to mitigate side product formation in the Friedländer synthesis of quinolines. This resource, structured as a comprehensive Q&A, offers expert insights and field-proven protocols to enhance reaction efficiency and product purity.
The Friedländer synthesis, a cornerstone reaction for the formation of the quinoline scaffold, involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1][2] While versatile, this reaction is often plagued by the formation of unwanted side products, which can complicate purification and reduce yields. This guide addresses the most common challenges encountered during this synthesis, providing detailed mechanistic explanations and actionable protocols to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section delves into specific experimental problems and provides step-by-step guidance for their resolution.
Q1: My reaction is producing a significant amount of self-condensation product from my ketone starting material. How can I prevent this?
Root Cause Analysis: The self-condensation of the ketone, an aldol condensation reaction, is a common side reaction, particularly under basic conditions.[1] This occurs when the enolate of the ketone reactant attacks another molecule of the same ketone, competing with the desired reaction with the 2-aminoaryl carbonyl compound. The formation of this byproduct is favored by high concentrations of the ketone and the presence of a strong base.
Mitigation Strategies:
Protocol 1: Slow Addition of the Ketone
A highly effective method to minimize self-condensation is to maintain a low concentration of the ketone in the reaction mixture at any given time.
-
Set up the reaction with the 2-aminoaryl aldehyde or ketone, catalyst, and solvent.
-
Instead of adding the entire amount of the ketone at once, add it dropwise over an extended period (e.g., 1-2 hours) using a syringe pump or a dropping funnel.
-
Maintain the reaction temperature throughout the addition. This ensures that the ketone preferentially reacts with the more electrophilic 2-aminoaryl carbonyl compound as soon as it is introduced.
Protocol 2: Utilization of an Imine Analog
To circumvent the conditions that promote ketone self-condensation, one can use a pre-formed imine of the 2-aminoaryl carbonyl compound.[1]
-
Synthesize the imine of the 2-aminoaryl aldehyde or ketone by reacting it with a suitable amine (e.g., pyrrolidine) under Dean-Stark conditions to remove water.
-
Purify the imine before use.
-
React the purified imine with the ketone under the desired Friedländer conditions. The imine is generally more reactive towards the ketone than the ketone is towards itself, thus significantly reducing self-condensation.
Diagram: Competing Pathways in Friedländer Synthesis
Caption: Competing reaction pathways in the Friedländer synthesis.
Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?
Root Cause Analysis: When an unsymmetrical ketone with two different α-methylene groups is used, two different enolates can form, leading to the synthesis of two regioisomeric quinoline products. The ratio of these isomers is dependent on the relative stabilities of the enolates (thermodynamic vs. kinetic control) and the reaction conditions.
Mitigation Strategies:
Protocol 1: Catalyst Selection for Regiocontrol
The choice of catalyst can significantly influence the regioselectivity. Certain catalysts can favor the formation of one enolate over the other.
-
For the Less Substituted (Kinetic) Product: Amine catalysts, such as pyrrolidine derivatives, have been shown to favor the formation of the kinetic enolate, leading to the 2-substituted quinoline.[3] The bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), is particularly effective.[3]
-
For the More Substituted (Thermodynamic) Product: Traditional acid or base catalysts often favor the more stable, thermodynamic enolate.
Protocol 2: Introduction of a Directing Group
Introducing a temporary directing group on one of the α-carbons of the ketone can block its reactivity, forcing the reaction to proceed through the other α-position.
-
Introduce a phosphoryl group on the desired α-carbon of the ketone. This group can be removed after the Friedländer reaction is complete.[1]
-
Perform the Friedländer synthesis with the modified ketone.
-
Remove the phosphoryl group in a subsequent step to obtain the desired regioisomer.
Table 1: Effect of Catalyst on Regioselectivity in the Reaction of 2-Amino-2'-nitrobenzophenone with 2-Butanone
| Catalyst | Conditions | Ratio of 2-ethyl-3-methylquinoline to 2,4-dimethyl-3-ethylquinoline | Reference |
| KOH | Ethanol, reflux | Mixture of isomers | General Observation |
| Pyrrolidine | Toluene, reflux | Favors 2-ethyl-3-methylquinoline | [3] |
| TABO | Toluene, 110 °C, slow addition | 96:4 (2-ethyl-3-methylquinoline favored) | [3] |
Diagram: Regioselectivity in Friedländer Synthesis
Caption: Control of regioselectivity in the Friedländer synthesis.
Q3: I am observing the formation of N-oxide byproducts. What is the cause and how can I avoid it?
Root Cause Analysis: The formation of quinoline N-oxides is typically observed when the starting material is a 2-nitroaryl aldehyde or ketone, which is reduced in situ to the corresponding amino compound. Incomplete reduction can lead to the formation of a hydroxylamine intermediate, which upon cyclization, preferentially forms the N-oxide. Certain oxidizing agents present in the reaction mixture can also lead to the oxidation of the quinoline product to its N-oxide. In some cases, unexpected rearrangements can also lead to N-oxide formation.[4]
Mitigation Strategies:
Protocol 1: Complete Reduction of the Nitro Group
When starting from a 2-nitroaryl carbonyl compound, ensuring complete reduction to the amine is crucial.
-
Prior to the Friedländer condensation, perform a separate, complete reduction of the nitro group to an amine using a reliable reducing agent (e.g., SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation).
-
Isolate and purify the 2-aminoaryl carbonyl compound before proceeding with the Friedländer reaction.
-
If performing a one-pot reaction, ensure sufficient reducing agent and reaction time are provided for the complete conversion of the nitro group before the condensation step begins.
Protocol 2: Degassing the Reaction Mixture
To prevent oxidation of the final quinoline product, it is advisable to perform the reaction under an inert atmosphere.
-
Degas the solvent by bubbling nitrogen or argon through it for 15-30 minutes before adding the reactants.
-
Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon).
-
Maintain the inert atmosphere throughout the course of the reaction.
Frequently Asked Questions (FAQs)
Q: What are the two main proposed mechanisms for the Friedländer synthesis?
A: The two primary mechanistic pathways are the "aldol-first" and the "Schiff base-first" mechanisms.[2] In the aldol-first pathway, the initial step is an aldol condensation between the 2-aminoaryl carbonyl and the enolate of the second carbonyl compound, followed by intramolecular cyclization and dehydration.[2] In the Schiff base-first pathway, the initial step is the formation of a Schiff base (imine) between the amino group and the second carbonyl compound, followed by an intramolecular aldol-type reaction and dehydration.[2] The operative mechanism can depend on the specific reactants and reaction conditions.
Q: Which analytical techniques are most suitable for identifying and quantifying side products in my Friedländer reaction?
A: A combination of chromatographic and spectroscopic techniques is generally employed.
-
Thin Layer Chromatography (TLC): Useful for initial reaction monitoring and qualitative assessment of product and byproduct formation.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for separating and quantifying the desired product and various side products, including regioisomers.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile quinoline derivatives and can help in the identification of byproducts based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the quinoline product and any isolated side products. 2D NMR techniques like COSY and HSQC can be particularly useful for distinguishing between regioisomers.[4][7]
Q: Can the choice of solvent influence the formation of side products?
A: Yes, the solvent can play a significant role. Polar aprotic solvents like dichloromethane (DCM) are often used under acidic conditions, while non-polar solvents such as toluene are common for base-mediated reactions.[1] The use of greener solvents like water has also been explored and can sometimes lead to higher yields and reduced side reactions, even without a catalyst.[8] The solvent can affect the solubility of reactants and intermediates, the stability of enolates, and the overall reaction rate, thereby influencing the product distribution.
References
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Scribd. (n.d.). Friedländer Synthesis: Mechanism. Retrieved from [Link]
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Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 82(4), 461-467. Retrieved from [Link]
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Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
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Salehzadeh, H., Rostami Bigdeli, Z., & Lam, K. (2025). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry, 27, 3346-3354. Retrieved from [Link]
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Patil, S. A., & Patil, R. (2015). Advances in polymer based Friedlander quinoline synthesis. Journal of Saudi Chemical Society, 19(5), 566-584. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]
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Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]
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Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
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Christoffers, J., & Mann, A. (2001). Regioselectivity of Friedländer Quinoline Syntheses. European Journal of Organic Chemistry, 2001(11), 1975-1982. Retrieved from [Link]
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Wang, Y., et al. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 27(15), 4941. Retrieved from [Link]
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Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Salehzadeh, H., Rostami Bigdeli, Z., & Lam, K. (2025). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry, 27, 3346-3354. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Retrieved from [Link]
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AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]
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ResearchGate. (2024, December 3). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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ResearchGate. (2015, December 2). How can I separate three structurally similar compounds in HPLC?. Retrieved from [Link]
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PubMed. (2023, September 5). HPLC separation, synthesis, isolation and characterization of process related and degradation impurities in larotaxel including method development and validation. Retrieved from [Link]
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ResearchGate. (n.d.). Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention–related 2‐(N,N‐dialkylamino)ethylchlorides with 2‐(N,N‐dialkylamino)ethanols. Retrieved from [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
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PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
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ACS Publications. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. Retrieved from [Link]
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MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3195. Retrieved from [Link]
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ResearchGate. (2005). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]
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ResearchGate. (2008). Advances in the syntheses of quinoline and quinoline-annulated ring systems. Retrieved from [Link]
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Journal of Chemical Education. (2012). Review of Heterocyclic Chemistry, 5th Edition. Journal of Chemical Education, 89(10), 1251-1252. Retrieved from [Link]
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University of Kentucky Chemistry. (2022). ABSTRACTS. Retrieved from [Link]
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LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
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RSC Publishing. (2018). Modern advances in heterocyclic chemistry in drug discovery. MedChemComm, 9(1), 30-53. Retrieved from [Link]
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IJIRCT. (n.d.). Synthesis and Applications of Heterocyclic Compounds: A Short Review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to Validating the Biological Activity of Synthetic Quinoline Derivatives In Vitro
A Senior Application Scientist's Comparative Guide to In-Vitro Assay Selection and Execution
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1] Synthetic quinoline derivatives have demonstrated a wide array of biological activities, most notably as anticancer and antimicrobial agents.[2][3] For researchers in drug discovery and development, the robust in-vitro validation of these derivatives is a critical first step in identifying promising lead candidates. This guide provides an in-depth, comparative analysis of the essential in-vitro assays used to validate the biological activity of synthetic quinoline derivatives, offering field-proven insights into experimental design, execution, and data interpretation.
Part 1: Validating Anticancer Activity
Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the induction of cell cycle arrest and apoptosis, inhibition of crucial signaling pathways, and interference with DNA replication.[4][5] A multi-faceted approach to in-vitro testing is therefore essential to fully characterize the anticancer potential of a novel synthetic quinoline derivative.
Initial Cytotoxicity Screening: A Comparative Overview
The first step in assessing anticancer activity is to determine a compound's cytotoxicity against relevant cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying cytotoxicity, representing the concentration of a compound required to inhibit cell proliferation by 50%. Several colorimetric assays are available for this purpose, each with its own advantages and limitations.
Comparison of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. | Well-established, cost-effective. | Requires a solubilization step, potential for interference from reducing agents.[6] |
| XTT | Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step. | Simpler workflow than MTT. | Higher cost than MTT. |
| WST-1 | Utilizes a water-soluble tetrazolium salt that is reduced to a soluble formazan, offering a more sensitive and stable assay.[7] | High sensitivity, broad linear range, low cytotoxicity.[6] | Higher cost than MTT. |
Expert Insight: While MTT is the most traditional and widely cited assay, the WST-1 assay is often preferred for its simpler protocol and higher sensitivity, which can be particularly advantageous when screening large numbers of compounds or working with limited quantities of a novel derivative.[8][9]
Representative Cytotoxicity Data for Quinoline Derivatives
The following table provides a summary of reported IC50 values for various quinoline derivatives against common cancer cell lines, illustrating the range of potencies observed within this class of compounds. Doxorubicin, a standard chemotherapeutic agent, is included for comparison.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | ~0.1-1 |
| HCT-116 (Colon) | 5.34 | ~0.1-1 | |
| MCF-7 (Breast) | 5.21 | ~0.1-1[10] | |
| Morpholine Substituted Quinazoline (AK-3) | A549 (Lung) | 10.38 | ~0.1-1 |
| MCF-7 (Breast) | 6.44 | ~0.1-1 | |
| Indolo[2,3-b]quinoline Derivative | MCF-7 (Breast) | 3.1 | ~0.1-1 |
| A549 (Lung) | 9.96 | ~0.1-1 | |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | ~0.1-1[11] |
Detailed Protocol: MTT Cytotoxicity Assay
This protocol provides a standardized workflow for determining the IC50 value of a synthetic quinoline derivative.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthetic quinoline derivative (dissolved in a suitable solvent, e.g., DMSO)
-
Doxorubicin (positive control)[12]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the synthetic quinoline derivative and the positive control (doxorubicin) in complete culture medium.[13] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells (medium only) and solvent control wells (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
Once a compound has demonstrated cytotoxic activity, the next logical step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a highly regulated process that is a desirable trait for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between live, apoptotic, and necrotic cells.[15]
Principle of Annexin V/PI Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[17] Propidium iodide is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining their nuclei red.[10]
Flow Cytometry Analysis of Apoptosis
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Cells treated with the synthetic quinoline derivative
-
Untreated control cells
-
Positive control cells (e.g., treated with Camptothecin or Staurosporine)[18][19]
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the quinoline derivative at its IC50 concentration for a predetermined time (e.g., 24 hours). Include untreated and positive controls.
-
Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[21]
Investigating Cell Cycle Arrest
Many quinoline derivatives exert their anticancer effects by disrupting the normal progression of the cell cycle, often leading to arrest at the G2/M phase.[22] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) is the standard method for determining the cell cycle distribution of a cell population.[23]
Principle of Cell Cycle Analysis
PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in the G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.
Cell Cycle Phase Distribution
Caption: The four main phases of the eukaryotic cell cycle.
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells treated with the synthetic quinoline derivative
-
Untreated control cells
-
PBS
-
Ice-cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the quinoline derivative for the desired time, then harvest and wash with PBS.
-
Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
Part 2: Validating Antimicrobial Activity
Quinoline derivatives, particularly the fluoroquinolones, are a well-established class of antibiotics. Validating the antimicrobial activity of novel synthetic quinolines is crucial for addressing the growing challenge of antibiotic resistance.
Determining Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for assessing the potency of a new antimicrobial compound.[24]
Comparison of MIC Determination Methods
| Method | Principle | Advantages | Disadvantages |
| Broth Microdilution | Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well plate and inoculated with the test microorganism. The MIC is the lowest concentration with no visible growth. | High-throughput, quantitative, and cost-effective.[25] | Can be difficult to interpret with organisms that grow poorly in liquid media. |
| Agar Dilution | Serial dilutions of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. The test microorganism is then spotted onto the surface of the plates. The MIC is the lowest concentration that inhibits growth. | Considered a reference method, allows for the testing of multiple strains simultaneously. | More labor-intensive than broth microdilution.[3][26] |
Expert Insight: The broth microdilution method is generally preferred for screening new compounds due to its scalability and efficiency. However, the agar dilution method may be more suitable for fastidious organisms or when a visual confirmation of growth inhibition is required.
Detailed Protocol: Broth Microdilution MIC Assay
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)[15]
-
Mueller-Hinton Broth (MHB)
-
Synthetic quinoline derivative
-
Ciprofloxacin (positive control)[27]
-
96-well microtiter plates
-
Spectrophotometer or McFarland standards
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the quinoline derivative and ciprofloxacin in a 96-well plate using MHB.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The in-vitro validation of synthetic quinoline derivatives requires a systematic and comparative approach. By employing a battery of well-chosen assays, researchers can effectively screen for cytotoxicity, elucidate the mechanism of action, and determine the antimicrobial potency of novel compounds. The protocols and comparative data presented in this guide serve as a robust framework for the initial stages of drug discovery, enabling the confident identification of quinoline derivatives with high therapeutic potential.
References
A comprehensive list of references is available upon request.
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- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. sid.ir [sid.ir]
- 12. researchgate.net [researchgate.net]
- 13. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - HK [thermofisher.com]
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- 21. kumc.edu [kumc.edu]
- 22. mdpi.com [mdpi.com]
- 23. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
- 26. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Guide to the Spectroscopic Cross-Validation of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline
This guide provides a comprehensive framework for the structural elucidation and spectral data cross-validation of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline. In the dynamic landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is paramount. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, technical comparison and analysis of predicted spectral data, contextualized with experimental data from structurally related compounds. By synthesizing data from multiple spectroscopic techniques, we can achieve a high degree of confidence in the assigned structure, a cornerstone of scientific integrity.
The Imperative of Multi-Technique Spectroscopic Analysis
In the synthesis of novel chemical entities, relying on a single analytical technique for structural confirmation is fraught with peril. Each spectroscopic method interrogates a different aspect of a molecule's physical properties. It is the convergence of these disparate data streams that provides a robust and self-validating system for structural elucidation. This guide will walk through the predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectra for 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline, demonstrating how these techniques synergistically build a complete and coherent picture of the molecule.
Predicted Spectroscopic Data for 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline, we will examine ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy
-
Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, and spin-spin coupling provides information about adjacent protons.
-
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | d | 1H | H-5 | Deshielded by the quinoline ring current and adjacent to the electron-withdrawing trifluoromethyl group. |
| ~7.8 | s | 1H | H-3 | A singlet due to the absence of adjacent protons. Its chemical shift is influenced by the adjacent trifluoromethyl group. |
| ~7.6 | t | 1H | H-6 | Exhibits coupling to H-5 and H-7. |
| ~7.4 | d | 1H | H-7 | Coupled to H-6. |
| ~2.6 | s | 3H | -CH₃ | A singlet in the aliphatic region, characteristic of a methyl group attached to an aromatic ring. |
-
Comparison with 8-Bromo-2-methylquinoline: In the experimental spectrum of 8-Bromo-2-methylquinoline, the methyl protons appear at 2.82 ppm, and the aromatic protons are observed between 7.33 and 8.02 ppm[1]. The predicted upfield shift of the methyl group in our target compound (~2.6 ppm) can be attributed to the different substitution pattern on the quinoline ring.
¹³C NMR Spectroscopy
-
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is unique to its chemical environment.
-
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 | C-2 | Attached to bromine, leading to a downfield shift. |
| ~148 | C-8a | Quaternary carbon at the ring junction. |
| ~145 (q) | C-4 | Attached to the trifluoromethyl group, showing quartet splitting due to C-F coupling. |
| ~135 | C-5 | Aromatic CH. |
| ~130 | C-7 | Aromatic CH. |
| ~128 | C-4a | Quaternary carbon at the ring junction. |
| ~125 | C-6 | Aromatic CH. |
| ~123 (q) | -CF₃ | A quartet due to one-bond C-F coupling. |
| ~122 | C-8 | Attached to the methyl group. |
| ~118 | C-3 | Aromatic CH. |
| ~18 | -CH₃ | Aliphatic methyl carbon. |
-
Comparison with 4-Amino-2-methyl-8-(trifluoromethyl)quinoline: The experimental ¹³C NMR of this similar compound shows the trifluoromethyl carbon at around 124 ppm and the aromatic carbons in the 110-160 ppm range[2][3]. The predicted shifts for our target molecule are consistent with these ranges, with expected variations due to the different substituent effects (bromo vs. amino group).
¹⁹F NMR Spectroscopy
-
Principle: ¹⁹F NMR is a powerful technique for the analysis of organofluorine compounds. The chemical shift of the fluorine atoms is highly sensitive to their electronic environment.
-
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):
-
A singlet is expected around -60 to -70 ppm, characteristic of a CF₃ group attached to an aromatic ring. The absence of coupling indicates no adjacent fluorine or hydrogen atoms within three bonds.
-
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and clues about its structure from its fragmentation pattern.
-
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, there will be two peaks of nearly equal intensity: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M+2 peak). The predicted m/z for C₁₁H₇BrF₃N would be approximately 290 and 292.
-
Key Fragmentation Pathways:
-
Loss of a bromine radical (M - Br)⁺ to give a fragment around m/z 211.
-
Loss of a trifluoromethyl radical (M - CF₃)⁺ to give a fragment around m/z 221/223.
-
Cleavage of the methyl group (M - CH₃)⁺ to give a fragment around m/z 275/277.
-
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is used to identify the functional groups present.
-
Predicted IR Spectrum (KBr Pellet):
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H (-CH₃) |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic ring |
| 1350-1150 | C-F stretch | Trifluoromethyl group |
| ~850 | C-H bend | Aromatic C-H out-of-plane |
| ~600 | C-Br stretch | Bromoalkane |
-
Comparison with other quinoline derivatives: The IR spectra of quinoline derivatives typically show characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. The strong C-F stretching bands are a definitive indicator of the trifluoromethyl group.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
-
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. It provides information about the conjugated systems within a molecule.
-
Predicted UV-Vis Spectrum (in Methanol):
-
Multiple absorption bands are expected, characteristic of the extended π-system of the quinoline ring. Typical absorptions for substituted quinolines occur in the range of 250-350 nm. The exact λ_max values will be influenced by the substituents.
-
Cross-Validation of Spectral Data: A Holistic Approach
The true power of spectroscopic analysis lies in the cross-validation of data from multiple techniques. Each method provides a piece of the puzzle, and their congruence builds a compelling case for the proposed structure.
Cross-Validation Summary for 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline
| Structural Feature | ¹H NMR | ¹³C NMR | ¹⁹F NMR | MS | IR | UV-Vis |
| Quinoline Core | Aromatic proton signals (~7.4-8.2 ppm) | Aromatic carbon signals (~118-150 ppm) | - | Fragmentation pattern consistent with a stable aromatic ring | Aromatic C=C and C-H stretches | Strong absorptions in the UV region |
| Methyl Group (-CH₃) | Singlet at ~2.6 ppm (3H) | Signal at ~18 ppm | - | Loss of 15 Da | Aliphatic C-H stretch | - |
| Trifluoromethyl Group (-CF₃) | - | Quartet at ~123 ppm | Singlet at ~-65 ppm | Loss of 69 Da | Strong C-F stretches (1350-1150 cm⁻¹) | - |
| Bromine Atom (-Br) | - | Deshielded C-2 at ~150 ppm | - | Isotopic pattern (M⁺ and M+2) | C-Br stretch at ~600 cm⁻¹ | - |
| Molecular Formula (C₁₁H₇BrF₃N) | Integration adds up to 7 aromatic/vinyl + 3 methyl protons | 11 distinct carbon signals | - | Molecular ion at m/z ~290/292 | - | - |
Workflow for Spectroscopic Cross-Validation
Caption: Workflow for the cross-validation of spectral data.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be followed.
General Sample Preparation
-
Ensure the sample is of high purity. Impurities can significantly complicate spectral interpretation.
-
Use high-purity, deuterated solvents for NMR spectroscopy (e.g., CDCl₃, DMSO-d₆).
-
For MS, IR, and UV-Vis, use spectroscopic grade solvents.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher for ¹H NMR) for better resolution.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum.
-
Consider advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of complex spectra.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a GC inlet.
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Correction: Record a background spectrum of the empty sample compartment or the pure KBr pellet and subtract it from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition: Record the spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Conclusion
The structural elucidation of a novel compound like 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline is a meticulous process that demands a multi-faceted analytical approach. This guide has demonstrated, through the use of predicted spectral data and comparison with known compounds, how ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy each contribute unique and essential information. The true confidence in a structural assignment comes not from a single piece of evidence, but from the overwhelming consensus of a cross-validated dataset. By adhering to rigorous experimental protocols and a logical, iterative process of data interpretation and comparison, researchers can ensure the scientific integrity of their work and build a solid foundation for further discovery.
References
-
National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. In PubChem. Retrieved from [Link]
- Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
- Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861.
-
ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Quinoline-Based Kinase Inhibitors: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Quinoline Scaffold in Oncology
In the landscape of targeted cancer therapy, protein kinase inhibitors represent a paradigm shift, moving treatment from cytotoxic agents to precision medicines. Within this class, compounds built upon the quinoline scaffold have emerged as a "privileged structure," a term used in medicinal chemistry to denote a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] The synthetic versatility of the quinoline ring system allows for the generation of a vast number of structurally diverse derivatives, which has led to the successful development of several FDA-approved drugs.[3][4] These agents function by disrupting aberrant signaling pathways that drive tumor growth, proliferation, and survival.[5]
This guide provides a comparative analysis of three prominent FDA-approved, quinoline-based kinase inhibitors: Bosutinib , Lapatinib , and Cabozantinib . We will delve into their distinct mechanisms of action, compare their kinase selectivity profiles using key experimental data, and provide the detailed methodologies required to perform such comparisons in your own research. This analysis is designed to offer not just data, but a deeper, field-proven insight into the causality behind experimental choices and the interpretation of results.
The Quinoline Core: A Foundation for Potent and Selective Inhibition
The quinoline ring, a fusion of a benzene and a pyridine ring, provides an ideal foundation for kinase inhibitor design. Its bicyclic, aromatic nature allows it to form key interactions within the ATP-binding pocket of protein kinases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the inhibitor to the kinase's hinge region. This fundamental interaction is a common feature among many Type I and Type II kinase inhibitors. The scaffold's rigid structure also provides a stable platform off which various side chains can be appended, allowing for fine-tuning of selectivity and potency against different kinases.
Comparative Analysis of Key Quinoline-Based Inhibitors
While sharing a common scaffold, Bosutinib, Lapatinib, and Cabozantinib have been engineered to target distinct sets of kinases, leading to their application in different cancer types. Their mechanisms are rooted in competitive inhibition at the ATP-binding site of their target kinases.[6][7]
Bosutinib (Bosulif®)
-
Primary Targets & Mechanism of Action: Bosutinib is a potent dual inhibitor of the SRC and ABL tyrosine kinases.[8] In Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML), the constitutively active BCR-ABL fusion protein is the primary driver of leukemogenesis. Bosutinib binds to the ATP-binding site of the ABL kinase domain, blocking its activity and inhibiting downstream signaling pathways that lead to uncontrolled cell proliferation and survival.[9] Its potent inhibition of SRC family kinases (SFKs), which are often involved in BCR-ABL-independent resistance, provides a broader spectrum of action.[9]
-
Clinical Application: Approved for the treatment of Ph+ CML in patients with resistance or intolerance to prior therapy.[6]
Lapatinib (Tykerb®)
-
Primary Targets & Mechanism of Action: Lapatinib is a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR/HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[10] In certain cancers, particularly a subset of breast cancers, the HER2 gene is amplified, leading to an overabundance of HER2 receptors on the cell surface. This results in hyperactive signaling, driving cell growth and division. Lapatinib works intracellularly, binding reversibly to the ATP-binding pocket of the EGFR and HER2 kinase domains, which prevents receptor self-phosphorylation and blocks downstream activation of the MAPK and PI3K/AKT signaling pathways.[11][12] This mechanism differs from antibody therapies like trastuzumab, which bind to the extracellular domain of the HER2 receptor.[13]
-
Clinical Application: Used in combination therapies for the treatment of advanced or metastatic HER2-positive breast cancer.[7]
Cabozantinib (Cabometyx®)
-
Primary Targets & Mechanism of Action: Cabozantinib is a multi-kinase inhibitor with potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and MET, as well as RET, AXL, KIT, and FLT3.[4][14] Its therapeutic effect is derived from the simultaneous inhibition of multiple critical oncogenic pathways. By blocking VEGFR2, Cabozantinib disrupts angiogenesis, the process of forming new blood vessels that tumors need to grow.[15] Concurrently, inhibiting MET and AXL, receptors often implicated in tumor invasiveness, metastasis, and the development of resistance to anti-VEGF therapies, provides a more comprehensive anti-tumor effect.[16][17]
-
Clinical Application: Approved for the treatment of advanced renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), and medullary thyroid cancer (MTC).[4]
Head-to-Head Comparison: Kinase Inhibition Profiles
The true utility of a kinase inhibitor is defined not only by its potency against its intended target but also by its selectivity across the broader kinome. High selectivity can lead to a more favorable safety profile by minimizing off-target effects. The following table summarizes key in vitro enzymatic assay data (IC50 values), which represent the concentration of the inhibitor required to reduce the kinase's activity by 50%.
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Targets | IC50 (nM) |
| Bosutinib | ABL | ~25-50 (cellular)[18] | SRC | 1.2[19] |
| LYN | <10[5] | |||
| HCK | <10[5] | |||
| Lapatinib | EGFR (HER1) | 10.2[20] | HER4 | 19[21] |
| HER2 | 9.8[20] | |||
| Cabozantinib | VEGFR2 | 0.035[22] | MET | 1.3[22] |
| RET | 5.2[22] | |||
| KIT | 4.6[14] | |||
| AXL | 7[14] | |||
| FLT3 | 11.3[14] | |||
| TIE2 | 14.3[14] |
Note: IC50 values can vary between different assay formats and conditions. The values presented are representative figures from cited literature.
Visualizing the Mechanism: Signaling Pathways and Inhibition
To understand the biological impact of these inhibitors, it is essential to visualize their place within the complex signaling networks they disrupt. The following diagrams, rendered in DOT language, illustrate the key pathways targeted by each inhibitor.
Bosutinib: Targeting the BCR-ABL & SRC Pathways in CML
// Connections BCR_ABL -> GRB2 [label="activates"]; BCR_ABL -> PI3K [label="activates"]; BCR_ABL -> STAT5 [label="activates"]; BCR_ABL -> SRC [label="activates"];
"Growth_Factor_Receptor" -> SRC [label="activates"]; SRC -> PI3K; SRC -> STAT5;
GRB2 -> RAS -> RAF -> MEK -> ERK; PI3K -> AKT;
ERK -> Proliferation; AKT -> Proliferation [label="anti-apoptotic"]; STAT5 -> Proliferation;
// Inhibition Bosutinib -> BCR_ABL [color="#EA4335", style=dashed, arrowhead=tee, penwidth=2]; Bosutinib -> SRC [color="#EA4335", style=dashed, arrowhead=tee, penwidth=2]; } Caption: Bosutinib inhibits BCR-ABL and SRC, blocking multiple downstream pro-survival pathways.
Lapatinib: Dual Inhibition of EGFR/HER2 Signaling
// Connections Ligand -> EGFR; EGFR -> HER2 [label="dimerization"]; HER2 -> EGFR [label="dimerization"];
{EGFR, HER2} -> RAS_RAF [label="activates"]; {EGFR, HER2} -> PI3K_AKT [label="activates"];
RAS_RAF -> Proliferation; PI3K_AKT -> Proliferation;
// Inhibition Lapatinib -> EGFR [color="#EA4335", style=dashed, arrowhead=tee, penwidth=2, label="inhibits kinase\ndomain"]; Lapatinib -> HER2 [color="#EA4335", style=dashed, arrowhead=tee, penwidth=2, label="inhibits kinase\ndomain"]; } Caption: Lapatinib blocks intracellular kinase domains of EGFR and HER2, halting signal transduction.
Cabozantinib: Multi-Targeting of Angiogenesis and Metastasis Pathways
// Connections VEGF -> VEGFR2; HGF -> MET;
VEGFR2 -> PLCg; VEGFR2 -> PI3K_AKT; MET -> PI3K_AKT; MET -> Invasion; AXL -> Invasion;
PLCg -> Proliferation; PI3K_AKT -> Proliferation; PI3K_AKT -> Angiogenesis [label="cell survival"];
// Inhibition Cabozantinib -> VEGFR2 [color="#EA4335", style=dashed, arrowhead=tee, penwidth=2]; Cabozantinib -> MET [color="#EA4335", style=dashed, arrowhead=tee, penwidth=2]; Cabozantinib -> AXL [color="#EA4335", style=dashed, arrowhead=tee, penwidth=2]; } Caption: Cabozantinib inhibits key drivers of angiogenesis (VEGFR2) and metastasis (MET, AXL).
Experimental Protocols for Comparative Evaluation
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Here, we provide detailed, step-by-step methodologies for two cornerstone assays in kinase inhibitor profiling. The causality behind key steps is explained to provide a deeper understanding of the experimental design.
Workflow for Kinase Inhibitor Profiling
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during an enzymatic reaction.[4] The amount of ADP is directly proportional to kinase activity. This method is highly sensitive and applicable to virtually any kinase.
Rationale: This assay directly measures the inhibitor's effect on the purified kinase enzyme's catalytic activity, providing a clean, cell-free system to determine potency (IC50). The two-step process first eliminates unused ATP, reducing background noise, and then converts the product (ADP) back to ATP for a highly sensitive luciferase-based readout.[10]
Methodology:
-
Kinase Reaction Setup (e.g., 96-well plate):
-
To each well, add 5 µL of a reaction mix containing:
-
Kinase of interest (e.g., ABL, SRC, EGFR) at a pre-determined optimal concentration.
-
Substrate peptide specific for the kinase.
-
ATP at a concentration near the Km for the specific kinase (this is critical for accurate competitive inhibitor assessment).
-
Reaction buffer (containing MgCl2, DTT, etc.).
-
-
Add serial dilutions of the quinoline-based inhibitor (e.g., Bosutinib) or vehicle control (DMSO).
-
Incubate the plate at 30°C for 60 minutes. The precise time should be optimized to ensure the reaction is within the linear range.
-
-
ATP Depletion:
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.[12] This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin to generate a light signal.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[12]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all experimental wells.
-
Normalize the data to the vehicle control (100% activity) and a no-ATP control (0% activity).
-
Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active, viable cells.[18] A decrease in cellular ATP after inhibitor treatment correlates with a loss of cell viability due to apoptosis or growth arrest.
Rationale: This assay moves the analysis into a biological context. It assesses not only the inhibitor's ability to engage its target within the cell but also its downstream effect on cell survival and proliferation. It implicitly accounts for factors like cell permeability and metabolic stability of the compound. The "add-mix-measure" format is simple and robust for high-throughput screening.[20]
Methodology:
-
Cell Plating:
-
Seed a cancer cell line relevant to the inhibitor's target (e.g., K562 cells for Bosutinib, BT-474 cells for Lapatinib) into a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of culture medium).
-
Incubate for 24 hours to allow cells to adhere and resume normal growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline-based inhibitor in culture medium.
-
Add the diluted inhibitor to the appropriate wells. Include vehicle-only (DMSO) wells as a negative control.
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration allows for multiple cell doublings, making anti-proliferative effects more pronounced.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[7] This ensures optimal enzyme activity for the detection reagent.
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well (a volume equal to the culture medium volume).[20]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
-
Data Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of viability against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.
-
Conclusion and Future Directions
The quinoline scaffold has proven to be an exceptionally fruitful starting point for the design of potent and specific kinase inhibitors. The comparative analysis of Bosutinib, Lapatinib, and Cabozantinib highlights the remarkable versatility of this core structure. By targeting distinct oncogenic drivers—BCR-ABL/SRC, EGFR/HER2, and MET/VEGFR2 respectively—these drugs provide critical therapeutic options for diverse and challenging cancers.
The provided experimental workflows and protocols offer a robust framework for the preclinical evaluation and comparison of novel kinase inhibitors. The key to successful drug development lies not just in potency, but in a comprehensive understanding of an inhibitor's selectivity profile and its ultimate effect in a cellular context.
Future development in this area will likely focus on overcoming acquired resistance mechanisms, a persistent challenge in targeted therapy. This may involve the design of next-generation quinoline derivatives that can inhibit mutated forms of target kinases or the development of rational combination therapies that co-target parallel survival pathways. As our understanding of cancer signaling networks deepens, the privileged quinoline scaffold will undoubtedly continue to be a cornerstone of kinase inhibitor discovery and development.
References
-
ResearchGate. (n.d.). IC50 values against c-Met kinase. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). [Cabozantinib: Mechanism of action, efficacy and indications]. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Average sequence coverage and IC 50 values for kinase targets of bosutinib. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Differential Sensitivity of ERBB2 Kinase Domain Mutations towards Lapatinib. PubMed Central. Retrieved from [Link]
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"structure-activity relationship comparison of quinoline analogs"
A Comparative Guide to the Structure-Activity Relationships of Quinoline Analogs
The quinoline ring, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, recognized for its remarkable versatility as a pharmacophore.[1] Its derivatives have yielded a multitude of compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoline analogs across these key therapeutic areas, offering insights for researchers, scientists, and drug development professionals. We will delve into the critical structural modifications that govern biological activity, supported by experimental data and detailed protocols.
The Quinoline Core: A Foundation for Diverse Biological Activity
The fundamental quinoline structure, consisting of a benzene ring fused to a pyridine ring, provides a unique electronic and steric landscape for molecular interactions with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic system allows for π-π stacking and hydrophobic interactions. The versatility of the quinoline scaffold lies in the numerous positions available for substitution, allowing for the fine-tuning of physicochemical properties and biological activity.[1]
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Quinoline derivatives have emerged as a significant class of anticancer agents, exerting their effects through various mechanisms, including the inhibition of topoisomerases, kinases, and tubulin polymerization.[6][7]
Key Structural Features for Anticancer Activity
Structure-activity relationship studies have revealed several key determinants for the anticancer potency of quinoline analogs:
-
Substitution at C2 and C4: Modifications at these positions are crucial for activity. Bulky side chains at these positions can enhance tubulin inhibition, while other substitutions can improve DNA-binding affinity in topoisomerase inhibitors.[8]
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens or nitro groups, often leads to improved cytotoxicity.[8] A mono-electron withdrawing group at the 4-position has been identified as a critical factor in enhancing anticancer efficacy.[6]
-
The 6,7-Dimethoxy Scaffold: This particular substitution pattern has been shown to be more favorable for anticancer activity compared to the 6,7-dihydroxyquinoline scaffold.[7]
Comparative Anticancer Activity of Quinoline Analogs
The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines, highlighting the impact of structural modifications.
| Compound ID | Structure | Target Cancer Cell Line | IC50 (µM) | Reference |
| 63 | 2-(4-chlorophenyl)-N-(4-hydroxyphenyl)-6,7-dimethoxyquinoline-4-carboxamide | H1299, SKBR-3, MDA-MB231 | 6.02, 8.91, <0.10 | [8] |
| 64 | (E)-2-(3,4-dimethoxystyryl)-5,6,7-trimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | A-2780 | 0.5 - 1.66 | [8] |
| 80 | 6-(5-amino-4-cyanothiophen-3-yl)-4-((3-bromophenyl)amino)quinoline-3-carboxamide | MCF-7 | 5.069 | [8] |
| 13e | Not specified | PC-3, KG-1 | 2.61, 3.56 | [9] |
| 13f | Not specified | PC-3, KG-1 | 4.73, 4.88 | [9] |
| 13h | Not specified | PC-3, KG-1 | 4.68, 2.98 | [9] |
Antimalarial Activity: Disrupting the Parasite's Life Cycle
Quinolines, most notably chloroquine and quinine, have a long history in the fight against malaria.[10] Their primary mechanism of action involves interfering with the detoxification of heme in the parasite's digestive vacuole.[8]
Key Structural Features for Antimalarial Activity
The development of potent antimalarial quinoline analogs has been guided by key SAR insights:
-
The 4-Aminoquinoline Scaffold: This is a classic pharmacophore for antimalarial activity.
-
The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is a well-established feature that enhances anti-plasmodial activity.[10]
-
Side Chain Modification: The nature of the side chain at the 4-position is critical for activity and for overcoming drug resistance.
Comparative Antimalarial Activity of Quinoline Analogs
The following table presents the in vitro antimalarial activity of various quinoline derivatives against Plasmodium falciparum.
| Compound ID | Structure | P. falciparum Strain | IC50 (µM) | Reference |
| 40a | Amino-quinoline derivative | Pf3D7 (chloroquine-sensitive) | 0.25 | [8] |
| 5i | Not specified | PfW2 (chloroquine-resistant) | Retained some activity | [8] |
| 88 | 7-chloroquinolinyl nopoyl ester | MDR PfK1 | 0.164 | [10] |
| 4b,g,i, 12 | Dihydropyrimidines and 1,3,4-oxadiazole derivatives with quinolinyl residues | P. falciparum | 0.014 - 5.87 µg/mL | [11] |
Antibacterial Activity: Combating Bacterial Infections
Quinolone and fluoroquinolone antibiotics, which are structurally related to quinolines, are widely used to treat bacterial infections.[12] The antibacterial activity of quinoline derivatives is a growing area of research, with a focus on overcoming antibiotic resistance.[12][13]
Key Structural Features for Antibacterial Activity
The antibacterial efficacy of quinoline analogs is influenced by specific structural elements:
-
The Quinolone Core: The 4-quinolone scaffold is a key feature of many potent antibacterial agents.
-
Fluorine Substitution: The introduction of a fluorine atom at the C6 position is a hallmark of the highly effective fluoroquinolone antibiotics.
-
Hybrid Molecules: The synthesis of hybrid molecules that combine the quinoline scaffold with other antimicrobial pharmacophores is a promising strategy to develop new antibacterial agents.[14]
Comparative Antibacterial Activity of Quinoline Analogs
The following table showcases the in vitro antibacterial activity of selected quinoline derivatives.
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| Qa5 | 2-(trifluoromethyl)-4-hydroxyquinoline derivative | Xanthomonas oryzae (Xoo) | 3.12 | [15] |
| Substituted quinolines | Not specified | Gram-positive and Gram-negative bacteria | 62.50 - 250 | [16] |
Experimental Protocols
The synthesis and biological evaluation of quinoline analogs are central to SAR studies. The following are generalized, step-by-step methodologies for these key experiments.
General Synthesis of Quinoline Derivatives
A common and versatile method for synthesizing the quinoline core is the Friedländer annulation.
Protocol: Modified Friedländer Quinoline Synthesis [17]
-
Reactant Preparation: In a suitable reaction vessel, combine 2-bromobenzaldehyde, an acyclic or cyclic 1,3-diketone, and sodium azide.
-
Solvent and Catalyst: Add a suitable solvent (e.g., DMSO) and an air-stable, inexpensive catalyst.
-
Reaction Conditions: Heat the reaction mixture under appropriate conditions (e.g., reflux) for a specified time.
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate work-up procedure, which may include extraction and washing. Purify the crude product using techniques such as column chromatography or recrystallization to obtain the desired quinoline derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[18]
In Vitro Antiproliferative Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol: MTT Assay [9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimalarial Assay (SYBR Green I-based Assay)
This is a high-throughput screening method to evaluate the anti-plasmodial activity of compounds.
Protocol: SYBR Green I-based Assay
-
Parasite Culture: Culture Plasmodium falciparum in human erythrocytes in a suitable culture medium.
-
Compound Addition: Add serial dilutions of the test compounds to a 96-well plate containing the synchronized parasite culture.
-
Incubation: Incubate the plates for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2).
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the compound concentration.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
Protocol: Broth Microdilution
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth medium.
-
Compound Dilution: Prepare serial dilutions of the quinoline derivatives in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizing Structure-Activity Relationships and Workflows
Visual representations are invaluable for understanding complex scientific concepts. The following diagrams, created using Graphviz, illustrate key aspects of quinoline SAR and the drug discovery workflow.
Caption: Typical Drug Discovery Workflow for Quinoline Analogs.
Conclusion
The quinoline scaffold continues to be a highly productive starting point for the development of new therapeutic agents. A thorough understanding of the structure-activity relationships of quinoline analogs is paramount for the rational design of more potent and selective drug candidates. This guide has provided a comparative overview of the SAR of quinolines in anticancer, antimalarial, and antibacterial research, supported by experimental data and protocols. By leveraging this knowledge, researchers can continue to exploit the remarkable potential of the quinoline nucleus to address unmet medical needs.
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A Senior Application Scientist's Comparative Guide to Suzuki, Stille, and Negishi Cross-Coupling Reactions
For the modern organic chemist, particularly those in drug discovery and materials science, the palladium-catalyzed cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. Among the pantheon of named reactions in this class, the Suzuki-Miyaura, Stille, and Negishi couplings represent three of the most robust and versatile methods. The choice between them is often nuanced, dictated by factors such as substrate scope, functional group tolerance, and practical considerations like reagent toxicity and stability. This guide provides an in-depth, comparative analysis of these three cornerstone reactions, grounded in mechanistic understanding and supported by experimental data, to empower researchers to make informed decisions in their synthetic endeavors.
The Foundation: A Shared Catalytic Cycle
At their core, the Suzuki, Stille, and Negishi reactions are unified by a common palladium-catalyzed cycle. This cycle elegantly orchestrates the formation of a new C-C bond through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] The identity of the organometallic nucleophile is the key differentiator between these three named reactions.
At a Glance: Key Performance Indicators
The selection of a cross-coupling reaction is a multifactorial decision that balances desired yield, tolerance to various functional groups, reaction conditions, and safety. The following table offers a comparative summary of key performance indicators for the Suzuki-Miyaura, Stille, and Negishi couplings.[2]
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron (boronic acids, esters) | Organotin (stannanes) | Organozinc |
| Toxicity of Reagent | Generally low toxicity | High toxicity of organotin reagents | Moderate toxicity, but reagents are often pyrophoric |
| Reagent Stability | Generally stable to air and moisture | Air and moisture stable[3] | Sensitive to air and moisture[4] |
| Functional Group Tolerance | Good, but can be sensitive to strong bases | Excellent, compatible with a wide range of functional groups[3] | Good, but the organozinc reagents are highly basic[5] |
| Substrate Scope | Very broad | Very broad[6] | Very broad, including sp3-hybridized carbons[4] |
| Reaction Conditions | Typically requires a base; often elevated temperatures | Generally neutral conditions; can require elevated temperatures | Mild conditions, often at room temperature[2] |
| Byproducts | Non-toxic inorganic boron salts | Toxic organotin halides | Zinc salts |
| Key Advantage | Low toxicity and environmental impact | Excellent functional group tolerance and reagent stability | High reactivity and ability to couple sp3 centers |
| Key Disadvantage | Requirement of a base | High toxicity of tin reagents and byproducts | Air and moisture sensitivity of organozinc reagents |
The Suzuki-Miyaura Coupling: The Green Choice
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become a mainstay in both academic and industrial laboratories, a testament to its operational simplicity and favorable environmental profile.[7][8] This reaction couples an organoboron reagent with an organic halide or triflate.[8] The low toxicity of the organoboron reagents and their byproducts makes the Suzuki coupling a particularly attractive method, especially for large-scale pharmaceutical synthesis.[7][9]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling begins with the oxidative addition of the organic halide to a Pd(0) complex. A key distinction from the Stille and Negishi reactions is the necessity of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which then undergoes transmetalation with the Pd(II) complex.[10] The cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of a Biaryl Compound
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography.
The Stille Coupling: The Workhorse for Complex Molecules
Developed by John K. Stille, this coupling reaction utilizes organotin reagents (stannanes) and is celebrated for its exceptional tolerance of a wide array of functional groups.[3] This attribute makes the Stille coupling particularly valuable in the total synthesis of complex natural products where sensitive functionalities must be preserved.[3][11]
Mechanistic Rationale
Similar to the Suzuki coupling, the Stille reaction's catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. A notable difference is that the transmetalation step does not typically require a base, as the organostannane is sufficiently nucleophilic.[6]
Caption: Catalytic cycle of the Stille coupling.
Experimental Protocol: Synthesis of a Substituted Bipyridine[2]
Materials:
-
2-Bromo-6-methoxypyridine (1.0 eq)
-
2-(Tributylstannyl)pyridine (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-bromo-6-methoxypyridine, 2-(tributylstannyl)pyridine, and anhydrous toluene.
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate in vacuo.
-
Purify the crude product by column chromatography. Note: The removal of toxic organotin byproducts can be facilitated by washing the reaction mixture with a saturated aqueous solution of KF or by filtering through silica gel treated with triethylamine.[12]
The Negishi Coupling: The Power of High Reactivity
The Negishi coupling, developed by Ei-ichi Negishi, employs organozinc reagents and is distinguished by its high reactivity, which often allows for milder reaction conditions and the coupling of a broader range of substrates, including sp³-hybridized carbons.[4][13] This capability is a significant advantage over the Suzuki and Stille reactions, which are generally more limited to sp²-sp² and sp²-sp couplings.
Mechanistic Rationale
The catalytic cycle of the Negishi coupling follows the familiar pattern of oxidative addition, transmetalation, and reductive elimination.[14] The high nucleophilicity of the organozinc reagent drives the transmetalation step, often making it the fastest among the three coupling reactions.[5]
Caption: Catalytic cycle of the Negishi coupling.
Experimental Protocol: General Procedure for Aryl-Aryl Coupling
Materials:
-
Aryl halide (1.0 eq)
-
Arylzinc reagent (prepared in situ or used as a solution, 1.1-1.5 eq)
-
Pd(dba)₂ (0.01-0.05 eq)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (0.01-0.05 eq)
-
Anhydrous THF
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide, Pd(dba)₂, and the phosphine ligand.
-
Add anhydrous THF and stir for a few minutes to form the active catalyst.
-
Slowly add the arylzinc reagent solution at room temperature.
-
Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Industrial and Pharmaceutical Applications: A Comparative Perspective
The choice of coupling reaction in an industrial setting, particularly for pharmaceutical manufacturing, is heavily influenced by factors such as cost, safety, scalability, and the ease of purification.
-
Suzuki-Miyaura Coupling: This is often the preferred method in the pharmaceutical industry due to the low toxicity of boron reagents and byproducts, which simplifies purification and reduces environmental concerns.[9] For example, a large-scale synthesis of a potential central nervous system agent involved the coupling of 3-pyridylborane with 1-bromo-3-(methylsulfonyl)benzene, producing 278 kg of the intermediate in a 92.5% yield.[8]
-
Stille Coupling: Despite the toxicity concerns associated with organotin compounds, the Stille reaction's broad functional group tolerance makes it a powerful tool for the synthesis of complex drug candidates and natural products.[3] Its use in industry is more limited than the Suzuki coupling due to the challenges of removing toxic tin residues to meet stringent pharmaceutical standards.
-
Negishi Coupling: While not as frequently used in large-scale industrial applications as the Suzuki reaction due to the air and moisture sensitivity of organozinc reagents, the Negishi coupling offers distinct advantages in specific cases.[4] For instance, in 2003, Novartis utilized a Negishi coupling in the manufacture of PDE472, a drug candidate for asthma, achieving a 73% yield on a 4.5 kg scale, which was an improvement over the corresponding Suzuki reaction.[4]
Conclusion: Selecting the Optimal Cross-Coupling Strategy
The Suzuki-Miyaura, Stille, and Negishi reactions are powerful and versatile tools for C-C bond formation, each with a unique profile of advantages and disadvantages. The Suzuki coupling stands out for its low toxicity and environmental friendliness, making it a favorite in industrial applications. The Stille coupling offers unparalleled functional group tolerance, rendering it invaluable for the synthesis of complex, highly functionalized molecules. The Negishi coupling provides high reactivity and the unique ability to couple sp³ centers, often under mild conditions.
As a Senior Application Scientist, my recommendation is to approach the selection of a cross-coupling reaction with a thorough consideration of the specific synthetic challenge at hand. For routine biaryl syntheses and large-scale applications where green chemistry is a priority, the Suzuki-Miyaura coupling is often the first choice. When faced with substrates bearing sensitive functional groups, the Stille coupling's robustness is a significant asset, provided that the challenges of tin toxicity can be managed. For difficult couplings, including those involving sp³-hybridized carbons, or when milder reaction conditions are paramount, the Negishi coupling, despite its handling requirements, can provide a superior solution. Ultimately, a deep understanding of the mechanistic nuances and practical considerations of each of these remarkable reactions will enable the researcher to navigate the complexities of modern organic synthesis with confidence and precision.
References
-
Wikipedia. Negishi coupling. Available from: [Link]
-
ACS Division of Organic Chemistry. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. Available from: [Link]
-
NIH National Library of Medicine. Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 30 Methyl-Bearing Stereocenters. Available from: [Link]
-
Chemistry Notes. Negishi coupling reaction: Mechanism, popular application. Available from: [Link]
-
NIH National Library of Medicine. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. Available from: [Link]
-
Organic Chemistry Portal. Negishi Coupling. Available from: [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. Available from: [Link]
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NIH National Library of Medicine. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]
-
YouTube. Coupling Reactions organic chemistry|Stille|Negishi|Sonogashira|Suzuki| Hiyama|Carruthers Chapter1. Available from: [Link]
-
Organic Chemistry Portal. Stille Coupling. Available from: [Link]
-
ACS Publications. Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
RSC Publishing. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Available from: [Link]
-
ACS Publications. Recent Developments in Negishi Cross-Coupling Reactions. Available from: [Link]
-
ResearchGate. The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. Available from: [Link]
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ACS Publications. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Available from: [Link]
-
Chemistry LibreTexts. Stille Coupling. Available from: [Link]
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-
YouTube. Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem. Available from: [Link]
-
Research Collection. Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. Available from: [Link]
-
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ResearchGate. Recent developments in the chemistry of Negishi coupling: a review. Available from: [Link]
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-
ResearchGate. Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. Available from: [Link]
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-
ACS Publications. Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. Available from: [Link]
-
Organic Synthesis. Stille Coupling. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline
For laboratory professionals engaged in cutting-edge research and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline, a halogenated quinoline derivative. The protocols outlined herein are designed to ensure the safety of personnel, protect the environment, and maintain strict regulatory compliance.
The causality behind these procedures is rooted in the chemical's structure: the presence of bromine and a trifluoromethyl group on a quinoline core. This classifies it as a halogenated organic compound, which dictates its handling as a hazardous material due to potential toxicity and persistence.[1][2][3][4] Adherence to these guidelines is critical for any facility where this compound is used.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline with the appropriate care. All waste containing this compound must be managed as hazardous waste.
Personal Protective Equipment (PPE): The minimum required PPE when handling this compound or its waste includes:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber. For extensive handling, double gloving may be appropriate.[5]
-
Eye Protection: ANSI-approved chemical splash goggles or safety glasses with side shields.[5]
-
Body Protection: A fully buttoned laboratory coat. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[5]
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to minimize vapor inhalation.[4][6]
In Case of a Spill:
-
Immediately alert personnel in the vicinity and evacuate the area if necessary.[3]
-
For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite, dry sand, or earth.[3][7]
-
Place the absorbed material into a suitable, sealed container for disposal.[3][7]
-
Ventilate and wash the spill area after the clean-up is complete.[7]
-
Do not wash spills into the sewer system.[7]
-
For larger spills, or if there is any uncertainty, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
Waste Identification and Segregation: A Critical First Step
Proper segregation of chemical waste is fundamental to a safe and compliant disposal program. As a brominated and fluorinated hydrocarbon, 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline falls into the category of halogenated organic waste .[1][2][4]
This waste stream must be kept separate from all other types of chemical waste, particularly non-halogenated organic solvents.[1][2][4] The reason for this segregation is twofold:
-
Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration in specially permitted hazardous waste incinerators.[2] Mixing them with non-halogenated waste can complicate the disposal process and increase costs.
Waste Container Labeling:
All containers used for the collection of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline waste must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline
-
The specific hazards associated with the chemical (e.g., Toxic, Irritant)[8]
-
The date accumulation started
-
The name of the generating researcher or lab
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline.
1. Waste Collection:
-
Container Selection: Use a compatible container for waste collection, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[1][5] The container must be in good condition, with no leaks or cracks.
-
Commingling Waste: If commingling with other halogenated solvents, ensure chemical compatibility. This should be done in a chemical fume hood.[4]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[4] Store the container in a designated satellite accumulation area.[4]
2. Storage of Waste:
-
Location: Store waste containers in a well-ventilated area, away from sources of ignition and incompatible materials.[4][6][7]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[4]
-
Label Visibility: Ensure the hazardous waste label is always clearly visible.[4]
3. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider.
-
Provide Information: Be prepared to provide all necessary information about the waste, including the chemical composition and volume.
-
Follow Institutional Procedures: Adhere to all institutional procedures for waste pickup and disposal.
Regulatory Framework
The disposal of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline is governed by regulations from agencies such as the Environmental Protection Agency (EPA) in the United States. As a halogenated organic compound, it falls under the Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste. Organobromine compounds can be listed as hazardous wastes, requiring stringent management and disposal protocols.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline.
Summary of Key Information
| Aspect | Guideline | Rationale |
| Waste Classification | Halogenated Organic Hazardous Waste | Contains bromine and fluorine, making it a halogenated compound.[1][2] |
| Primary PPE | Nitrile gloves, chemical splash goggles, lab coat | To prevent skin and eye contact with a potentially hazardous substance.[5] |
| Handling Area | Certified Chemical Fume Hood | To minimize inhalation of potentially toxic vapors.[4][6] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite) | To safely contain the spill without reacting with the material.[3][7] |
| Waste Segregation | Separate from non-halogenated waste | Halogenated waste requires specific disposal methods (incineration) and can be more costly to dispose of.[1][2][4] |
| Disposal Method | High-temperature incineration by a licensed hazardous waste facility | To ensure complete destruction of the compound in an environmentally sound manner.[2] |
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline, thereby upholding their commitment to a safe and sustainable research environment.
References
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). CPL_03-00-017.pdf. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Other Disposal Guidance. Retrieved from [Link]
-
Penta. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
-
Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
